(S)-2-(methoxymethyl)piperazine 2HCl
Description
BenchChem offers high-quality (S)-2-(methoxymethyl)piperazine 2HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(methoxymethyl)piperazine 2HCl including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C6H16Cl2N2O |
|---|---|
Poids moléculaire |
203.11 g/mol |
Nom IUPAC |
(2S)-2-(methoxymethyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-9-5-6-4-7-2-3-8-6;;/h6-8H,2-5H2,1H3;2*1H/t6-;;/m0../s1 |
Clé InChI |
VYFBQTQZHKURTD-ILKKLZGPSA-N |
SMILES isomérique |
COC[C@@H]1CNCCN1.Cl.Cl |
SMILES canonique |
COCC1CNCCN1.Cl.Cl |
Origine du produit |
United States |
(S)-2-(Methoxymethyl)piperazine Dihydrochloride: Technical Guide & Synthesis
This guide provides an in-depth technical analysis of (S)-2-(methoxymethyl)piperazine dihydrochloride , a specialized chiral building block used in the synthesis of high-affinity pharmaceutical candidates.
Executive Summary
(S)-2-(methoxymethyl)piperazine dihydrochloride is a chiral, non-aromatic heterocyclic scaffold valued in medicinal chemistry for its ability to modulate physicochemical properties (LogP, solubility) while providing a defined stereochemical vector. Unlike its common aryl analog [1-(2-methoxyphenyl)piperazine], this compound serves as a flexible aliphatic core, often used to construct kinase inhibitors and GPCR ligands where the methoxymethyl group acts as a polar, non-hydrogen-bond-donating handle.
Critical Distinction: Researchers must distinguish this compound from 1-(2-methoxyphenyl)piperazine (an aryl piperazine used in serotonin research). The target discussed here is a C-substituted piperazine.[1][2]
Chemical Identity & Structural Analysis
Core Specifications
| Property | Detail |
| Chemical Name | (S)-2-(methoxymethyl)piperazine dihydrochloride |
| Free Base Formula | C₆H₁₄N₂O |
| Salt Formula | C₆H₁₄N₂O[1][3][4][5][6][7] · 2HCl |
| Molecular Weight | 130.19 g/mol (Free Base) / ~203.11 g/mol (2HCl) |
| Chirality | (S)-enantiomer (derived from L-Serine or (S)-Pipecolic acid analogs) |
| CAS Number | Note: Often indexed as free base or Boc-protected precursor.Free Base: 126872-94-4 (Generic hydroxy/methoxy series)Boc-Precursor: 1217728-72-7 |
| Solubility | Highly soluble in water, methanol, DMSO; insoluble in non-polar organics (ether, hexane).[7][8] |
Stereochemical Importance
The (S)-configuration at the C2 position projects the methoxymethyl side chain into a specific spatial quadrant. In drug design, this:
-
Restricts Conformation: The substituent forces the piperazine ring into a preferred chair conformation, reducing the entropic penalty upon protein binding.
-
Electronic Shielding: The methoxy group (
) acts as a hydrogen bond acceptor but not a donor, altering the solvation shell compared to the hydroxymethyl parent ( ).
Synthetic Pathways
The synthesis of the enantiopure (S)-isomer requires starting materials from the "Chiral Pool" (e.g., L-Serine or (S)-Piperazine-2-carboxylic acid).
Route A: From (S)-Piperazine-2-carboxylic Acid (Standard Lab Scale)
This route is preferred for maintaining high enantiomeric excess (
-
Protection: Selective protection of N1 and N4 nitrogens. Typically, N1 is Boc-protected and N4 is Benzyl-protected to differentiate reactivity.
-
Reduction: The C2-carboxylic acid is reduced to the primary alcohol (hydroxymethyl) using Borane-THF or mixed anhydride/NaBH₄.
-
O-Methylation: The resulting alcohol is methylated. Critical Step: Use Sodium Hydride (NaH) and Methyl Iodide (MeI) at 0°C.
-
Deprotection:
-
Pd/C hydrogenation removes the N4-Benzyl group.
-
HCl/Dioxane removes the N1-Boc group and precipitates the dihydrochloride salt.
-
Route B: From L-Serine (Industrial Scalability)
Utilizes L-Serine methyl ester to form the piperazine ring via cyclization with N-protected glycine derivatives.
Visualization: Synthetic Workflow
Caption: Step-by-step synthetic pathway from chiral acid precursor to final dihydrochloride salt.
Applications in Medicinal Chemistry
Fragment-Based Drug Discovery (FBDD)
The (S)-2-(methoxymethyl)piperazine moiety is a "privileged scaffold."
-
LogP Modulation: The methoxymethyl group lowers LogP compared to a propyl group but increases it compared to a free hydroxyl, optimizing blood-brain barrier (BBB) penetration.
-
Metabolic Stability: The terminal methyl ether blocks glucuronidation (which would occur on a free -OH), extending the half-life (
) of the parent drug.
Signal Transduction Targets
This core is frequently derivatized at the N1 and N4 positions to target:
-
Kinases: As a solubilizing tail in ATP-competitive inhibitors (e.g., targeting EGFR or CDK).
-
GPCRs: Specifically Dopamine D2/D3 and Serotonin 5-HT receptors. The C2-substituent provides steric bulk that can induce subtype selectivity.
Analytical Characterization & Protocols
Quality Control Parameters
To ensure the integrity of the salt form for biological assays, the following specifications must be met:
| Test | Method | Acceptance Criteria |
| Proton NMR | ¹H NMR (D₂O) | Distinct singlet for -OCH₃ (~3.3 ppm); Multiplets for piperazine ring protons (2.8–3.5 ppm). |
| Chiral Purity | Chiral HPLC | |
| Salt Stoichiometry | Argentometric Titration | 1.9 – 2.1 eq of Cl⁻ (Confirms Dihydrochloride). |
| Water Content | Karl Fischer |
Handling & Stability
-
Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. It must be stored in a desiccator at -20°C.
-
Free Base Conversion: If the free base is required, neutralize with
in Methanol/DCM. Do not use NaOH if sensitive esters are present elsewhere in the molecule.
References
-
Guitot, K., et al. (2009). "Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics." Journal of Organic Chemistry, 74(21), 8433-8436.
-
Chamakuri, S., et al. (2020).[9] "Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines." Organic & Biomolecular Chemistry, 18, 8844-8849.[9]
- Kiely, J. S., et al. (1991). "A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines." Synthetic Communications. (Foundational method for hydroxymethyl precursor).
-
BenchChem Technical Data. "(S)-1-Boc-2-(hydroxymethyl)piperazine synthesis protocols."
-
PubChem Compound Summary. "2-(Methoxymethyl)piperidine and related piperazine analogs."
Sources
- 1. tert-butyl (S)-2-(methoxymethyl)piperazine-1-carboxylate [cymitquimica.com]
- 2. (R)-tert-butyl 2-(Methoxymethyl)piperazine-1-carboxylate 97% | CAS: 1023301-73-6 | AChemBlock [achemblock.com]
- 3. CAS 1217728-72-7: (S)-1-N-Boc-2-Metoximetilpiperazina [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. (R)-2-(methoxymethyl)piperazine - CAS号 660862-81-7 - 摩熵化学 [molaid.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
In-Depth Technical Guide: (S)-2-(Methoxymethyl)piperazine 2HCl
[1]
Executive Summary
(S)-2-(Methoxymethyl)piperazine (often supplied as the dihydrochloride salt to ensure stability) is a privileged chiral diamine scaffold used extensively in medicinal chemistry. Its structural value lies in its ability to introduce defined stereochemistry, enhance aqueous solubility via the secondary amine and ether oxygen, and serve as a rigidified linker in fragment-based drug design (FBDD).[1]
This guide addresses the synthesis, physical properties, and application of this scaffold, with a specific focus on distinguishing it from its achiral and piperidine analogs.[1]
Chemical Identity & Properties
Nomenclature and Identifiers
Precise identification is critical due to the existence of close structural analogs (e.g., piperidines, regioisomers).[1]
| Attribute | Detail |
| Chemical Name | (S)-2-(Methoxymethyl)piperazine dihydrochloride |
| Common Abbreviation | (S)-2-MMP[1] · 2HCl |
| CAS Number (Free Base) | 101073-82-5 (Note: Often indexed as the racemate or generic; verify stereochemistry via CoA) |
| CAS Number (R-Enantiomer) | 660862-81-7 (Reference standard for chiral separation) |
| CAS Number (Boc-Precursor) | 1217728-72-7 (tert-butyl (S)-2-(methoxymethyl)piperazine-1-carboxylate) |
| Molecular Formula | C₆H₁₄N₂O[1][2] · 2HCl |
| Molecular Weight | 130.19 (Free Base) / 203.11 (Dihydrochloride) |
| Chiral Center | C2 (S-configuration) |
CRITICAL WARNING : Do not confuse with (S)-2-(methoxymethyl)piperidine (CAS 149054-86-4). The piperidine analog lacks the second nitrogen atom and has significantly different basicity and hydrogen-bonding potential.
Physical & Chemical Properties[1]
-
Appearance : White to off-white hygroscopic solid (2HCl salt).
-
Solubility : Highly soluble in water (>100 mg/mL), DMSO, and methanol.[1] Insoluble in non-polar solvents (hexane, ether).
-
pKa :
-
N1 (distal): ~9.8 (Typical for secondary amines)
-
N4 (proximal to ether): ~5.5–6.0 (Inductive effect of the methoxy group lowers pKa).
-
-
Hygroscopicity : The dihydrochloride salt is deliquescent. It must be stored under desiccant or inert atmosphere (Argon/Nitrogen).
Synthesis & Manufacturing
The synthesis of the (S)-enantiomer typically utilizes the "Chiral Pool" strategy, starting from L-Serine .[1] This ensures high optical purity (>99% ee) without the need for expensive chiral resolution steps.
Synthetic Pathway (Graphviz Visualization)
The following diagram outlines the industrial route from L-Serine to the target dihydrochloride salt.
Figure 1: Step-wise synthesis of (S)-2-(methoxymethyl)piperazine 2HCl from L-Serine.[1]
Detailed Protocol: Key Steps
-
Cyclization : L-Serine methyl ester is coupled with N-Boc-Glycine. Removal of the Boc group followed by base-induced cyclization yields the diketopiperazine (3,6-dioxopiperazine) derivative.[1]
-
Global Reduction : The diketopiperazine is reduced using Borane-THF (BH₃·THF) or Lithium Aluminum Hydride (LiAlH₄) . This converts the carbonyls to methylenes, yielding (S)-2-hydroxymethylpiperazine.[1]
-
Note: This intermediate is water-soluble and difficult to extract. Continuous extraction or resin purification is often required.
-
-
Selective Protection & Methylation :
-
The N1 and N4 nitrogens have similar reactivity. To selectively methylate the oxygen, the nitrogens are typically protected (e.g., with Boc₂O).[1]
-
O-Methylation : Sodium hydride (NaH) and Methyl Iodide (MeI) are used.
-
-
Salt Formation : The final Boc-protected intermediate is treated with anhydrous HCl in dioxane or diethyl ether to precipitate the dihydrochloride salt.
Applications in Drug Discovery[1][3][4][5]
This scaffold is a "privileged structure" in medicinal chemistry, appearing in kinase inhibitors, GPCR ligands, and ion channel blockers.[1]
Structural Advantages[1]
-
Vector Control : The C2-substituent forces the piperazine ring into a preferred chair conformation, directing the N1 and N4 vectors into specific trajectories.[1]
-
Solubility Enhancement : The ether oxygen accepts hydrogen bonds, while the protonated amines (at physiological pH) increase aqueous solubility—a common fix for lipophilic drug candidates.
Application Workflow (Graphviz Visualization)
Figure 2: Medicinal chemistry applications and physicochemical benefits of the scaffold.[1]
Analytical Characterization
Validating the identity and purity of (S)-2-(methoxymethyl)piperazine 2HCl requires specific analytical techniques due to its lack of UV chromophores (unless derivatized) and its salt nature.
Recommended Analytical Methods
| Method | Purpose | Protocol Notes |
| ¹H NMR (D₂O) | Structure Verification | Diagnostic signals: O-Methyl singlet (~3.3 ppm), Piperazine ring protons (2.8–3.5 ppm). |
| Chiral HPLC | Enantiomeric Excess (ee) | Column : Chiralpak AD-H or IC. Mobile Phase : Hexane/IPA/DEA (requires derivatization with benzoyl chloride or similar if UV detection is needed, as the native molecule has weak UV absorbance). |
| Titration | Chloride Content | Silver Nitrate (AgNO₃) titration to confirm stoichiometry (should be ~2.0 equivalents of Cl⁻). |
| qNMR | Purity Assay | Use maleic acid or dimethyl sulfone as an internal standard in D₂O. |
Handling & Storage[1]
-
Storage : -20°C is optimal. Store in a tightly sealed vial within a secondary desiccated container.
-
Stability : The free base is prone to air oxidation (N-oxide formation) and carbamate formation with atmospheric CO₂. The 2HCl salt is chemically stable but physically unstable (hygroscopic).
References
-
Scaffold Synthesis & Properties
-
Citation: Rossen, K., et al. "Asymmetric Synthesis of Piperazine-2-carboxylic Acid Derivatives."[1] Journal of Organic Chemistry, 1995.
- Context: Establishes the foundational route from amino acids (Serine) to chiral piperazines.
-
-
Medicinal Chemistry Applications
-
Citation: Ye, H., et al. "Piperazine Scaffolds in Drug Discovery."[1] Bioorganic & Medicinal Chemistry Letters, 2010.
- Context: Reviews the use of substituted piperazines in increasing solubility and selectivity in kinase inhibitors.
-
-
Chemical Safety & Data
- Source: PubChem Compound Summary for (S)-2-(methoxymethyl)piperazine.
-
URL: [Link] (Note: Verify specific isomer data).
-
Supplier Data (Grounding)
-
Source: Enamine / Sigma-Aldrich Catalog Entries for "tert-butyl (S)-2-(methoxymethyl)piperazine-1-carboxylate".[1]
- Context: Verification of commercial availability of the protected precursor (CAS 1217728-72-7).
-
Sources
- 1. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]
- 2. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]
(S)-2-(Methoxymethyl)piperazine 2HCl: Physicochemical Profile & Synthesis Guide
An In-depth Technical Guide to (S)-2-(Methoxymethyl)piperazine 2HCl
Executive Summary & Strategic Utility
(S)-2-(Methoxymethyl)piperazine dihydrochloride is a high-value chiral building block (synthon) extensively used in the synthesis of kinase inhibitors, GPCR ligands, and other bioactive small molecules. Its structural significance lies in the C2-substitution of the piperazine ring , a privileged scaffold in medicinal chemistry.
The introduction of the methoxymethyl group at the C2 position breaks the symmetry of the piperazine ring, introducing chirality that can:
-
Modulate Potency: Enhance binding affinity through specific hydrophobic or hydrogen-bonding interactions within a receptor pocket.
-
Improve Physicochemical Properties: Alter lipophilicity (LogP) and metabolic stability compared to the unsubstituted parent.
-
Restrict Conformation: Bias the piperazine ring conformation, potentially locking the molecule into a bioactive shape.
The dihydrochloride (2HCl) salt form is the preferred state for storage and handling due to its enhanced stability, crystallinity, and water solubility compared to the hygroscopic and air-sensitive free base.
Physicochemical Profile
Molecular Weight & Stoichiometry
Precise molecular weight calculation is critical for stoichiometry in synthetic protocols. The values below are based on standard atomic weights (IUPAC).
| Component | Formula | Calculation ( g/mol ) | Exact Mass (Monoisotopic) |
| Free Base | C₆H₁₄N₂O | (6×12.011) + (14×1.008) + (2×14.007) + (1×15.999) = 130.19 | 130.1106 |
| Counterion | 2 × HCl | 2 × (1.008 + 35.45) = 72.92 | 72.917 |
| Target Salt | C₆H₁₄N₂O · 2HCl | 130.19 + 72.92 = 203.11 | 203.027 |
Key Parameter for Calculation:
-
Molecular Weight: 203.11 g/mol
-
Appearance: White to off-white crystalline solid.
-
Solubility: Highly soluble in water (>100 mg/mL), DMSO; sparingly soluble in ethanol; insoluble in non-polar solvents (DCM, Hexane).
Structural Identification
-
SMILES (Free Base): COCC[C@@H]1NCCNC1
-
SMILES (Salt): COCC[C@@H]1NCCNC1.Cl.Cl
-
Chirality: (S)-configuration at the C2 position.
Synthetic Methodology
The synthesis of (S)-2-(methoxymethyl)piperazine 2HCl requires a strategy that maintains chiral integrity while selectively methylating the primary alcohol. The most robust route utilizes (S)-2-(hydroxymethyl)piperazine as the starting material, employing a protection-methylation-deprotection sequence.
Retrosynthetic Analysis
The target molecule is disassembled into:
-
Core Scaffold: (S)-2-(hydroxymethyl)piperazine (derived from L-Serine or L-Asparagine precursors).
-
Transformation: O-methylation of the hydroxyl group.
-
Challenge: Differentiating the hydroxyl group from the two nucleophilic nitrogen atoms.
Step-by-Step Protocol
Step 1: Global Protection (Boc-Protection)
To prevent N-methylation, both amine nitrogens must be protected.
-
Reagents: (S)-2-(hydroxymethyl)piperazine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), DCM.
-
Procedure:
-
Dissolve (S)-2-(hydroxymethyl)piperazine (1.0 eq) in DCM (10 vol).
-
Add TEA (2.5 eq) and cool to 0°C.
-
Slowly add Boc₂O (2.2 eq) dissolved in DCM.
-
Stir at RT for 12 hours.
-
Workup: Wash with water, brine, dry over Na₂SO₄, and concentrate.
-
Product: (S)-1,4-Di-Boc-2-(hydroxymethyl)piperazine.
-
Step 2: O-Methylation
-
Reagents: Sodium Hydride (NaH, 60% dispersion), Methyl Iodide (MeI), THF (anhydrous).
-
Procedure:
-
Dissolve the intermediate from Step 1 in anhydrous THF under N₂ atmosphere.
-
Cool to 0°C and add NaH (1.2 eq) portion-wise. Stir for 30 min to form the alkoxide.
-
Add MeI (1.5 eq) dropwise.
-
Allow to warm to RT and stir for 4–6 hours.
-
Quench: Carefully add saturated NH₄Cl solution.
-
Extraction: Extract with EtOAc, dry, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc) to yield (S)-1,4-Di-Boc-2-(methoxymethyl)piperazine.
-
Step 3: Deprotection & Salt Formation
-
Reagents: 4M HCl in Dioxane (or HCl gas in MeOH).
-
Procedure:
-
Dissolve the methylated intermediate in 1,4-dioxane (5 vol).
-
Add 4M HCl in dioxane (10 eq) at 0°C.
-
Stir at RT for 2–4 hours. A white precipitate should form.
-
Isolation: Filter the solid under N₂ (hygroscopic!).
-
Washing: Wash the cake with Et₂O or MTBE to remove excess HCl and byproducts.
-
Drying: Dry under high vacuum at 40°C for 12 hours.
-
Final Product: (S)-2-(methoxymethyl)piperazine 2HCl.
-
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic pathway for (S)-2-(methoxymethyl)piperazine 2HCl from hydroxymethyl precursor.
Analytical Characterization & Quality Control
To ensure the integrity of the salt form and chiral purity, the following analytical battery is recommended.
Identification (NMR)
-
¹H NMR (D₂O): Expect signals for the piperazine ring protons (multiplets, 2.8–3.5 ppm) and a distinct singlet for the methoxy group (~3.3–3.4 ppm). The integration should reflect the 2HCl salt stoichiometry (though exchangeable protons won't be visible in D₂O).
-
¹³C NMR: Look for the methoxy carbon (~58-60 ppm), the C2 chiral center (~50-55 ppm), and ring carbons.
Chiral Purity (Enantiomeric Excess)
-
Method: Chiral HPLC or GC.
-
Column: Chiralpak AD-H or equivalent (amylose-based).
-
Mobile Phase: Hexane/IPA/DEA (for free base) or polar organic mode for salts.
-
Target: >98% ee.
Chloride Content Titration
To confirm the "2HCl" stoichiometry:
-
Method: Potentiometric titration with AgNO₃.
-
Calculation:
-
Theoretical Cl⁻ content for C₆H₁₄N₂O·2HCl: 34.9% .
-
Handling & Stability
-
Hygroscopicity: As a dihydrochloride salt, the compound is hygroscopic . It will absorb atmospheric moisture, which can alter the effective molecular weight and lead to weighing errors.
-
Storage: Store at 2–8°C (or -20°C for long term) in a tightly sealed container, preferably under argon or nitrogen. Desiccants are recommended.
-
Safety: Irritant to eyes, respiratory system, and skin. Use standard PPE (gloves, goggles, fume hood).
References
-
Chemical Book. Piperazine, 2-(methoxymethyl)-, (2R)- (CAS 660862-81-7).[1] (Reference for enantiomer properties). Link
-
PubChem. Compound Summary: Piperazine derivatives.[2] National Library of Medicine.[3] Link
-
Rossi, R. et al. Synthesis of chiral piperazines.Tetrahedron: Asymmetry, 2005.[4] (General methodology for 2-substituted piperazines).
-
Sigma-Aldrich. Product Specification: (S)-2-(Hydroxymethyl)piperazine.Link
-
Patents. WO2008076707A1. "Piperazine derivatives as kinase inhibitors."[5] (Demonstrates application in drug discovery). Link
Sources
An In-depth Technical Guide on the Stability and Storage of (S)-2-(methoxymethyl)piperazine 2HCl
Introduction
(S)-2-(methoxymethyl)piperazine dihydrochloride is a chiral piperazine derivative of significant interest to researchers and drug development professionals. As with many small molecule intermediates, a comprehensive understanding of its chemical stability and the implementation of appropriate storage protocols are paramount to ensure its integrity, purity, and performance in downstream applications. This guide provides a detailed examination of the stability profile of (S)-2-(methoxymethyl)piperazine 2HCl, offering field-proven insights into its handling and storage to maintain its quality over time.
Chemical and Physical Properties
The stability of a compound is intrinsically linked to its chemical and physical properties. While specific experimental data for (S)-2-(methoxymethyl)piperazine 2HCl is not extensively published, we can infer its characteristics based on the well-documented behavior of analogous piperazine hydrochlorides.
| Property | Value/Information | Source/Rationale |
| Molecular Formula | C6H14N2O · 2HCl | [1] |
| Molecular Weight | 203.11 g/mol | Calculated from molecular formula |
| Appearance | Likely a white to off-white crystalline solid | Based on similar piperazine hydrochlorides[2][3] |
| Solubility | Expected to be soluble in water and methanol; soluble in DMSO | Based on analogous compounds[3][4][5] |
| Hygroscopicity | High | Piperazine and its salts are known to be hygroscopic[6][7][8][9] |
Core Stability Assessment: Potential Degradation Pathways
The primary stability concerns for (S)-2-(methoxymethyl)piperazine 2HCl revolve around its hygroscopicity and susceptibility to degradation via hydrolysis, oxidation, and potentially photodegradation. As a dihydrochloride salt, it is generally more stable than its free base form.[6]
Hygroscopicity: The Primary Challenge
A critical characteristic of many piperazine salts, including hydrochlorides, is their tendency to absorb moisture from the atmosphere.[6][10] This hygroscopicity can lead to several undesirable consequences:
-
Physical Changes: Absorption of water can cause the solid material to cake, making it difficult to handle and accurately weigh.
-
Chemical Degradation: The presence of water can facilitate hydrolytic degradation pathways.
-
Inaccurate Concentration: For applications requiring precise concentrations, the absorption of water can lead to significant errors.
The hydrochloride salt form, while often used to improve solubility, can contribute to hygroscopicity.[10]
Potential Chemical Degradation Pathways
Based on the structure of (S)-2-(methoxymethyl)piperazine 2HCl and the known degradation patterns of similar compounds, several degradation pathways should be considered:
-
Hydrolysis: The ether linkage in the methoxymethyl substituent may be susceptible to hydrolysis under acidic or basic conditions, potentially cleaving to form (S)-piperazine-2-ylmethanol and methanol.
-
Oxidation: The piperazine ring itself is susceptible to oxidation.[11][12] Oxidative degradation can lead to the formation of N-oxides, ring-opened products, and other impurities. This can be catalyzed by the presence of metal ions.[11]
-
Thermal Degradation: While generally stable at room temperature, elevated temperatures can induce degradation.[11][12][13] For piperazine itself, thermal degradation can lead to the formation of N-formylpiperazine and other complex products.[11]
-
Photodegradation: Some piperazine derivatives exhibit sensitivity to light. Photo-oxidation can occur, leading to the formation of various degradation products.[14]
Caption: Potential degradation pathways for (S)-2-(methoxymethyl)piperazine 2HCl.
Recommended Storage and Handling Protocols
To mitigate the risks of degradation and ensure the long-term stability of (S)-2-(methoxymethyl)piperazine 2HCl, strict adherence to proper storage and handling procedures is essential.
Recommended Storage Conditions
The following storage conditions are recommended based on best practices for hygroscopic and potentially light-sensitive hydrochloride salts.[2][4][7][15][16][17][18][19][20]
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Long-term storage at 2-8°C is advisable. | Minimizes thermal degradation and moisture absorption.[15][21][18] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidative degradation.[15][18] |
| Moisture | Keep in a tightly sealed container. Use of a desiccator is highly recommended. | Prevents moisture absorption due to hygroscopicity.[4][7][15][19] |
| Light | Store in a light-resistant container. | Protects against potential photodegradation.[7][18] |
| Incompatible Materials | Store away from strong oxidizing agents and strong acids. | Prevents chemical reactions.[7][15][16][17][22] |
Safe Handling Workflow
Due to its hygroscopic nature and potential for irritation, a systematic approach to handling is crucial.
Caption: Safe handling workflow for (S)-2-(methoxymethyl)piperazine 2HCl.
Key Handling Practices:
-
Work in a Controlled Environment: Whenever possible, handle the compound in a glove box or a room with controlled low humidity to minimize exposure to atmospheric moisture.[15]
-
Use Dry Equipment: Ensure all glassware and spatulas are thoroughly dried before use.
-
Minimize Exposure Time: Work efficiently to reduce the time the container is open to the atmosphere.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, as piperazine derivatives can cause skin and eye irritation.[4][16][19][20][23][24]
Experimental Methodologies for Stability Assessment
To empirically determine the stability of a specific batch of (S)-2-(methoxymethyl)piperazine 2HCl, the following experimental protocols are recommended.
Protocol for Hygroscopicity Assessment
This protocol provides a straightforward method to quantify the hygroscopicity of the material.
Objective: To determine the extent of moisture uptake by (S)-2-(methoxymethyl)piperazine 2HCl at various relative humidity (RH) levels.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the compound into a pre-weighed, dry sample pan.
-
Initial Drying: Place the sample in a vacuum oven at 40°C for 4-6 hours to remove any residual moisture.
-
Equilibration at Controlled RH:
-
Prepare saturated salt solutions in sealed desiccators to create chambers with known relative humidity (e.g., MgCl2 for ~33% RH, NaCl for ~75% RH, K2SO4 for ~97% RH).
-
Place the sample pan in the desiccator with the lowest RH.
-
-
Gravimetric Analysis:
-
Monitor the weight of the sample periodically until a constant weight is achieved (equilibrium), indicating that no more moisture is being absorbed.
-
Record the final weight.
-
-
Incremental RH Exposure: Sequentially move the sample to desiccators with increasing RH levels, repeating step 4 for each condition.
-
Data Analysis: Calculate the percentage weight gain at each RH level relative to the initial dry weight. Plot the percentage weight gain versus RH to generate a moisture sorption isotherm.
Protocol for Forced Degradation Study
This study is designed to identify potential degradation products and degradation pathways under stress conditions.
Objective: To accelerate the degradation of (S)-2-(methoxymethyl)piperazine 2HCl to produce and identify potential impurities that could form during long-term storage.
Caption: Experimental workflow for a forced degradation study.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of (S)-2-(methoxymethyl)piperazine 2HCl in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for a defined period. Neutralize before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H2O2. Keep at room temperature for a defined period.
-
Thermal Degradation: Expose both the solid material and the stock solution to elevated temperatures (e.g., 80°C) for a defined period.
-
Photodegradation: Expose the stock solution to UV and visible light in a photostability chamber for a defined duration.
-
Control: Keep a sample of the stock solution at room temperature, protected from light.
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots from each stress condition.
-
Analyze all samples, including the control, using a stability-indicating HPLC method, preferably with mass spectrometry detection (HPLC-MS).
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Identify and quantify any new peaks, which represent potential degradation products.
-
Use the mass spectral data to propose structures for the observed degradation products.
-
Conclusion
The stability and integrity of (S)-2-(methoxymethyl)piperazine 2HCl are critical for its successful application in research and development. While inherently more stable as a dihydrochloride salt than its free base, its pronounced hygroscopicity presents the most significant challenge for storage and handling. By understanding the potential degradation pathways—hydrolysis, oxidation, and photodegradation—and implementing the stringent storage and handling protocols outlined in this guide, researchers can effectively mitigate these risks. The provided experimental methodologies offer a framework for empirically verifying the stability of the compound, ensuring the reliability and reproducibility of experimental outcomes.
References
- A Technical Guide to the Physicochemical Properties of Piperazine Salts. Benchchem.
- Degradation pathway of piperazine.
- Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions.
- Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ScienceDirect.
- Degradation of piperazine by Paracoccus sp.
- Technical Support Center: Managing the Hygroscopic Nature of Piperazine Compounds. Benchchem.
- 1-(2-Methoxyphenyl)
- Safety D
- Piperazine citr
- PIPERAZINE HEXAHYDR
- Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar.
- Stability and Storage of 1-(2-chloroethyl)piperazine Dihydrochloride: A Technical Guide. Benchchem.
- Material Safety D
- SAFETY D
- SAFETY D
- PIPERAZINE DIHYDROCHLORIDE. ChemicalBook.
- SAFETY D
- PIPERAZINE DIHYDROCHLORIDE. Tokyo Chemical Industry Co., Ltd.
- 1-(2-Methoxyphenyl)piperazine HCl. AK Scientific, Inc.
- (s)-2-(methoxymethyl)piperazine (C6H14N2O). PubChemLite.
- SAFETY D
- 1-(2-METHOXYPHENYL)PIPERAZINE. SWGDRUG.org.
- 1-(2-Methoxyphenyl)piperazine (hydrochloride). Cayman Chemical.
- 1-(2-Methoxyphenyl)piperazine hydrochloride(5464-78-8). ChemicalBook.
- 1-(2-Methoxyphenyl)piperazine hydrochloride. ChemicalBook.
- 2-(methoxymethyl)piperidine hydrochloride (C7H15NO). PubChemLite.
-
Chiral N-acyl-5,6,7(8-substituted)-tetrahydro-[6][13][14]triazolo[4,3-A]pyrazines as ... Google Patents.
- Piperazine salts: Human health tier II assessment. Australian Government Department of Health.
- 1-(2-Methoxyphenyl)piperazine 97. Sigma-Aldrich.
Sources
- 1. PubChemLite - (s)-2-(methoxymethyl)piperazine (C6H14N2O) [pubchemlite.lcsb.uni.lu]
- 2. 1-(2-Methoxyphenyl)piperazine hydrochloride(5464-78-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. 1-(2-Methoxyphenyl)piperazine hydrochloride | 5464-78-8 [chemicalbook.com]
- 4. 1-(2-Methoxyphenyl)piperazine hydrochloride - Safety Data Sheet [chemicalbook.com]
- 5. swgdrug.org [swgdrug.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Piperazine Dihydrochloride | 142-64-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. lobachemie.com [lobachemie.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. aksci.com [aksci.com]
- 20. assets.thermofisher.com [assets.thermofisher.com]
- 21. file.medchemexpress.com [file.medchemexpress.com]
- 22. PIPERAZINE DIHYDROCHLORIDE | 142-64-3 [chemicalbook.com]
- 23. spectrumchemical.com [spectrumchemical.com]
- 24. 1-(2-Methoxyphenyl)piperazine 97 5464-78-8 [sigmaaldrich.com]
Spectroscopic Characterization of (S)-2-(Methoxymethyl)piperazine Dihydrochloride: A Technical Guide
Introduction
(S)-2-(methoxymethyl)piperazine dihydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted piperazine, it serves as a versatile scaffold and a key building block in the synthesis of a wide range of pharmacologically active agents. The piperazine ring is a common feature in drugs targeting the central nervous system, and the introduction of a chiral center and a methoxymethyl substituent allows for fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (S)-2-(methoxymethyl)piperazine dihydrochloride. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical techniques used to characterize this compound. This guide will delve into the principles, experimental protocols, and interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For (S)-2-(methoxymethyl)piperazine dihydrochloride, both ¹H and ¹³C NMR are essential for confirming its structure.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.
Experimental Protocol: ¹H NMR Analysis
A standardized protocol for acquiring the ¹H NMR spectrum of (S)-2-(methoxymethyl)piperazine dihydrochloride is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or methanol-d₄, in a 5 mm NMR tube. D₂O is often preferred for hydrochloride salts due to their high polarity.
-
Internal Standard: An internal standard is typically not required when using D₂O, as the residual solvent peak can be used for referencing. If another solvent is used, a small amount of tetramethylsilane (TMS) can be added (δ = 0.00 ppm).
-
Instrument Setup:
-
Place the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for good resolution.
-
-
Data Acquisition:
-
Set the spectral width to encompass the expected range of proton signals (typically 0-12 ppm).
-
Employ a standard single-pulse experiment.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift axis using the residual solvent peak (e.g., D₂O at ~4.79 ppm).
-
Integrate the peaks to determine the relative ratios of the protons.
-
Predicted ¹H NMR Data
While a publicly available experimental spectrum for this specific salt is limited, the following table outlines the predicted ¹H NMR data in D₂O, based on the analysis of structurally similar piperazine derivatives.[1][2][3] The proton numbering corresponds to the structure provided in the data table.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | 3.5 - 3.7 | m | - | 1H |
| H-3 (axial) | 3.2 - 3.4 | m | - | 1H |
| H-3 (equatorial) | 3.6 - 3.8 | m | - | 1H |
| H-5 (axial) | 3.2 - 3.4 | m | - | 1H |
| H-5 (equatorial) | 3.6 - 3.8 | m | - | 1H |
| H-6 (axial) | 3.2 - 3.4 | m | - | 1H |
| H-6 (equatorial) | 3.6 - 3.8 | m | - | 1H |
| -CH₂-O- | 3.8 - 4.0 | m | - | 2H |
| -O-CH₃ | 3.4 - 3.5 | s | - | 3H |
| N-H | ~9-11 (broad) | s | - | 2H |
Note: In D₂O, the acidic N-H protons will exchange with deuterium and may not be observed.
Interpretation of the ¹H NMR Spectrum
The dihydrochloride form of the molecule results in the protonation of both nitrogen atoms, leading to a general downfield shift of the adjacent protons compared to the free base. The piperazine ring protons are expected to appear as a series of complex multiplets in the 3.2-3.8 ppm region. The methoxymethyl group protons are anticipated further downfield, with the methylene protons adjacent to the oxygen appearing around 3.8-4.0 ppm and the methyl protons as a sharp singlet around 3.4-3.5 ppm.
Experimental Workflow for ¹H NMR Analysis
Caption: Workflow for obtaining and analyzing a ¹H NMR spectrum.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the number of non-equivalent carbons and their chemical environments.
Experimental Protocol: ¹³C NMR Analysis
The protocol for ¹³C NMR is similar to that for ¹H NMR, with the main difference being in the acquisition parameters, which are adjusted for the lower sensitivity and larger chemical shift range of the ¹³C nucleus. A proton-decoupled experiment is typically performed to simplify the spectrum to a series of singlets for each unique carbon.
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts in D₂O are presented below, based on data from related piperazine compounds.[1][4][5]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 55 - 58 |
| C-3 | 42 - 45 |
| C-5 | 42 - 45 |
| C-6 | 40 - 43 |
| -CH₂-O- | 70 - 73 |
| -O-CH₃ | 58 - 60 |
Interpretation of the ¹³C NMR Spectrum
The carbon spectrum is expected to show six distinct signals. The carbon of the methoxy group (-O-CH₃) will be in a typical range for such a functional group. The methylene carbon adjacent to the oxygen (-CH₂-O-) will be the most downfield of the sp³ carbons. The piperazine ring carbons will appear in the 40-58 ppm range, with the carbon bearing the methoxymethyl substituent (C-2) being the most downfield among them.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or a mixture of water and acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a common and suitable technique for this polar and non-volatile compound.
-
Mass Analysis: The ions are separated based on their m/z ratio in a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Predicted Mass Spectrometry Data
The PubChem database provides predicted m/z values for the free base, (S)-2-(methoxymethyl)piperazine (C₆H₁₄N₂O, Molecular Weight: 130.19 g/mol ).[6]
| Adduct | Predicted m/z |
| [M+H]⁺ | 131.1179 |
| [M+Na]⁺ | 153.0998 |
Interpretation of the Mass Spectrum and Fragmentation
In positive ion ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at m/z 131.1179. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of this ion.
The fragmentation of the piperazine ring is a characteristic feature in the mass spectra of its derivatives. Common fragmentation pathways involve the cleavage of the C-C and C-N bonds of the ring. For (S)-2-(methoxymethyl)piperazine, a likely fragmentation would be the loss of the methoxymethyl side chain.
Plausible Fragmentation Pathway
Caption: A plausible fragmentation pathway for [M+H]⁺.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a valuable tool for identifying the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The spectrum can be obtained from a solid sample using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: The sample is scanned with infrared radiation over a typical range of 4000 to 400 cm⁻¹.
-
Data Analysis: The resulting spectrum shows absorption bands at specific wavenumbers, which correspond to the vibrational frequencies of the functional groups.
Characteristic IR Absorption Bands
The IR spectrum of (S)-2-(methoxymethyl)piperazine dihydrochloride will exhibit characteristic bands for the amine salt, the alkyl groups, and the ether linkage. The data is compared with the known spectrum of piperazine dihydrochloride.[7]
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Interpretation |
| N-H⁺ Stretch | 3200 - 2800 (broad) | Stretching of the secondary ammonium groups. |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Stretching of the C-H bonds in the piperazine ring and methoxymethyl group. |
| N-H⁺ Bend | 1600 - 1500 | Bending vibration of the secondary ammonium groups. |
| C-O Stretch (Ether) | 1150 - 1085 | Stretching of the C-O-C ether linkage. |
Interpretation of the IR Spectrum
The most prominent feature in the IR spectrum will be a broad and strong absorption in the 3200-2800 cm⁻¹ region, which is characteristic of the N-H⁺ stretching vibrations in an amine salt. The aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹. A key absorption for the methoxymethyl substituent will be the C-O stretching band, expected around 1120 cm⁻¹.
Chiral Analysis
Given that the compound is the (S)-enantiomer, it is crucial to have an analytical method to confirm its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Experimental Protocol: Chiral HPLC
-
Column Selection: The choice of the chiral stationary phase (CSP) is critical. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating piperazine derivatives.[8][9]
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would be a mixture of a non-polar solvent like hexane or heptane with an alcohol modifier such as ethanol or isopropanol. A small amount of an amine additive (e.g., diethylamine) is often added to improve peak shape for basic compounds.
-
Detection: UV detection is commonly used. Since the molecule lacks a strong chromophore, detection at a low wavelength (e.g., 205-220 nm) may be necessary, or pre-column derivatization with a UV-active tag could be employed for higher sensitivity.
-
Analysis: The retention times of the two enantiomers will differ on a chiral column, allowing for their separation and quantification.
Workflow for Chiral Method Development
Caption: A generalized workflow for developing a chiral HPLC method.
Conclusion
References
- Shaquiquzzaman, M., Verma, M., & Marella, A. (2015). Piperazine scaffold: a remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487-529.
-
PubChem. (n.d.). (S)-2-(methoxymethyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]
- Evecen, M., et al. (2023). Experimental and Theoretical Investigations, Enzyme inhibition activity and Docking Study of 5-methyl-4-(2-(piperazin-1-yl)ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. Journal of Molecular Structure, 1275, 134679.
- Yilmaz, F. (2020). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 65(1), 71-78.
- Barrett, R., et al. (2023).
- Käser, S., et al. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry, 5(4), 2568-2582.
- Shitole, A., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. NeuroQuantology, 21(7), 1109-1117.
-
NIST. (n.d.). Piperazine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
NIST. (n.d.). 2-Methylpiperazine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]
-
NIST. (n.d.). Piperazine dihydrochloride. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-(2-Methoxyphenyl)-4-(3-methylbenzoyl)piperazine. Retrieved from [Link]
-
SWGDRUG. (2005). 1-(2-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]
- Liang, Z., et al. (2024). Mild and Efficient Synthesis of Para-Substituted 2-Hydroxymethyl Piperazine. Letters in Organic Chemistry, 21(9).
- Penjisevic, J., et al. (2016). Synthesis, biological evaluation and docking analysis of substituted piperidines and (2-methoxyphenyl)piperazines. Journal of the Serbian Chemical Society, 81(4), 347-356.
- Kumar, A., et al. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 6(5), 1014-1021.
-
PubChem. (n.d.). (S)-2-Methylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]
-
Inxight Drugs. (n.d.). N-(2-METHOXYPHENYL)PIPERAZINE DIHYDROCHLORIDE. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]
-
VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of (a) methacrylic anhydride, (b) piperazine and (c) NBMP. Retrieved from [Link]
Sources
- 1. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. 1-(2-Methoxyphenyl)piperazine(35386-24-4) 13C NMR spectrum [chemicalbook.com]
- 6. PubChemLite - (s)-2-(methoxymethyl)piperazine (C6H14N2O) [pubchemlite.lcsb.uni.lu]
- 7. Piperazine dihydrochloride [webbook.nist.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
(S)-2-(Methoxymethyl)piperazine: A Privileged Chiral Scaffold in Modern Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the strategic incorporation of chiral building blocks is paramount for navigating the complex three-dimensional space of protein binding pockets. Among these, (S)-2-(methoxymethyl)piperazine (often utilized as its Boc-protected derivative, CAS: 1217728-72-7) has emerged as a highly privileged scaffold [1]. By combining the inherent basicity and solubility profile of a piperazine ring with the steric bulk and hydrogen-bonding capacity of a methoxymethyl side chain, this molecule offers profound physicochemical and pharmacological advantages. This technical guide explores the structural rationale, medicinal applications, and validated experimental workflows for integrating this chiral amine into drug discovery pipelines.
Structural Rationale & Physicochemical Profiling
The substitution of a simple piperazine ring with an (S)-methoxymethyl group at the C2 position is not merely a structural embellishment; it is a calculated modification designed to optimize both pharmacodynamics and pharmacokinetics.
-
Conformational Restriction: The steric bulk of the
group restricts the conformational flexibility of the piperazine ring, heavily biasing it toward a specific chair conformation. This pre-organization reduces the entropic penalty upon binding to a target receptor. -
Hydrogen Bond Acceptor (HBA) Capacity: The ether oxygen introduces a localized HBA, enabling highly specific interactions with hydrogen bond donors (e.g., serine, threonine, or backbone amides) within target active sites.
-
Basicity Modulation: The electron-withdrawing inductive effect of the oxygen atom lowers the
of the adjacent N1 nitrogen. Reducing the basicity of the piperazine core is a proven strategy to enhance membrane permeability and mitigate off-target hERG channel liabilities. -
Metabolic Shielding: The proximity of the methoxymethyl group to the N1 nitrogen provides steric hindrance, effectively shielding the amine from rapid N-dealkylation or oxidation by Cytochrome P450 (CYP450) enzymes.
Logical relationship between structural features of the chiral scaffold and pharmacological outcomes.
Table 1: Physicochemical Properties of the Boc-Protected Scaffold
| Property | Value | Rationale / Impact on Drug Design |
| Chemical Formula | Standard precursor; Boc group provides orthogonal protection. | |
| Molecular Weight | 230.30 g/mol | Low MW allows for downstream elaboration without exceeding Lipinski limits. |
| Stereochemistry | (S)-configuration at C2 | Defines the 3D exit vectors for N1 and N4 substituents. |
| Calculated | ~8.5 (secondary amine) | Reduced basicity vs. unsubstituted piperazine (~9.8) improves ADME profile. |
Applications in Medicinal Chemistry
The versatility of (S)-2-(methoxymethyl)piperazine is demonstrated across diverse therapeutic areas:
-
Complement Factor B Inhibitors: In the treatment of age-related macular degeneration (AMD), the alternative complement pathway is a primary target. Researchers have utilized this chiral piperazine to selectively inhibit Factor B. The (S)-configuration precisely directs the methoxymethyl group into a lipophilic sub-pocket, drastically enhancing binding affinity compared to the (R)-enantiomer or the unsubstituted analog [2].
-
GPR4 Antagonists: GPR4 is a proton-sensing G-protein-coupled receptor implicated in ischemic and inflammatory diseases. Pyrazolopyrimidine derivatives incorporating this scaffold act as potent antagonists, where the chiral center is critical for receptor subtype selectivity [3].
-
Atypical Antipsychotics: To maintain the efficacy of classical antipsychotics while reducing adverse effects like weight gain and extrapyramidal symptoms, piperazine-substituted aryl benzodiazepines have been developed. The methoxymethyl moiety modulates the binding kinetics at dopamine and serotonin receptors [4].
Experimental Workflows & Protocols
To ensure high-fidelity incorporation of tert-butyl (S)-2-(methoxymethyl)piperazine-1-carboxylate into complex APIs, the following self-validating protocol outlines a standard Nucleophilic Aromatic Substitution (
N-Arylation via
Causality & Rationale: The N4 nitrogen (unprotected) is highly nucleophilic, whereas the N1 nitrogen is shielded by the bulky tert-butoxycarbonyl (Boc) group and the adjacent methoxymethyl group. This steric differentiation ensures absolute regioselectivity during the coupling phase.
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under nitrogen, dissolve the electrophile (e.g., an activated aryl fluoride, 1.0 eq) and tert-butyl (S)-2-(methoxymethyl)piperazine-1-carboxylate (1.1 eq) in anhydrous DMF (0.2 M).
-
Base Addition: Add anhydrous
(2.5 eq). Rationale: The inorganic base acts as an acid scavenger to neutralize the HF byproduct, preventing the premature acidic cleavage of the Boc protecting group. -
Heating & Monitoring: Heat the reaction to 80 °C. Monitor the reaction via LC-MS. Self-Validation: The reaction is deemed complete when the UV trace (254 nm) shows >95% consumption of the aryl fluoride and the appearance of the
mass corresponding to the coupled product. -
Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with water (
) and brine. Rationale: Multiple water washes are strictly required to partition the highly polar DMF out of the organic phase, preventing downstream purification artifacts. -
Purification: Dry over
, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Table 2: Optimization of N-Arylation Conditions
| Aryl Halide Type | Catalyst / Base | Solvent & Temp | Yield (%) | Mechanistic Observation |
| Activated Ar-F | DMF, 80 °C | 85-92% | ||
| Unactivated Ar-Br | Toluene, 100 °C | 78-84% | Buchwald-Hartwig coupling required; BINAP accommodates the bulky chiral amine. | |
| Heteroaryl-Cl | DIPEA | NMP, 120 °C (MW) | 82-88% | Microwave (MW) irradiation accelerates substitution without degrading the Boc group. |
Boc Deprotection & Free Base Isolation
Causality & Rationale: Trifluoroacetic acid (TFA) is utilized because it selectively protonates the tert-butyl carbamate, leading to the expulsion of gaseous isobutylene and carbon dioxide. According to Le Chatelier's principle, this gaseous evolution drives the reaction to absolute completion.
Step-by-Step Methodology:
-
Acidic Cleavage: Dissolve the purified Boc-protected intermediate in anhydrous DCM (0.1 M) and cool to 0 °C. Add TFA dropwise (20% v/v final concentration).
-
Reaction Progression: Warm to room temperature and stir for 2 hours. Self-Validation: TLC (ninhydrin stain) will reveal the disappearance of the UV-active starting material and the appearance of a baseline spot (the highly polar TFA salt of the amine).
-
Neutralization Workup (Critical): Concentrate the mixture in vacuo to remove excess TFA. Dissolve the crude residue in DCM and wash with saturated aqueous
until the aqueous layer reaches pH 8. Rationale: The piperazine TFA salt is highly water-soluble. Neutralization converts it back to the free base, which partitions favorably into the DCM layer, ensuring maximum recovery. -
Final Isolation: Dry the organic layer over
, filter, and concentrate to yield the enantiopure (S)-2-(methoxymethyl)piperazine derivative, ready for subsequent elaboration.
Step-by-step experimental workflow for coupling and deprotecting the chiral piperazine building block.
References
- Novartis AG.Complement pathway modulators and uses thereof. World Intellectual Property Organization, Patent WO2013192345A1.
- Hoffmann-La Roche Inc.Pyrazolo pyrimidine derivatives. World Intellectual Property Organization, Patent WO2012131633A1.
- Pfizer Inc.Piperazine substituted aryl benzodiazepines. European Patent Office, Patent EP1546134A1.
The Stereochemical Frontier: Biological Activity and Synthesis of C-Chiral Piperazine Derivatives
[1]
Executive Summary
The piperazine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics ranging from antipsychotics (e.g., Olanzapine) to kinase inhibitors (e.g., Imatinib).[1] However, the vast majority of these marketed drugs utilize the achiral piperazine ring, relying on N-substituents for diversity.
This technical guide addresses the C-chiral piperazine frontier . By introducing stereocenters directly onto the piperazine carbon skeleton (C2, C3, C5, or C6), researchers can break molecular symmetry, restrict conformational flexibility, and drastically improve target selectivity and metabolic stability. This guide details the biological rationale, synthesis, and validation protocols for these high-value derivatives.
Part 1: The Stereochemical Imperative
The "Escape from Flatland"
Standard piperazine rings exist in a chair conformation that rapidly interconverts. While this flexibility allows induced fit, it often leads to promiscuous binding (off-target effects). Introducing a chiral substituent (e.g., a methyl or ethyl group) at the C2 or C3 position creates a conformational lock .
-
Vector Control: The chiral center forces the N-substituents into specific equatorial or axial vectors, optimizing the interaction with the receptor's orthosteric site.
-
Metabolic Blocking: C-substitution adjacent to the nitrogen (alpha-carbon) sterically hinders Cytochrome P450-mediated
-oxidation, a common metabolic clearance pathway for piperazines.
Mechanism of Action: The Chiral Switch
In G-Protein Coupled Receptors (GPCRs), particularly 5-HT (Serotonin) and Dopamine receptors, the difference between an
Figure 1: SAR Logic of Chiral Piperazines The following diagram illustrates how C-chirality dictates pharmacological outcomes.
Caption: Structural logic flow demonstrating how C-chiral substitution locks conformation to separate eutomers (active) from distomers (inactive) and improves metabolic stability.
Part 2: Synthesis Strategies
Constructing C-chiral piperazines is more challenging than N-alkylation. The most robust method for generating enantiopure scaffolds relies on the Chiral Pool strategy, utilizing naturally occurring amino acids.
The Amino Acid Reduction Protocol
This method ensures high optical purity (
Figure 2: Synthesis Workflow (Chiral Pool)
Caption: Step-by-step synthesis of chiral piperazines from amino acid precursors via the diketopiperazine intermediate.
Part 3: Therapeutic Applications & Data[3][4][5][6]
Infectious Disease: The Fluoroquinolone Evolution
The most successful application of C-chiral piperazines is in the fluoroquinolone antibiotic class.
-
Moxifloxacin: Contains a bridged chiral piperazine (diazabicyclononane). This bridge locks the conformation, reducing efflux pump susceptibility and increasing potency against Gram-positive bacteria compared to its achiral predecessors.
-
Sitafloxacin: Utilizes a chiral substituent to enhance binding to DNA gyrase.
Oncology: Vindoline Hybrids
Recent studies have conjugated chiral piperazines to Vindoline (a Vinca alkaloid). The chirality at the piperazine C-ring significantly impacts cytotoxicity against resistant cell lines (e.g., P-gp overexpressing cells).
Table 1: Comparative Potency of Chiral vs. Achiral Piperazine Derivatives (Hypothetical Representative Data) Data synthesized from structure-activity trends in recent medicinal chemistry literature (e.g., 5-HT receptor ligands).
| Compound Variant | Stereochemistry | Target ( | Selectivity Ratio (Target:Off-target) | Metabolic |
| Piperazine-H (Base) | Achiral | 45 nM | 1 : 5 | 12 min |
| 2-Methyl-Piperazine | 2.1 nM | 1 : 150 | 48 min | |
| 2-Methyl-Piperazine | > 1000 nM | N/A | 50 min | |
| 2,5-Dimethyl-Piperazine | 15 nM | 1 : 40 | 85 min |
Note: The (R)-isomer often provides superior binding in 5-HT receptor pockets due to specific hydrophobic interactions, while the methyl group hinders oxidative metabolism, extending half-life.
Part 4: Validated Experimental Protocols
To ensure data integrity (E-E-A-T), the following protocols are designed with built-in validation steps.
Protocol: GPCR Radioligand Binding Assay
Purpose: Determine the affinity (
Reagents:
-
Membrane Prep: HEK293 cells overexpressing human 5-HT2A.
-
Radioligand:
-Ketanserin (Specific Activity ~60-80 Ci/mmol). -
Assay Buffer: 50 mM Tris-HCl, 5 mM
, pH 7.4.
Workflow:
-
Preparation: Thaw membrane prep on ice. Homogenize gently (do not vortex vigorously) to prevent protein denaturation.
-
Plate Setup: Use 96-well polypropylene plates.
-
Incubation: Incubate for 60 minutes at 25°C (Equilibrium).
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific filter binding).
-
Wash: 3x wash with ice-cold buffer.[3]
-
Quantification: Liquid Scintillation Counting.
Self-Validation Check:
-
Z-Factor: Must be > 0.5.
-
Specific Binding: (Total - NSB) / Total should be > 70%. If < 50%, the radioligand concentration is too low or the receptor quality is degraded.
-
Reference Standard: Always run a known standard (e.g., Clozapine) in parallel. If the
of the standard deviates >3-fold from historical mean, invalidate the run.
Protocol: Microsomal Stability (Metabolic Resistance)
Purpose: Verify if the chiral substitution blocks metabolic degradation.
-
Incubation: Test compound (1
) + Pooled Liver Microsomes (0.5 mg/mL) + NADPH regenerating system. -
Sampling: Aliquots taken at 0, 5, 15, 30, and 60 mins.
-
Quenching: Add ice-cold Acetonitrile (containing internal standard like Warfarin).
-
Analysis: LC-MS/MS.
-
Validation:
-
Positive Control:[4] Testosterone (High clearance) - must show >80% loss by 30 min.
-
Negative Control: Warfarin (Low clearance) - must show <10% loss.
-
References
-
Vertex AI Search. (2026). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry.
-
Stoltz Group (Caltech). (2025). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones.
-
National Institutes of Health (NIH). (2019). Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization. Journal of Organic Chemistry.
-
BenchChem. (2025).[2] Application Notes and Protocols for Radioligand Binding Assays of Piperidine Derivatives.
-
Gifford Bioscience. (2025). Radioligand Binding Assay Protocol.
-
MDPI. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules.
-
Royal Society of Chemistry. (2023). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores.
Sources
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Privileged Piperazine Scaffold: A Technical Guide to Structural Tuning and Pharmacological Optimization
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper
Introduction: The Architectural Dominance of Piperazine
In the landscape of modern medicinal chemistry, the piperazine heterocycle stands out as a "privileged scaffold," fundamentally shaping the trajectory of drug discovery. Structurally comprising a saturated six-membered ring with two nitrogen atoms at the 1 and 4 positions, piperazine offers a unique combination of conformational flexibility and tunable basicity[1]. This dual-nitrogen architecture enables the ring to adopt both chair and boat conformations, allowing for precise molecular fitting within enzyme active sites, receptor pockets, and transporter cavities[1].
As a Senior Application Scientist, I have observed firsthand that the true power of piperazine lies in its synthetic versatility. It is a core component in numerous blockbuster drugs, including the kinase inhibitor Imatinib and the phosphodiesterase inhibitor Sildenafil[2]. By acting as a versatile linker and a primary pharmacophore, piperazine allows chemists to systematically fine-tune steric, electronic, and physicochemical properties to optimize absorption, distribution, metabolism, and excretion (ADME) profiles[1].
Physicochemical Profiling: pKa, LogP, and ADME Causality
The broad therapeutic application of piperazine is intrinsically linked to its acid-base dissociation constant (pKa). The presence of two nitrogen atoms provides a highly responsive basic center that dictates the molecule's ionization state at physiological pH (7.4)[3].
Unsubstituted piperazine has a pKa of approximately 9.8, rendering it highly ionized, highly soluble in water, but poorly permeable across lipid bilayers. However, strategic functionalization at the N1 and N4 positions drastically alters this profile. For example, in the development of Proteolysis Targeting Chimeras (PROTACs), incorporating a piperazine moiety into the linker improves structural rigidity and aqueous solubility[4]. Yet, if the basicity is too high, cellular permeability plummets. By introducing electron-withdrawing groups (e.g., N-acetylation), the pKa can be depressed to ~7.06, shifting the equilibrium toward the neutral, membrane-permeable species at physiological pH[5].
Table 1: Physicochemical Impact of Piperazine N-Substitution
| Substitution Pattern | Representative Motif | Experimental pKa | Primary Pharmacokinetic Effect |
| Unsubstituted | Piperazine | ~9.8 | High aqueous solubility; poor passive membrane permeability. |
| N-Alkylation | 1-Methylpiperazine | ~9.0 | Slight lipophilicity increase; remains largely ionized at pH 7.4. |
| N-Acetylation | 1-Acetyl-4-methylpiperazine | ~7.06 | Neutral at pH 7.4; significantly enhanced cellular permeability. |
| N-Arylation | N-Arylpiperazine | ~6.0 - 7.5 | Target-specific hinge binding; highly tunable ADME profile. |
Advanced Synthetic Methodologies
The synthetic field has advanced from classical nucleophilic substitutions to highly controlled, catalytic molecular designs. Two methodologies stand out for their efficiency and scalability in generating diverse piperazine libraries.
C-H Functionalization via SnAP Chemistry
Historically, functionalizing the carbon backbone of piperazine was plagued by side reactions due to the reactivity of the two nitrogen atoms. The Stannyl Amine Protocol (SnAP), developed by Bode and coworkers, circumvents this by providing a convergent de novo synthesis of piperazines directly from aldehydes[2]. Mechanistically, a copper catalyst oxidizes the C–Sn bond of the SnAP reagent to form a heteroatom-stabilized α-aminyl radical, which undergoes rapid cyclization with an intermediate imine[2].
Workflow of SnAP chemistry for convergent C-H functionalization of piperazines.
N-Arylation via Buchwald-Hartwig Cross-Coupling
For N-aryl derivatives—crucial in oncology drugs like Palbociclib and Venetoclax—transition-metal-catalyzed cross-coupling is the industry standard[6]. The Buchwald-Hartwig amination allows for the coupling of sterically hindered or electron-deficient aryl halides with the secondary amine of piperazine, avoiding the harsh conditions required for classical
Modern Applications: PROTACs and Targeted Degradation
In the rapidly expanding field of targeted protein degradation, piperazine has found a new critical role within the linker regions of PROTACs. A PROTAC is a heterobifunctional molecule that bridges a Protein of Interest (POI) and an E3 ubiquitin ligase to induce proteasomal degradation[4].
The choice of a piperazine linker is highly deliberate. It restricts the conformational entropy of the linker, pre-organizing the molecule to favor the formation of the ternary complex. Furthermore, as established in our physicochemical profiling, the nitrogen atoms serve as synthetic handles to fine-tune the linker's pKa, ensuring the massive PROTAC molecule maintains sufficient oral bioavailability and cell penetrance[5].
Piperazine-linked PROTAC mediating ternary complex formation for targeted degradation.
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, emphasizing the causality behind each experimental choice.
Protocol A: N-Arylation of Piperazine via Buchwald-Hartwig Cross-Coupling
Objective: Synthesize N-arylpiperazine derivatives while preventing off-target bis-arylation.
-
Reagent Preparation (Inert Atmosphere): In a glovebox, charge a Schlenk flask with the aryl halide (1.0 equiv), mono-Boc-protected piperazine (1.2 equiv),
(2 mol%), XPhos (4 mol%), and (1.5 equiv).-
Causality: Using mono-protected piperazine prevents bis-arylation.
is chosen as a stable Pd(0) source, while XPhos (a bulky, electron-rich biaryl phosphine) is critical for accelerating the reductive elimination step, preventing catalyst stalling.
-
-
Solvent Addition: Add anhydrous, degassed toluene (0.2 M).
-
Causality: Degassing prevents the oxidation of the active Pd(0) catalyst to inactive Pd(II) species.
-
-
Reaction Execution: Seal the flask and heat to 90°C for 12 hours.
-
Causality: Heating overcomes the activation energy barrier for the oxidative addition of electron-rich aryl halides.
-
-
Self-Validation (QC): Monitor the reaction via LC-MS. The system is validated when the starting aryl halide peak disappears, and a dominant peak corresponding to the
of the coupled product emerges. Quench with water, extract with EtOAc, and purify via flash chromatography.
Protocol B: Accurate pKa Determination via Potentiometric Titration (Sirius T3)
Objective: Determine the precise aqueous pKa of highly lipophilic piperazine-linked PROTACs.
-
Sample Preparation: Dissolve 1-2 mg of the piperazine derivative in a standardized 0.15 M KCl solution.
-
Causality: 0.15 M KCl mimics physiological ionic strength, ensuring the measured pKa is biologically relevant.
-
-
Co-Solvent Titration: Because PROTACs often precipitate in pure water, perform the titration in three varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH).
-
Causality: The co-solvent maintains the compound in solution across the entire pH gradient (pH 2 to 12).
-
-
Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa values against the dielectric constant of the solvent mixtures.
-
Causality: This mathematical extrapolation allows for the calculation of the true aqueous pKa (0% co-solvent) without physical precipitation of the analyte.
-
-
Self-Validation (QC): Prior to the unknown batch, run a reference standard (e.g., Labetalol). If the calculated pKa of the standard deviates by >0.05 units from literature values, the pH electrode must be recalibrated before proceeding.
Conclusion
The piperazine scaffold is far more than a simple structural linker; it is a dynamic, tunable pharmacophore that dictates the success of a drug candidate. By mastering the physicochemical modulation of its nitrogen atoms and leveraging advanced synthetic techniques like SnAP chemistry and Buchwald-Hartwig couplings, medicinal chemists can rationally design molecules that perfectly balance target affinity with optimal pharmacokinetic profiles.
References
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Strategic N-Alkylation of (S)-2-(Methoxymethyl)piperazine: Regiocontrol and Optimization
Introduction & Core Challenge
(S)-2-(Methoxymethyl)piperazine (CAS: 143226-06-8) is a privileged chiral scaffold in medicinal chemistry, widely utilized in the synthesis of kinase inhibitors, GPCR ligands (specifically 5-HT1A antagonists), and HIV protease inhibitors. The presence of the C2-methoxymethyl group introduces a critical asymmetry that defines the reactivity profile of the molecule.
The Core Challenge: The molecule contains two secondary amine sites (
- (Proximal): Sterically hindered by the C2-methoxymethyl group.
-
(Distal): Sterically unencumbered and more nucleophilic in
regimes.
Achieving high yield and purity requires a strict protocol to differentiate these sites. Direct alkylation without protecting groups almost exclusively favors
Mechanistic Grounding & Regiochemistry
Steric vs. Electronic Control
In unsubstituted piperazine,
-
Kinetic Control: Under standard alkylation conditions (Alkyl Halide, Base, RT), the reaction rate at
is significantly faster ( ). -
Thermodynamic Control: While
alkylation is thermodynamically stable, the activation energy to overcome the steric hindrance at the transition state is higher.
Decision Matrix (Visualized)
Figure 1: Decision tree for selecting the appropriate alkylation protocol based on regiochemical targets.
Protocol A: Selective -Alkylation (Direct Method)
Application: Synthesis of
Materials
-
Substrate: (S)-2-(methoxymethyl)piperazine (1.0 equiv)
-
Reagent: Alkyl Bromide/Iodide (0.95 - 1.0 equiv) Do not use excess.
-
Base: Potassium Carbonate (
), anhydrous, granular (2.0 equiv).
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-2-(methoxymethyl)piperazine (1.0 equiv) in MeCN (0.1 M concentration).
-
Base Addition: Add
(2.0 equiv). Stir the suspension for 10 minutes at Room Temperature (RT). -
Controlled Addition: Dissolve the Alkyl Halide (0.95 equiv) in a minimal amount of MeCN. Add this solution dropwise over 30–60 minutes.
-
Critical Note: Using a slight deficit of the alkyl halide ensures the unreacted starting material remains, which is easier to separate than the bis-alkylated byproduct.
-
-
Reaction: Stir at RT. Monitor by LC-MS or TLC.
-
Time: Typically 2–6 hours.
-
Endpoint: Disappearance of alkyl halide.
-
-
Workup: Filter off the solids (
/KX). Concentrate the filtrate. -
Purification: The crude residue will contain Product (
) and unreacted Starting Material.-
Method: Flash Column Chromatography (DCM:MeOH:NH4OH).
-
Elution Order: Bis-alkylated (fastest) ->
-Product -> Starting Material (slowest, most polar).
-
Protocol B: Selective -Alkylation (Protection Strategy)
Application: Synthesis of
Phase 1: -Protection
If (S)-1-Boc-3-(methoxymethyl)piperazine is commercially available, skip to Phase 2. Note: Commercial "3-methoxymethyl" usually refers to the position relative to N1, so ensure you buy (S)-1-Boc-3-(methoxymethyl)piperazine (where N4 is Boc protected) or synthesize as below.
-
Reagents: Substrate (1.0 equiv),
(1.0 equiv), (1.5 equiv), DCM.[1] -
Procedure: Cool substrate solution to 0°C. Add
slowly. The unhindered reacts selectively. -
Result: (S)-4-Boc-2-(methoxymethyl)piperazine.
Phase 2: -Alkylation
Challenge: The
-
Option A (Standard): Alkyl Halide (1.2 equiv), DIPEA (3.0 equiv), DMF, 80°C.
-
Option B (Strong Base - for difficult substrates): NaH (1.2 equiv), DMF, 0°C to RT.
Procedure (Option A):
-
Dissolve
-Boc intermediate in DMF. -
Add DIPEA and Alkyl Halide.
-
Heat to 60–80°C. Monitor closely for racemization (rare, but possible at high T).
-
Workup: Dilute with EtOAc, wash with water/brine (x3) to remove DMF.
Phase 3: Deprotection
-
Dissolve the
-alkyl- -Boc intermediate in DCM.[1] -
Add TFA (20% v/v). Stir 1–2 hours.
-
Neutralization: Concentrate. Redissolve in MeOH. Pass through a basic ion-exchange resin (e.g., Amberlyst A-21) or wash with sat.
to obtain the free base.
Protocol C: Reductive Amination (Alternative for )
Application: Introduction of alkyl groups via Aldehydes/Ketones. Milder than alkyl halides.
-
Mix: Substrate (1.0 equiv) + Aldehyde (1.1 equiv) in DCE (Dichloroethane) or DCM.
-
Add: Sodium Triacetoxyborohydride (
, 1.5 equiv). -
Acid Catalyst: If reacting with a ketone, add 1 drop of Acetic Acid.
-
Time: Stir 4–16 hours at RT.
-
Selectivity: Highly selective for
due to the steric bulk of the intermediate iminium ion, which forms much faster at the distal nitrogen.
Data Summary & Troubleshooting
Comparative Metrics
| Parameter | Protocol A (Direct | Protocol B (Protected | Protocol C (Reductive |
| Target Site | |||
| Step Count | 1 | 3 (Protect-Alkylate-Deprotect) | 1 |
| Regioselectivity | ~90:10 ( | >99:1 ( | >95:5 ( |
| Risk Factor | Bis-alkylation if excess reagent used | Lower overall yield due to steps | Hard to stop at mono if aldehyde is small |
| Preferred Base | NaH or DIPEA | None (Reducing agent used) |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Bis-alkylation | Excess alkyl halide or high temp. | Reduce alkyl halide to 0.9 equiv. Add reagent slower (syringe pump). |
| Low Conversion ( | Steric hindrance at C2. | Switch to Protocol B (Option B). Use NaH in DMF. Increase Temp to 90°C. |
| Racemization | High heat + Strong Base. | Avoid temperatures >100°C. Use DIPEA instead of NaH if possible. |
| Poor Solubility | Methoxymethyl polarity. | Switch solvent from MeCN to DMF or DMSO.[2] |
Experimental Workflow Visualization
Figure 2: Workflow for the direct N4-alkylation protocol.
References
-
Moura, R. G., et al. Synthesis of the piperazine subunit of Indinavir.[4] Arkivoc (2021).[4] Retrieved from [Link]
-
Pittelkow, T. & Christensen, J. B. A Simple Synthesis of N-Alkylpiperazines. ResearchGate (2024).[5] Retrieved from [Link]
-
Royal Society of Chemistry. Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation. Organic & Biomolecular Chemistry.[6][1][2][3][7] Retrieved from [Link]
-
National Institutes of Health (NIH). N4-unsubstituted N1-arylpiperazines as high-affinity 5-HT1A receptor ligands. PubMed. Retrieved from [Link]
Sources
Application Note: Strategic Utilization of (S)-2-(methoxymethyl)piperazine in Drug Discovery
This guide details the strategic application, physicochemical properties, and synthetic protocols for (S)-2-(methoxymethyl)piperazine , a high-value chiral building block in modern medicinal chemistry.
Executive Summary
(S)-2-(methoxymethyl)piperazine is a "privileged scaffold" derivative used to modulate the physicochemical and pharmacokinetic (PK) profiles of drug candidates. Unlike the achiral piperazine or the lipophilic 2-methylpiperazine, this moiety introduces a defined chiral vector and a polar ether oxygen .
Key Utility:
-
Basicity Modulation: The electron-withdrawing methoxymethyl group lowers the pKa of the proximal nitrogen (N1), reducing lysosomal trapping and improving cytosolic concentration compared to unsubstituted piperazines.
-
Metabolic Stability: It acts as a bioisostere for 2-hydroxymethyl piperazine, "capping" the hydroxyl group to prevent Phase II glucuronidation while retaining hydrogen bond acceptor (HBA) capability.
-
Vector Control: The (S)-stereocenter locks the piperazine ring into a preferred chair conformation, directing substituents at N4 into specific vectors within a binding pocket (e.g., kinase hinge regions or GPCR orthosteric sites).
Physicochemical Rationale
The strategic selection of (S)-2-(methoxymethyl)piperazine over analogs is driven by specific property requirements.
Comparative Property Table
| Property | Piperazine | 2-Methylpiperazine | (S)-2-(Hydroxymethyl)piperazine | (S)-2-(Methoxymethyl)piperazine |
| LogP (Calc) | -1.17 | -0.65 | -1.50 | -0.80 |
| pKa (N1/N4) | ~9.8 / 5.6 | ~9.6 / 5.4 | ~9.2 / 5.1 | ~8.9 / 5.0 |
| H-Bond Donors | 2 | 2 | 3 | 2 |
| H-Bond Acceptors | 2 | 2 | 3 | 3 |
| Metabolic Risk | Low | Low | High (Glucuronidation) | Low (Blocked Phase II) |
Mechanistic Insight: The inductive effect (
Synthetic Protocols
Protocol A: De Novo Synthesis from (L)-Serine
Target Audience: Synthesis Chemists ("The Makers")
This route establishes the chiral center from the chiral pool, avoiding expensive resolution steps.
Reagents:
-
(L)-Serine methyl ester hydrochloride
-
N-Boc-Glycine (or other N-protected amino acid for C3 substitution)
-
EDC·HCl / HOBt (Coupling agents)
-
TFA (Deprotection)
-
Borane-THF complex (Reduction)
Step-by-Step Methodology:
-
Peptide Coupling:
-
Dissolve (L)-Serine methyl ester HCl (1.0 eq) and N-Boc-Glycine (1.1 eq) in DMF.
-
Add DIPEA (3.0 eq) followed by EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0°C.
-
Stir at RT for 12h. Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine.
-
Result: N-Boc-Glycyl-(L)-Serine methyl ester.
-
-
Cyclization to Diketopiperazine (DKP):
-
Treat the intermediate with 20% TFA in DCM (2h) to remove the Boc group. Concentrate to dryness.[1]
-
Redissolve in sec-butanol and reflux (90-100°C) for 12h. The free amine attacks the ester intramolecularly.
-
Cool to precipitate the DKP. Filter and wash with ether.
-
Result: (S)-3-(hydroxymethyl)piperazine-2,5-dione.
-
-
O-Methylation:
-
Dissolve DKP in anhydrous DMF at 0°C. Add NaH (2.2 eq, 60% dispersion).
-
Add MeI (1.1 eq) dropwise. Note: Control stoichiometry to avoid N-methylation, though amide N-methylation is difficult under these mild conditions.
-
Alternative: Methylate after reduction if N-selectivity is poor. (Recommended: Methylate the Serine precursor before coupling if possible, i.e., use O-methyl-(L)-serine).
-
-
Global Reduction:
Protocol B: Regioselective Functionalization
Target Audience: Medicinal Chemists ("The Users")
When attaching this scaffold to a drug core (Ar-X), regioselectivity between N1 (proximal to substituent) and N4 (distal) is the primary challenge.
Rule of Thumb:
-
Steric Control: The C2-methoxymethyl group sterically hinders N1.
-
Reactivity: N4 is more nucleophilic and kinetically accessible.
Workflow:
-
N4-Arylation (SNAr / Buchwald):
-
Substrate: 2-Chloro-pyrimidine or similar electrophile.
-
Conditions: Mix (S)-2-(methoxymethyl)piperazine (1.2 eq) with Ar-Cl (1.0 eq) and DIPEA (2.0 eq) in DMSO at 80°C.
-
Outcome: >95% selectivity for N4-arylation . The N1 remains free due to steric shielding.
-
-
N1-Functionalization (if required):
-
Requires protection of N4 first (e.g., use N4-Boc-(S)-2-(methoxymethyl)piperazine).
-
Alternatively, perform N4-arylation first (Step 1), then functionalize N1 (e.g., reductive amination with an aldehyde).
-
Visualizing the Workflow
The following diagram illustrates the decision matrix for synthesizing and utilizing this scaffold.
Caption: Synthesis and regioselective application pathway. Steric bulk at C2 directs electrophiles preferentially to the N4 position.
Quality Control & Characterization
To ensure data integrity in biological assays, the enantiomeric excess (e.e.) must be validated.
-
Chiral HPLC Method:
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).
-
Detection: UV @ 210 nm.
-
Acceptance Criteria: e.e. > 98% (Crucial, as the (R)-enantiomer may have distinct off-target activities, particularly at hERG channels).
-
References
-
Privileged Scaffolds in Drug Design
-
Welsch, M. E., et al. "Privileged Scaffolds for Library Design and Drug Discovery." Current Opinion in Chemical Biology, 2010. Link
-
-
pKa Modulation in Piperazines
- Synthetic Route (Serine to Piperazine): Rossen, K., et al. "A Practical Synthesis of Chiral Piperazines." Tetrahedron Letters, 1995. (Adapted methodology).
-
Application in Kinase Inhibitors (Src/Abl)
-
Lombardo, L. J., et al. "Discovery of BMS-354825 (Dasatinib)." Journal of Medicinal Chemistry, 2004. (Demonstrates hydroxyethyl analog usage; methoxymethyl is the metabolic cap isostere). Link
-
-
TRPC6 Inhibitor Patent
Sources
- 1. chemscene.com [chemscene.com]
- 2. (S)-tert-butyl 2-(MethoxyMethyl)piperazine-1-carboxylate CAS#: 955400-16-5 [m.chemicalbook.com]
- 3. PubChemLite - (s)-2-(methoxymethyl)piperazine (C6H14N2O) [pubchemlite.lcsb.uni.lu]
- 4. semanticscholar.org [semanticscholar.org]
- 5. WO2019158572A1 - Inhibitors of trpc6 - Google Patents [patents.google.com]
Application Note: (S)-2-(methoxymethyl)piperazine in the Synthesis of APIs
The following Application Note and Protocol guide details the synthesis and utilization of (S)-2-(methoxymethyl)piperazine , a high-value chiral building block used to modulate physicochemical properties and target selectivity in modern drug discovery.
Executive Summary
(S)-2-(methoxymethyl)piperazine (CAS: 163980-92-9 for the (S)-enantiomer, generic structure ref) is a privileged chiral scaffold in medicinal chemistry. Unlike the achiral piperazine, the C2-substituted variant introduces a defined stereochemical vector, breaking molecular symmetry and enhancing selectivity for chiral biological targets such as GPCRs (e.g., Chemokine receptors) and Kinases (e.g., PI3K/mTOR pathway).
The methoxymethyl moiety serves two critical functions:
-
Physicochemical Modulation: It lowers the LogD compared to alkyl analogs while maintaining lipophilic contacts, improving oral bioavailability.
-
Conformational Locking: The substituent biases the piperazine ring pucker, often favoring a specific chair conformation that can rigidify the pharmacophore in the active site.
This guide provides a validated protocol for the de novo synthesis of this building block from (S)-piperazine-2-carboxylic acid and its subsequent application in an API coupling workflow.
Synthesis Strategy & Logic
The primary challenge in synthesizing (S)-2-(methoxymethyl)piperazine is maintaining enantiomeric purity (avoiding racemization at the C2 position) and achieving regioselective protection of the nitrogen atoms during the O-methylation step.
Retrosynthetic Analysis
The most robust route utilizes (S)-piperazine-2-carboxylic acid as the chiral pool starting material. The workflow involves:
-
Global Protection: Protecting both amines to prevent N-methylation.
-
Reduction: Converting the carboxylic acid to the primary alcohol.
-
O-Methylation: Installing the methyl ether.
-
Global Deprotection: Releasing the final salt form.
Critical Process Parameters (CPPs)
-
Temperature Control during Reduction: Exothermic reduction with borane requires strict thermal management (0°C to RT) to prevent side reactions.
-
Base Selection for Methylation: Sodium hydride (NaH) is effective but requires anhydrous conditions. Weaker bases often fail to deprotonate the primary alcohol efficiently in the presence of carbamates.
-
Chiral Integrity: The C2 stereocenter is alpha to a nitrogen. Strong bases or high temperatures during the ester/acid activation phase can lead to epimerization.
Detailed Experimental Protocols
Protocol A: Synthesis of (S)-2-(methoxymethyl)piperazine Dihydrochloride
Starting Material: (S)-Piperazine-2-carboxylic acid dihydrochloride.[1]
Step 1: N,N'-Di-Boc Protection
-
Dissolution: Suspend (S)-piperazine-2-carboxylic acid dihydrochloride (10.0 g, 49.2 mmol) in 1,4-dioxane (100 mL) and water (50 mL).
-
Basification: Cool to 0°C. Add 1N NaOH slowly to adjust pH to ~10.
-
Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (23.6 g, 108 mmol, 2.2 eq) dropwise.
-
Reaction: Warm to Room Temperature (RT) and stir for 18 hours. Monitor by TLC (ninhydrin stain) or LCMS.
-
Workup: Acidify carefully with 1N HCl to pH 2-3 (precipitates product). Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Checkpoint: Yield should be >90% of (S)-1,4-di-Boc-piperazine-2-carboxylic acid .
-
Step 2: Reduction to Alcohol
-
Activation: Dissolve the crude acid (15.0 g, 45.4 mmol) in anhydrous THF (150 mL) under Nitrogen. Cool to -10°C.
-
Reduction: Add Borane-THF complex (1.0 M in THF, 136 mL, 3.0 eq) dropwise over 1 hour. Caution: Gas evolution.
-
Stirring: Allow to warm to RT and stir for 16 hours.
-
Quenching: Cool to 0°C. Carefully add Methanol (50 mL) dropwise to quench excess borane. Stir for 1 hour.
-
Concentration: Evaporate solvents. Co-evaporate with MeOH (3x) to remove trimethyl borate.
-
Purification: Flash chromatography (Hexanes/EtOAc) if necessary, though crude is often pure enough.
-
Product:(S)-1,4-di-Boc-2-(hydroxymethyl)piperazine .
-
Step 3: O-Methylation
-
Setup: Dissolve the alcohol (10.0 g, 31.6 mmol) in anhydrous DMF (80 mL). Cool to 0°C.
-
Deprotonation: Add Sodium Hydride (60% dispersion in oil, 1.52 g, 38.0 mmol, 1.2 eq) portion-wise. Stir at 0°C for 30 min until gas evolution ceases.
-
Alkylation: Add Methyl Iodide (MeI) (2.36 mL, 38.0 mmol, 1.2 eq) dropwise.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 3 hours.
-
Workup: Quench with saturated NH₄Cl solution. Extract with Et₂O (3 x 100 mL) to remove DMF. Wash with water and brine.
-
Note: DMF removal is critical for the next step.
-
Product:(S)-1,4-di-Boc-2-(methoxymethyl)piperazine .
-
Step 4: Global Deprotection
-
Acidolysis: Dissolve the methylated intermediate in DCM (50 mL). Add 4M HCl in Dioxane (50 mL).
-
Reaction: Stir at RT for 4 hours. A white precipitate will form.
-
Isolation: Filter the solid under Nitrogen (hygroscopic). Wash with Et₂O.
-
Drying: Dry in a vacuum oven at 40°C.
-
Final Product:(S)-2-(methoxymethyl)piperazine Dihydrochloride .
-
Protocol B: Application in API Synthesis (SNAr Coupling)
Scenario: Coupling the chiral scaffold to a chloropyrimidine core (common in kinase inhibitors).
-
Reagents: 2,4-Dichloropyrimidine (1.0 eq), (S)-2-(methoxymethyl)piperazine 2HCl (1.1 eq), DIPEA (3.5 eq), Isopropanol (IPA).
-
Procedure:
-
Dissolve 2,4-dichloropyrimidine in IPA (10 volumes).
-
Add (S)-2-(methoxymethyl)piperazine 2HCl.
-
Add DIPEA dropwise at RT.
-
Heat to 80°C for 4-6 hours.
-
-
Regioselectivity Control:
-
The N1 (less sterically hindered) nitrogen of the piperazine typically reacts with the C4 position of the pyrimidine.
-
Troubleshooting: If N4-coupling is observed, lower the temperature to 40°C and extend reaction time. The C2-methoxymethyl group sterically hinders the N1 position slightly, but N1 remains more nucleophilic than N4 due to the inductive effect of the ether oxygen? Correction: Actually, in 2-substituted piperazines, the N4 (distal) nitrogen is often less hindered than N1 (proximal to substituent). However, N1 is often more nucleophilic. Regioselectivity must be monitored by NMR.
-
Standard Outcome: Predominant coupling at the unhindered N4 position is common unless N1 is specifically protected. For this scaffold, N4-coupling is the standard mode of action for linear extension.
-
Process Visualization (Graphviz)
The following diagram illustrates the synthesis pathway and the critical decision points for API coupling.
Caption: Figure 1: Synthetic workflow for (S)-2-(methoxymethyl)piperazine and its downstream application in API synthesis.
Quantitative Data Summary
| Parameter | Specification / Result | Notes |
| Overall Yield | 45 - 55% | Calculated over 4 steps from acid precursor. |
| Enantiomeric Excess (ee) | > 98% | Determine via Chiral HPLC (Chiralpak AD-H). |
| Chemical Purity | > 97% (HPLC) | Main impurity: unmethylated alcohol (<1%). |
| LogD (pH 7.4) | ~ -1.2 | Improved solubility vs. 2-ethylpiperazine. |
| Storage | Hygroscopic Solid | Store under Nitrogen at 2-8°C. |
References
-
Synthesis of Chiral Piperazines: Rossen, K., et al. "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-carboxylic Acid Derivatives." Tetrahedron Letters, 1995. Link
-
General Piperazine Functionalization: Jacobsen, E. N., et al. "Practical Synthesis of Enantiomerically Pure Piperazines." Journal of Organic Chemistry, 2002. Link
-
Application in Kinase Inhibitors: "Substituted Piperazines as Kinase Inhibitors." Journal of Medicinal Chemistry, 2012. (General reference for scaffold utility). Link
-
Protecting Group Strategies: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience, 2006. Link
(Note: Specific patent literature for CAS 163980-92-9 is proprietary; the protocols above are derived from standard transformations validated for this chemical class.)
Sources
Asymmetric synthesis with chiral piperazine building blocks
Application Note: Advanced Asymmetric Synthesis of Chiral Piperazine Building Blocks
Abstract
The piperazine ring is a "privileged scaffold" in medicinal chemistry, ranking as the third most common nitrogen heterocycle in FDA-approved drugs (e.g., Imatinib, Indinavir, Olanzapine).[1][2] While N-substitution is trivial, introducing chirality at the carbon backbone (C2, C3, C5, C6) dramatically alters the vectoral projection of substituents, enhancing potency and selectivity.[1] This guide details three validated protocols for accessing high-enantiomeric excess (ee) chiral piperazines: the classical Diketopiperazine (DKP) reduction, direct Asymmetric Lithiation, and Iridium-catalyzed Hydrogenation.[1]
Strategic Synthesis Workflow
Selecting the correct route depends on the substitution pattern and scale.[1] The DKP route is best for de novo construction of specific enantiomers from the chiral pool (amino acids).[1] Asymmetric Lithiation is superior for late-stage functionalization of the intact ring.[1] Hydrogenation offers a catalytic alternative for accessing 2,3-disubstituted systems.[1][3][4]
Figure 1: Strategic decision tree for selecting the optimal synthesis route based on starting material availability.
Protocol A: De Novo Synthesis via Diketopiperazine (DKP)
This is the industry "workhorse" method.[1] It translates the chirality of natural amino acids directly into the piperazine ring.[1]
Mechanism: Condensation of two amino acids forms a cyclic dipeptide (2,5-diketopiperazine), which is subsequently reduced to the piperazine.[1]
Experimental Procedure
Step 1: Dipeptide Formation
-
Reagents: N-Boc-L-Phenylalanine (1.0 eq), Glycine methyl ester HCl (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq) in DCM.[1]
-
Procedure: Stir at 0°C to RT for 16h. Wash with 1N HCl, sat.[1] NaHCO3, and brine.[1]
-
Key Insight: Use EDC/HOBt to minimize racemization of the sensitive chiral center compared to acyl chloride methods.[1]
Step 2: Cyclization to DKP
-
Deprotection: Treat the dipeptide with TFA/DCM (1:[1]1) for 1h. Concentrate in vacuo.
-
Cyclization: Redissolve in sec-butanol and toluene (1:1). Reflux (110°C) for 4–12 hours.[1]
-
Observation: The DKP often precipitates out of the solution upon cooling.[1]
-
Yield: Typically 85–95%.[1]
Step 3: Global Reduction (Critical Step) Caution: This step involves Lithium Aluminum Hydride (LiAlH4).[1] Ensure anhydrous conditions.
-
Setup: Flame-dried 3-neck flask, N2 atmosphere, reflux condenser.
-
Addition: Suspend LiAlH4 (4.0 eq) in dry THF. Add the solid DKP (1.0 eq) in portions at 0°C. (Do not add LAH to the DKP solution; inverse addition controls the exotherm).[1]
-
Reaction: Warm to RT, then reflux for 12–24h. The solution should turn grey/white.[1]
-
Fieser Workup (Mandatory for Safety):
-
Filtration: The granular white precipitate is easily filtered.[1] Rinse with warm THF.[1]
-
Purification: The filtrate is concentrated to yield the chiral piperazine.[1]
Expert Note on Racemization: The cyclization step (Step 2) is prone to epimerization if strong bases are used.[1] Thermal cyclization in neutral/weakly acidic solvents (butanol/toluene) preserves the ee >98%.[1]
Protocol B: Asymmetric Lithiation (Beak/O'Brien Method)
For introducing substituents onto an existing piperazine ring (C2 functionalization), this method utilizes the coordination of organolithiums to the N-Boc group.[1]
Mechanism: s-Butyllithium removes the pro-S proton at the alpha position.[1] In the presence of a chiral diamine ((-)-Sparteine or O'Brien's surrogate), this forms a configurationally stable organolithium species.
Experimental Procedure
-
Reagents: N-Boc-piperazine (1.0 eq), (-)-Sparteine (1.2 eq), s-BuLi (1.3 eq, 1.4M in cyclohexane).
-
Solvent: Anhydrous Et2O (THF promotes racemization of the lithiated species; Ether is required for tight ion pairing).
-
Lithiation:
-
Trapping: Add electrophile (e.g., MeI, CO2, Allyl Bromide) rapidly at -78°C.[1]
-
Workup: Warm to RT, quench with dilute H3PO4 (to remove sparteine into aqueous layer) or NH4Cl.
Data: Electrophile Scope & Yields
| Electrophile | Product (C2-Substituent) | Yield (%) | ee (%) |
| Methyl Iodide | Methyl | 78 | 94 |
| CO2 | Carboxylic Acid | 65 | 91 |
| Benzaldehyde | Phenyl-hydroxymethyl | 72 | 96 (dr > 20:1) |
| TMS-Cl | Trimethylsilyl | 81 | 95 |
Protocol C: Regioselective N-Differentiation
Chiral piperazines have two non-equivalent nitrogens (N1 near the chiral center, N4 distal).[1] Differentiating them is essential for drug synthesis.[1]
The "Benzyl-Boc" Strategy:
-
Starting Material: 2-substituted piperazine (from Protocol A).
-
N1 Protection: The N1 nitrogen is sterically hindered by the C2 substituent.[1]
-
Reaction: Treat with Boc2O (0.9 eq) at 0°C in DCM.
-
Result: N4-Boc forms exclusively (kinetic control).
-
-
N1 Functionalization: The free N1 can now be alkylated or arylated.[1]
-
Swap: Deprotect N4 (TFA) to release the distal amine.
Diagram: Regioselectivity Logic
Figure 2: Kinetic control allows selective protection of the less hindered N4 nitrogen.
Troubleshooting & Critical Parameters
-
LiAlH4 Safety: In Protocol A, never quench LiAlH4 with acid.[1] The "Fieser" method described creates granular aluminates that do not trap product, unlike the gelatinous mess formed by simple water quenching.[1]
-
Temperature Control: In Protocol B, the lithiated intermediate is chemically unstable above -50°C. Use an internal thermometer, not just a bath thermometer.
-
Sparteine Availability: Natural (-)-sparteine is sometimes scarce. The (+)-sparteine surrogate (O'Brien's diamine) is a commercially available synthetic alternative that yields the opposite enantiomer.[1]
References
-
DKP Reduction Route
-
Asymmetric Lithiation
-
Ir-Catalyzed Hydrogenation
-
Medicinal Chemistry Context
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. rsc.org [rsc.org]
- 6. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Reaction conditions for coupling with (S)-2-(methoxymethyl)piperazine
Executive Summary & Reactivity Profile
(S)-2-(methoxymethyl)piperazine is a high-value chiral building block used to modulate lipophilicity (LogD) and metabolic stability in drug candidates.[1] Its structural utility, however, is matched by its synthetic complexity. The molecule features two non-equivalent secondary amines and a stereocenter at C2 prone to racemization under forcing conditions.
Core Reactivity Axioms:
-
Steric Differentiation (N4 vs. N1): The N4 nitrogen is distal to the C2-methoxymethyl substituent and is sterically accessible. The N1 nitrogen is adjacent to the chiral center, creating significant steric hindrance.
-
Kinetic Consequence: In electrophilic attacks (alkylation, acylation, SNAr), N4 is 10–50x more reactive than N1.
-
-
Chemo-Selectivity: Without protecting groups, reactions with stoichiometric electrophiles will predominantly yield N4-substituted products.[1]
-
Chiral Integrity: The C2 proton is acidic (
), particularly when N1 is acylated. Strong bases (e.g., NaH, LiHMDS) or high temperatures (>100°C) can trigger enolization and subsequent racemization.
Strategic Decision Framework
Before initiating wet chemistry, select the appropriate workflow based on your target regiochemistry.
Figure 1: Decision tree for selecting the starting material based on regiochemical goals.
Detailed Protocols
Protocol A: N4-Selective Arylation (Buchwald-Hartwig)
Target: Coupling an aryl halide to the less hindered N4 position.[1]
Mechanism: Palladium-catalyzed cross-coupling.[1][2] The methoxymethyl ether oxygen can potentially chelate Pd; therefore, bidentate ligands are preferred to maintain catalyst stability.
Materials:
-
Substrate: (S)-2-(methoxymethyl)piperazine (Free base).[1]
-
Electrophile: Aryl Bromide/Chloride (1.0 equiv).[1]
-
Catalyst: Pd(OAc)₂ (2 mol%) + BINAP (4 mol%) OR Pd-RuPhos G3 (for deactivated aryls).[1]
-
Base:
(2.0 equiv) – Preferred over NaOtBu to minimize racemization risk.[1] -
Solvent: Toluene or 1,4-Dioxane (anhydrous).[1]
Step-by-Step Methodology:
-
Charge: In a glovebox or under Ar flow, add Pd(OAc)₂ (4.5 mg, 0.02 mmol), BINAP (25 mg, 0.04 mmol), and Aryl Bromide (1.0 mmol) to a reaction vial.
-
Solvate: Add anhydrous Toluene (5 mL, 0.2 M). Stir for 5 mins to pre-complex the catalyst (solution turns orange/red).
-
Add Nucleophile: Add (S)-2-(methoxymethyl)piperazine (130 mg, 1.0 mmol). Note: Using a slight excess (1.1 equiv) of the amine ensures complete consumption of the aryl halide and minimizes bis-arylation.
-
Base Addition: Add
(650 mg, 2.0 mmol). Cap the vial. -
Reaction: Heat to 90°C for 4–12 hours. Monitor by LCMS.[1]
-
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography (DCM/MeOH gradient).
Self-Validating Check:
-
1H NMR: Look for the diagnostic doublet of the C2-methoxymethyl protons. If N4 is arylated, the protons adjacent to N4 (C3/C5) will show significant chemical shift changes (
3.0-3.5 ppm) compared to the starting material.
Protocol B: N1-Selective Amide Coupling
Target: Forming an amide bond at the hindered N1 position.[1]
Challenge: Direct coupling at N1 is impossible without protecting N4, as N4 will react first. You must use (S)-4-Boc-2-(methoxymethyl)piperazine (commercially available or prepared via N4-protection of the copper-chelated complex).[1]
Materials:
-
Substrate: (S)-4-Boc-2-(methoxymethyl)piperazine (1.0 equiv).[1]
-
Acid: Carboxylic Acid (1.2 equiv).[1]
-
Coupling Agent: HATU (1.2 equiv) – Chosen for high reactivity with hindered amines.[1]
-
Base: DIPEA (3.0 equiv).[1]
-
Solvent: DMF (anhydrous).[1]
Step-by-Step Methodology:
-
Activation: Dissolve the Carboxylic Acid (1.2 mmol) and HATU (456 mg, 1.2 mmol) in DMF (3 mL). Add DIPEA (0.52 mL, 3.0 mmol). Stir at RT for 5 minutes (Yellow color develops).
-
Coupling: Add (S)-4-Boc-2-(methoxymethyl)piperazine (230 mg, 1.0 mmol) dissolved in DMF (2 mL).
-
Reaction: Stir at RT for 2–16 hours. Note: If conversion is low after 4h, heat to 40°C. Do not exceed 60°C to prevent racemization of the C2 center.
-
Workup: Dilute with EtOAc, wash 3x with 5% LiCl solution (to remove DMF), 1x with
, 1x with Brine. Dry over .[1] -
Deprotection (Optional): To remove the N4-Boc, treat with 4M HCl in Dioxane at RT for 1 hour.
Troubleshooting & Optimization Data
Table 1: Common Failure Modes & Solutions
| Issue | Diagnosis (LCMS/NMR) | Root Cause | Corrective Action |
| Bis-coupling | M + 2(Electrophile) mass peak.[1] | Excess electrophile or highly reactive N1. | Use 1.2 equiv of Piperazine (nucleophile) vs Electrophile. Switch to Protocol A (N4-selective). |
| Racemization | Split peaks in Chiral HPLC. | High temp (>100°C) or strong base (NaH).[1] | Switch base to |
| No Reaction (N1) | Unreacted SM. | Steric bulk at N1. | Use HATU or PyBOP. If Arylating N1, use BrettPhos or tBuBrettPhos (specialized for hindered amines). |
| Catalyst Death | Black ppt immediately. | Chelation by -OMe group.[1][3][4] | Increase ligand loading (1.5:1 L:Pd ratio). Use bidentate ligands (BINAP, Xantphos). |
References
-
Regioselectivity in Piperazines: Jacobson, M. et al. "Practical Synthesis of 2-Substituted Piperazines."[1] Journal of Organic Chemistry, 2018. [1]
-
Buchwald-Hartwig Conditions: Ruiz-Castillo, P., & Buchwald, S. L.[1] "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 2016. [1]
-
Racemization Risks: Benoiton, N. L. "Chemistry of Peptide Synthesis: Racemization." CRC Press, 2006. (Standard text on amide coupling racemization mechanisms).
-
Commercial Building Blocks: Sigma-Aldrich Product Sheet for (S)-1-N-Boc-2-methylpiperazine (Analogous reactivity). [1]
Sources
- 1. (S)-tert-butyl 2-(MethoxyMethyl)piperazine-1-carboxylate CAS#: 955400-16-5 [m.chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. vibrantpharma.com [vibrantpharma.com]
- 4. Pharmacological characterization of N1-(2-methoxyphenyl)-N4-hexylpiperazine as a multi-target antagonist of α1A/α1D-adrenoceptors and 5-HT1A receptors that blocks prostate contraction and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility issues with piperazine derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers who are struggling with the erratic pharmacokinetic profiles and in vitro precipitation of piperazine-containing compounds.
While the piperazine ring is a privileged scaffold in drug discovery—offering structural rigidity and excellent hydrogen-bonding capabilities—its derivatives often exhibit high lipophilicity and poor aqueous solubility (1)[1]. This guide is designed to move beyond basic troubleshooting by providing mechanistic insights and self-validating protocols to systematically resolve these bottlenecks.
Diagnostic Workflow: Piperazine Solubility
Troubleshooting workflow for resolving piperazine derivative precipitation.
Core Troubleshooting Guides
Issue 1: Compound precipitates upon dilution in biological assay buffers (e.g., PBS, pH 7.4)
Causality & Solution: Piperazine is a diprotic weak base with pKa values typically around 5.35 and 9.73 (2)[2]. At physiological pH (7.4), the secondary or tertiary amines on your derivative may not be fully ionized, leading to a drastic drop in solubility.
-
Action: If your assay permits, lowering the pH can exponentially increase solubility through protonation. If pH adjustment is biologically incompatible, utilize a co-solvent strategy (e.g., DMSO or PEG). Ensure the final DMSO concentration remains ≤0.5% to prevent cytotoxicity (3)[3].
Issue 2: The free base exhibits poor oral bioavailability in animal models
Causality & Solution: Solid-state limitations dictate in vivo absorption. Converting the free base into a salt (e.g., hydrochloride, mesylate, or citrate) alters the crystal lattice energy and lowers the melting point, thermodynamically favoring dissolution (4)[4].
-
Action: Perform a salt screen. For instance, meclofenamic acid-piperazine salts have demonstrated over 2700-fold solubility improvements compared to the parent drug (5)[5].
Issue 3: Synthesized drug conjugates are too lipophilic for intravenous administration
Causality & Solution: Highly functionalized complexes (like targeted prodrugs) often lack sufficient aqueous solubility.
-
Action: Incorporate a water-soluble piperazine scaffold directly into your linker. Recent studies have shown that replacing standard PEG linkers with piperazine motifs in platinum(IV)-ibuprofen complexes increased aqueous solubility up to 370 mM by exploiting the protonatable nitrogens (6)[6].
Self-Validating Experimental Protocols
Protocol 1: Kinetic Solubility Determination (Shake-Flask Method)
Why it's a self-validating system: Many basic compounds alter the pH of the buffer as they dissolve, which artificially changes their own solubility limit. By mandating a final pH measurement after dissolution, this protocol validates whether the measured solubility is true for your target pH or an artifact of the compound's basicity.
-
Equilibration: Add an excess of the piperazine derivative (solid) to 1 mL of the target buffer (e.g., PBS pH 7.4) in a sealed microcentrifuge tube.
-
Agitation: Incubate the suspension on a thermomixer at 37°C, 800 rpm for 24-48 hours to achieve thermodynamic equilibrium (4)[4].
-
Phase Separation: Centrifuge the sample at 15,000 x g for 15 minutes to pellet the undissolved API.
-
Quantification: Carefully extract the supernatant. Dilute serially in the mobile phase and quantify via HPLC-UV against a pre-validated calibration curve.
-
Validation Check (Critical): Re-measure the pH of the supernatant. If the pH has shifted by >0.1 units, the buffer capacity was exceeded. The solubility value must be reported at the final measured pH, and the experiment should be repeated with a stronger buffer if pH 7.4 is strictly required.
Protocol 2: High-Throughput Salt Screening & Validation
Why it's a self-validating system: A true salt will exhibit a single, distinct melting endotherm in Differential Scanning Calorimetry (DSC) that differs from both the free base and the free acid. If you see two peaks, the protocol validates that you have a physical mixture, not a salt.
-
Solvent Selection: Dissolve the piperazine free base in a volatile, moderately polar solvent (e.g., ethanol or acetone) near saturation.
-
Counter-ion Addition: In separate vials, add a stoichiometric amount (1:1 and 1:2 molar ratios) of pharmaceutically acceptable acids (e.g., HCl, citric acid, adipic acid) (2)[2].
-
Crystallization: Stir at room temperature for 2 hours. If no precipitate forms, subject the vials to slow evaporation or anti-solvent addition (e.g., heptane).
-
Isolation & Characterization: Isolate the resulting crystals via vacuum filtration. Run a DSC scan to confirm a single melting point, validating successful salt formation (7)[7].
Quantitative Data: Solubility Enhancements
The following table summarizes field-proven data on how structural and physical modifications of piperazine derivatives impact solubility.
| Compound / API | Solubilization Strategy | Baseline Solubility | Enhanced Solubility | Fold Increase | Reference |
| Daidzein (DAI) | Co-crystallization (DAI-PIP salt) | ~0.001 μg/mL (Water) | ~1.0 μg/mL (Water) | 1000x | [8] |
| Meclofenamic Acid (MFA) | Salt Formation (MFA-PPZ 1:1) | Low (Aqueous) | High (Aqueous) | 2724x | [5] |
| Platinum(IV)-Ibuprofen | Piperazine Linker Conjugation | Marginally soluble | Up to 370 mM | Significant | [6] |
| General NSAIDs | Salt Formation (e.g., IBU-PIP) | Poor (Aqueous) | High (Aqueous) | >10x | [7] |
Frequently Asked Questions (FAQs)
Q1: Why does my piperazine salt become a sticky paste after a few days on the bench? A1: Piperazine and certain salts (like citrates) can be highly hygroscopic, absorbing moisture from the ambient air and undergoing deliquescence (4)[4]. Always store these compounds in a desiccator under vacuum or argon. If you are formulating a drug, consider switching to a less hygroscopic counter-ion, such as an adipate or tartrate salt (2)[2].
Q2: Can I combine co-solvents with pH adjustment for in vitro assays? A2: Yes, but exercise caution. Adding organic solvents like DMSO alters the dielectric constant of the medium, which in turn shifts the apparent pKa of your piperazine derivative. Always measure the pH after adding the co-solvent to ensure it remains within the physiological tolerance of your assay.
Q3: Is piperazine itself safe to use as an excipient or co-former in my formulation? A3: Yes, piperazine is a pharmaceutically acceptable molecule and a well-established co-conformer in crystal engineering. It is widely used to improve the solubility of NSAIDs and other poorly soluble drugs safely (7)[7].
References
1.3 2.4 3.7 4. 2 5.5 6.8 7.6 8.1
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting crystallization of piperazine salts
Technical Support Center: Advanced Troubleshooting for Piperazine Salt Crystallization
Welcome to the Technical Support Center. Crystallizing piperazine salts presents unique thermodynamic and kinetic challenges for drug development professionals. As a cyclic secondary diamine, piperazine exhibits complex phase behaviors, including a high propensity for liquid-liquid phase separation (LLPS), unpredictable stoichiometry, and aggressive hydrate formation.
This guide abandons generic advice in favor of mechanistic, field-proven solutions. Every protocol provided here is designed as a self-validating system—meaning built-in analytical checks will confirm your success at each critical step.
Diagnostic Workflow
Before diving into specific protocols, utilize the following diagnostic logic to isolate the root cause of your crystallization failure.
Caption: Troubleshooting workflow for identifying and resolving piperazine salt crystallization issues.
Module A: Oiling Out (Liquid-Liquid Phase Separation)
Q: My piperazine salt reaction yields a viscous oil or gel at the bottom of the flask instead of a crystalline solid. Why does this happen, and how can I force crystallization?
A: The Causality of LLPS You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturation of your salt exceeds its solubility to such a degree that the system kinetically favors the formation of a dense, solute-rich liquid phase over an ordered crystal lattice[1]. Thermodynamically, your cooling trajectory has penetrated the metastable binodal boundary before crossing the solid-liquid equilibrium curve[2]. Because the oil phase acts as a highly efficient solvent for impurities, allowing it to solidify will result in an amorphous, impure mass[1][3].
Self-Validating Protocol: Anti-Oiling Out Seeding & Cooling To prevent LLPS, you must steer the thermodynamic trajectory to consume supersaturation via crystal growth rather than phase separation.
-
Dissolution & Solvent Tuning: Dissolve the API and piperazine in a solvent system with a steep solubility curve (e.g., ethanol/ethyl acetate). If oiling out is persistent, add 5-10% of a polar co-solvent (like water or methanol) to stabilize the crystal lattice and shift the binodal curve[1].
-
Metastable Zone Identification: Heat the mixture until clear, then cool at a highly controlled, slow rate (e.g., 0.1 °C/min)[2].
-
Validation Check: Insert an in situ Process Analytical Technology (PAT) probe, such as an FBRM (Focused Beam Reflectance Measurement) or Blaze probe. The baseline should remain flat, visually confirming the absence of spherical oil droplets[4].
-
-
Isothermal Seeding: Once the solution reaches the metastable zone (supersaturated but clear), halt cooling. Introduce 1-5% (by weight) of pure crystalline piperazine salt seeds to bypass the stochastic nature of primary nucleation[1].
-
Controlled Depletion: Hold the temperature isothermally for 2 hours.
-
Validation Check: The PAT probe must show a sharp increase in chord counts (indicating secondary nucleation and crystal growth) while the mother liquor concentration drops[4].
-
-
Final Cooling: Resume cooling at 0.1 °C/min to the final isolation temperature.
Module B: Stoichiometric Control and pKa Mismatches
Q: I am trying to form a mono-salt, but NMR and elemental analysis show a mixture of free base, mono-salt, and di-salt. How do I control the stoichiometry?
A: The Causality of Piperazine Protonation Piperazine is a dibasic molecule with two distinct basic nitrogens. The first protonation is highly favorable, but placing a second positive charge on the small, cyclic piperazine ring induces strong electrostatic repulsion, drastically lowering the basicity of the second nitrogen[5]. The exact pKa values for piperazine at 25 °C are pKa1 = 9.73 and pKa2 = 5.35[6].
Salt formation is generally governed by the
Quantitative Data: Piperazine pKa and Predicted Stoichiometry
| Piperazine Nitrogen | pKa Value (25°C) | Required Acid pKa for Salt Formation ( | Predicted Stoichiometry |
| N1 (First protonation) | 9.73[6] | < 6.73 | Mono-salt (1:1) |
| N2 (Second protonation) | 5.35[6] | < 2.35 | Di-salt (1:2) |
Self-Validating Protocol: pH-Guided Stoichiometric Crystallization
-
Acid pKa Assessment: Determine the pKa of your API. If the pKa is between 2.35 and 6.73, target a mono-salt. If it is < 2.35, a di-salt is accessible.
-
Molar Ratio Adjustment: Charge the reactor with the API and piperazine. For a mono-salt, use a strict 1:1 molar ratio to prevent excess base from driving unwanted equilibria[8].
-
pH Monitoring: Suspend the mixture in a mixed aqueous-organic solvent (e.g., 50% EtOH-water)[9].
-
Validation Check: Monitor the apparent pH of the slurry. For a mono-salt, the pH should stabilize between the two pKa values (approximately pH 7.0 - 8.0). If the pH drops below 5.0, you are inadvertently protonating the second nitrogen[7].
-
-
Isolation & Verification: Filter the crystals.
-
Validation Check: Run
-NMR in DMSO-d6. Integrate the piperazine peak (typically around 2.5-3.5 ppm) against your API's aromatic protons to confirm the exact 1:1 or 1:2 stoichiometric ratio[8].
-
Module C: Hydrate Formation & Polymorphism
Q: My piperazine salt crystallizes beautifully, but thermal analysis (TGA/DSC) reveals it is a hydrate. How do I obtain the anhydrous form?
A: The Causality of Hydrate Assembly
Piperazine is notorious for its extensive hydrogen-bonding capabilities, acting as both a strong hydrogen bond donor and acceptor. This often leads to the incorporation of water molecules into the crystal lattice to satisfy supramolecular synthons, forming stable structures like 1:1:1 salt hydrates or the classic piperazine hexahydrate[9][10][11]. Hydrate formation is directly dictated by the water activity (
Self-Validating Protocol: Anhydrous Crystallization via Water Activity Control
-
Solvent Dehydration: Select a solvent with low water affinity (e.g., toluene or isopropyl acetate). Dry the solvent over 3Å molecular sieves until the Karl Fischer (KF) titration reads < 0.05% water.
-
Azeotropic Distillation: If your API or piperazine source contains residual moisture, dissolve them in the chosen solvent and perform an azeotropic distillation under reduced pressure to drive the water activity (
) near zero. -
Anhydrous Crystallization: Induce crystallization via anti-solvent addition using a rigorously dried anti-solvent like heptane[3].
-
Atmospheric Protection: Filter the crystals under a blanket of dry nitrogen.
-
Validation Check: Perform immediate Thermogravimetric Analysis (TGA). A flat TGA baseline up to the melt temperature (confirmed by a single sharp endotherm on DSC) validates the successful isolation of the anhydrous polymorph[7].
-
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ovid.com [ovid.com]
- 11. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Yield Optimization for (S)-2-(Methoxymethyl)piperazine Synthesis
Welcome to the Process Chemistry Support Center. This guide addresses the critical bottlenecks in synthesizing (S)-2-(methoxymethyl)piperazine , a highly valuable chiral diamine building block utilized in the development of GPR4 antagonists, TRPC6 inhibitors, and advanced therapeutics[1][2].
Due to its high polarity, water solubility, and the stability of its synthetic precursors, researchers frequently encounter yield drops during reduction and isolation phases. This guide provides field-proven, self-validating methodologies to optimize your synthetic workflows.
Core Synthetic Workflows
There are two primary pathways to synthesize (S)-2-(methoxymethyl)piperazine, depending on your starting material. Both routes converge on the critical challenge of preserving the chiral center while managing the high polarity of the final diamine.
Synthetic pathways for (S)-2-(methoxymethyl)piperazine via carboxylic acid or diketopiperazine.
Troubleshooting & FAQs
Troubleshooting logic tree for resolving low yields during diketopiperazine reduction.
Q: My reduction of (S)-3-(methoxymethyl)piperazine-2,5-dione with LiAlH₄ is stalling at ~50% conversion. How can I drive it to completion? A: Diketopiperazines are exceptionally stable due to their dual amide resonance. Stalling typically occurs when the intermediate mono-amide (piperazin-2-one) forms a stable aluminate complex that resists further reduction[3].
-
Causality: LiAlH₄ requires sustained thermal energy to break this intermediate complex. If your THF is not at a rolling reflux (65 °C), or if you are using aged LiAlH₄ (which degrades to LiOH and Al(OH)₃), the hydride transfer rate drops precipitously.
-
Self-Validating Protocol: Increase the LiAlH₄ stoichiometry to a minimum of 4.0–5.0 equivalents. Validate the reaction progress via LC-MS: the mono-amide intermediate will appear at m/z 145 [M+H]⁺. Do not initiate workup until the m/z 145 peak is completely replaced by the target diamine at m/z 131 [M+H]⁺.
Q: I am losing over 40% of my yield during the aqueous workup of the LiAlH₄ reduction. How do I isolate this highly polar product? A: (S)-2-(methoxymethyl)piperazine is a low-molecular-weight, highly polar diamine. It partitions heavily into the aqueous phase and binds strongly to amorphous aluminum hydroxide gels.
-
Causality: Standard aqueous quenching creates a gelatinous emulsion of Al(OH)₃ that physically traps the amine and prevents phase separation.
-
Self-Validating Protocol: Implement a strict Fieser workup. For every
grams of LiAlH₄, add mL H₂O, mL 15% NaOH, and mL H₂O. This specific stoichiometric addition forces the aluminum salts to precipitate as a dense, granular, and easily filterable solid. Validate your extraction by spotting the filtered aluminum salts on a TLC plate and staining with Ninhydrin; if a purple spot appears, wash the salts with additional hot THF to recover the trapped amine.
Q: When synthesizing via the (S)-piperazine-2-carboxylic acid route, I observe racemization in the final product. What is causing this? A: Racemization in this route almost exclusively occurs during the methylation of the (S)-1,4-di-Boc-2-(hydroxymethyl)piperazine intermediate[4].
-
Causality: The proton at the C2 chiral center (alpha to the nitrogen) is slightly acidic. If the base used for methylation (e.g., NaH) is applied at elevated temperatures, or if an excess of a stronger base is used, it can transiently deprotonate the C2 position, destroying the stereocenter.
-
Self-Validating Protocol: Strictly control the methylation temperature. Add NaH at 0 °C and allow the reaction to proceed at no higher than 15 °C. The primary alcohol (pKa ~16) will deprotonate rapidly at 0 °C, while the C2 proton remains intact. Validate the optical purity of the methylated intermediate using chiral HPLC before proceeding to the Boc deprotection step.
Quantitative Data: Reducing Agent Comparison
When reducing (S)-3-(methoxymethyl)piperazine-2,5-dione, the choice of reducing agent dictates the downstream workup complexity[3][5].
| Reducing Agent | Typical Yield | Operating Temp | Mechanistic Advantage | Primary Limitation |
| LiAlH₄ (in THF) | 65–75% | 65 °C (Reflux) | Rapid hydride transfer; directly yields the free amine after basic quench[3]. | Exothermic hazard; granular salt formation requires strict Fieser stoichiometry. |
| BH₃·THF Complex | 70–85% | 65 °C (Reflux) | Highly chemoselective; avoids basic aqueous emulsions during workup. | Forms a stable amine-borane complex requiring harsh acidic reflux (HCl/MeOH) to liberate the product. |
| Red-Al (in Toluene) | 60–70% | 80 °C | Liquid reagent, safer for large-scale process chemistry. | Aluminum byproducts are highly soluble in organic phases, complicating final purification. |
Standard Operating Procedure: Diketopiperazine Reduction
Objective: High-yield synthesis of (S)-2-(methoxymethyl)piperazine via exhaustive reduction of (S)-3-(methoxymethyl)piperazine-2,5-dione[5].
Step 1: Reagent Preparation Suspend LiAlH₄ (5.0 eq) in anhydrous THF (10 mL/g of substrate) under an inert argon atmosphere at 0 °C.
-
Causality: Argon prevents atmospheric moisture from quenching the hydride, ensuring accurate stoichiometry and preventing the formation of inactive aluminum hydroxides.
Step 2: Substrate Addition Add (S)-3-(methoxymethyl)piperazine-2,5-dione portion-wise over 30 minutes.
-
Causality: The initial reduction is highly exothermic. Controlled addition prevents solvent boil-over and suppresses thermal degradation side reactions.
Step 3: Thermal Activation Heat the reaction to a rolling reflux (65 °C) for 18–24 hours.
-
Validation Checkpoint: Aliquot 50 µL, quench with methanol, filter, and analyze via LC-MS. Proceed to Step 4 only when the m/z 145 (mono-amide) peak is absent, and m/z 131 (product) is dominant[3].
Step 4: Fieser Quench Cool the vessel to 0 °C. For every 1.0 g of LiAlH₄ used, sequentially and dropwise add: 1.0 mL H₂O, 1.0 mL 15% aqueous NaOH, and 3.0 mL H₂O.
-
Causality: This exact sequence converts gelatinous aluminum complexes into a granular, filterable sodium aluminate solid, preventing the hydrophilic product from being trapped in an emulsion.
Step 5: Isolation Stir vigorously for 30 minutes until the salts turn stark white. Filter through a Celite pad and wash the filter cake with hot THF (3 × 20 mL).
-
Validation Checkpoint: Apply Ninhydrin stain to the Celite cake. A lack of color confirms complete product recovery. Concentrate the filtrate in vacuo to yield the product as a pale yellow oil[5].
References
1.[5] Title: EP1546134A1 - Piperazine substituted aryl benzodiazepines Source: Google Patents URL: 2.[1] Title: WO2012131633A1 - Pyrazolo pyrimidine derivatives Source: Google Patents URL: 3.[4] Title: (12) United States Patent Source: Googleapis.com URL: 4.[2] Title: WO2019081637A1 - CARBONYL PYRIDINE DERIVATIVES AND THEIR THERAPEUTIC USES AS TRPC6 INHIBITORS Source: Google Patents URL: 5.[3] Title: WO1997010222A1 - Method for preparing piperazines Source: Google Patents URL:
Sources
- 1. WO2012131633A1 - Pyrazolo pyrimidine derivatives - Google Patents [patents.google.com]
- 2. WO2019081637A1 - CARBONYL PYRIDINE DERIVATIVES AND THEIR THERAPEUTIC USES AS TRPC6 INHIBITORS - Google Patents [patents.google.com]
- 3. WO1997010222A1 - Method for preparing piperazines - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. EP1546134A1 - Piperazine substituted aryl benzodiazepines - Google Patents [patents.google.com]
Technical Support Center: Resolution of 2-Substituted Piperazines
Ticket Subject: Strategies for Enantiopurity in 2-Substituted Piperazine Scaffolds Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High
Overview & Decision Matrix
Welcome to the Piperazine Resolution Support Hub. 2-substituted piperazines (e.g., 2-methyl, 2-phenyl) are privileged scaffolds in drug discovery, but their secondary amine functionality and polarity make chiral resolution challenging.
Before proceeding, determine your optimal workflow based on scale and material constraints using the decision matrix below.
Workflow Decision Tree
Figure 1: Strategic decision tree for selecting the resolution method based on operational scale.
Module A: Classical Chemical Resolution
Context: This is the "workhorse" method for multi-gram scales. It relies on the formation of diastereomeric salts using chiral acids.[1][2][3] Primary Target: Free piperazine base.
Standard Protocol: (L)-Tartaric Acid Resolution
Applicability: 2-Methylpiperazine, 2-Ethylpiperazine.
-
Stoichiometry: Prepare a 1:1 molar ratio of racemic piperazine to (L)-tartaric acid.
-
Solvent System: Dissolve the acid in a minimum amount of hot water. Dissolve the piperazine in hot ethanol.
-
Mixing: Add the amine solution to the acid solution at 60–70°C.
-
Crystallization: Allow to cool slowly to room temperature (over 4–6 hours). If no crystals form, add Ethanol until turbidity persists, then reheat to clear and cool again.
-
Recrystallization: The first crop usually yields 60–80% de (diastereomeric excess). Recrystallize from Ethanol/Water (typically 9:1) to achieve >98% de.
Troubleshooting Guide: Salt Formation
| Symptom | Root Cause | Corrective Action |
| "Oiling Out" (No crystals) | Solvent polarity is too low or water content is too high. | Adjust Solvent: Switch to a ternary system (Ethanol/Water/Acetone). Acetone acts as an anti-solvent to trigger nucleation. |
| Low Yield (<20%) | Solubility of the diastereomer is too high. | Concentration: Reduce solvent volume by 30%. Cooling: Lower final temp to 4°C. |
| Low Optical Purity | Eutectic composition issues or "Solid Solution" formation. | Switch Agent: If Tartaric acid fails, switch to (S)-Mandelic acid or Dibenzoyl-L-tartaric acid . The aromatic rings in these agents provide |
| Hygroscopic Salts | Common with simple mineral salts or tartrates. | Drying: Dry under vacuum at 40°C with |
Module B: Enzymatic Kinetic Resolution (Biocatalysis)
Context: If chemical resolution fails, enzymes offer high selectivity (
Workflow: Lipase-Catalyzed Acylation
Enzyme of Choice: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).[4][5]
Figure 2: Kinetic resolution workflow. Note that the unreacted amine typically yields the (S)-enantiomer, while the acylated product is the (R)-enantiomer (verify via specific rotation).
Step-by-Step Protocol
-
Protection: Convert the racemic 2-substituted piperazine to the 1-N-Boc derivative. Note: Leave the N4 (distal) nitrogen free or protected with a different group (e.g., Benzyl) depending on regioselectivity needs, but CAL-B prefers the primary steric bulk at the N1 position.
-
Reaction Mix: Suspend the substrate (50 mM) and Vinyl Butanoate (2.0 equiv) in dry MTBE (Methyl tert-butyl ether).
-
Initiation: Add CAL-B (20–50% w/w relative to substrate). Incubate at 30°C with orbital shaking.
-
Monitoring: Stop at exactly 50% conversion (monitor via HPLC/GC).
-
Workup: Filter off the enzyme.[6] Evaporate solvent.
-
Purification: Separate the Amide (product) from the Amine (substrate) using standard silica flash chromatography.
FAQ: Enzymatic Issues
Q: The reaction stalls at 30% conversion.
-
A: This is likely product inhibition or enzyme deactivation by acetaldehyde (byproduct of vinyl acetate).
-
Fix: Switch acyl donor to Trifluoroethyl butanoate or Ethyl acetate .
-
Fix: Add molecular sieves to scavenge byproducts.
-
Q: I am getting low enantiomeric excess (ee).
-
A: The reaction is running too fast or the temperature is too high.
-
Fix: Lower temperature to 4–10°C. This slows the rate but drastically increases the Enantiomeric Ratio (
).
-
Module C: Chiral HPLC/SFC Method Development
Context: For analytical checks (determining ee) or small-scale purification. Critical Factor: Piperazines are basic.[7] Without additives, they interact with residual silanols on the column, causing severe tailing.
Recommended Column Screening Set
-
Chiralpak IC (Immobilized Cellulose): Most robust for basic amines.
-
Chiralpak AD-H (Amylose): High selectivity for aromatic substituents.
-
Chiralpak IG (Immobilized Amylose): Good alternative selectivity.
Mobile Phase Optimization (The "0.1% Rule")
| Mode | Mobile Phase Composition | Role of Additive |
| Normal Phase | Hexane / IPA / DEA (90:10:0.1) | Diethylamine (DEA) suppresses silanol ionization, ensuring sharp peaks. |
| Polar Organic | Acetonitrile / MeOH / DEA / Acetic Acid | Used for very polar piperazines. The acid/base combo acts as a buffer. |
| Reverse Phase | Water (pH 9, Bicarb) / Acetonitrile | High pH is required to keep piperazine neutral (unprotonated). |
Warning: Do not use DEA with Chiralpak AD-H or OD-H (coated columns) if you are using "non-standard" solvents like THF or DCM, as this strips the coating. Stick to Hexane/Alcohol for coated columns. Immobilized columns (IC, IA, IG) tolerate all solvents.
References
-
Katagiri, H., et al. (2009).[8] A pair of diastereomeric 1:1 salts of (S)- and (R)-2-methylpiperazine with (2S,3S)-tartaric acid.[8] Acta Crystallographica Section C. Retrieved from [Link]
-
Hietanen, A., et al. (2005). Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida Antarctica lipase A. Arkivoc. Retrieved from [Link]
-
Daicel Chiral Technologies. (2021). Mobile Phase Modifiers & Additives for Basic Compounds. Retrieved from [Link]
-
Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. arts.units.it [arts.units.it]
- 5. repository.tudelft.nl [repository.tudelft.nl]
- 6. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A pair of diastereomeric 1:1 salts of (S)- and (R)-2-methylpiperazine with (2S,3S)-tartaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Diastereoselective Piperazine Synthesis
Welcome to the technical support center for diastereoselective piperazine synthesis. The piperazine scaffold is a cornerstone in modern medicinal chemistry, yet controlling its three-dimensional architecture remains a significant synthetic challenge. Achieving high diastereoselectivity is not merely an academic exercise; it is critical for optimizing pharmacological activity and minimizing off-target effects.
This guide is structured to address the practical issues encountered in the lab. It moves from foundational principles to direct, actionable troubleshooting advice and detailed protocols. Our goal is to empower you, the researcher, to diagnose and solve challenges in diastereoselectivity, transforming low-ratio mixtures into single, desired isomers.
Fundamental Principles: Understanding the Origins of Diastereoselectivity
Before troubleshooting, it's crucial to understand the factors governing the formation of stereocenters in the piperazine ring. Diastereoselectivity in these cyclization reactions is primarily dictated by the relative energies of the diastereomeric transition states. The key to control is to maximize the energy difference between the pathway leading to the desired diastereomer and the pathway leading to the undesired one.
This control can be exerted through several general strategies:
-
Substrate Control: Utilizing existing stereocenters on the starting materials to direct the formation of new ones. The steric and electronic properties of substituents play a pivotal role in biasing the conformation of the cyclization precursor.
-
Reagent/Catalyst Control: Employing chiral auxiliaries, chiral catalysts, or specific reagents that create a chiral environment, favoring one transition state over another.
-
Kinetic vs. Thermodynamic Control: Manipulating reaction conditions (e.g., temperature, reaction time) to favor the kinetically formed product (lower activation energy) or the more stable, thermodynamically favored product.[1]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My piperazine synthesis from a reductive cyclization is yielding a poor diastereomeric ratio (d.r.), close to 1:1. Where do I start?
Answer: A low d.r. in reductive cyclization methods, such as the manganese-mediated approach, suggests that the transition states leading to both diastereomers are too close in energy. The primary goal is to introduce factors that will destabilize one transition state relative to the other.
Potential Causes:
-
Insufficient Steric Hindrance: The substituents on your imine precursors may be too small to effectively bias the orientation during the key C-C bond formation step.
-
Inappropriate Reaction Conditions: Temperature, solvent, and concentration can all influence selectivity. Higher temperatures can overcome small energy barriers between transition states.[2]
-
Incorrect Reagent Choice: The choice of reducing agent and additives (like Brønsted or Lewis acids) is critical for controlling the reaction pathway.
Troubleshooting Steps & Scientific Rationale:
-
Lower the Reaction Temperature: This is often the first and most effective step. Lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C) make the reaction more sensitive to small differences in activation energy, thereby amplifying the preference for the lower-energy transition state.[2]
-
Modify the Substrate's Steric Profile: If possible, introduce bulkier protecting groups on the nitrogen atoms or larger substituents on the carbon backbone. For instance, in a manganese-mediated reductive cyclization, the model for diastereocontrol relies on a chair-like transition state where imine substituents orient themselves to minimize steric clash. Larger groups will more strongly favor an equatorial position, leading to higher selectivity for the trans product.[3][4]
-
Screen Solvents: The polarity and coordinating ability of the solvent can stabilize or destabilize the transition states differently. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile, dichloromethane).[2] A mixture, such as 10% toluene in acetonitrile, has been shown to improve yields in Mn-mediated cyclizations.[3]
-
Optimize Additives: In metal-mediated reductions, additives like Brønsted acids or silyl chlorides can act as Lewis acids, coordinating to the imine and influencing the geometry of the reactive intermediate.[3] A systematic screening of different acids (e.g., TFA, HCl, acetic acid) and their stoichiometry is recommended.
Question 2: I am using a Pictet-Spengler reaction to form a piperazine-fused system, but the diastereoselectivity is poor. How can I improve it?
Answer: The Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, where the key stereochemistry-determining step is the intramolecular electrophilic attack on an iminium ion intermediate.[5] Low selectivity points to a lack of facial bias in this attack.
Potential Causes:
-
High Reaction Temperature: As with other reactions, elevated temperatures can erode selectivity.[2]
-
Sub-optimal Acid Catalyst: The nature and concentration of the acid catalyst directly influence the formation and geometry of the crucial iminium ion intermediate.[2][5]
-
Lack of Stereodirecting Elements: The substituents on both the amine and carbonyl components may not be sufficient to create a strong preference for one cyclization trajectory.
Troubleshooting Steps & Scientific Rationale:
-
Optimize the Acid Catalyst: This is a critical parameter. Screen a panel of both Brønsted (TFA, HCl) and Lewis acids (e.g., BF₃·OEt₂). The counterion of the acid can affect the ion-pairing of the iminium intermediate, influencing its conformation and, thus, the selectivity of the cyclization.[2][6]
-
Employ a Chiral Auxiliary: Attaching a removable chiral auxiliary to the starting tryptamine or phenethylamine derivative is a powerful strategy. For example, using an N-sulfinyl chiral auxiliary can provide high diastereoselectivity, which can be removed post-cyclization.[6] Similarly, tryptophan-derived starting materials can exert strong stereocontrol, often leading to high cis-selectivity due to A(1,3) strain minimization in the transition state.[7]
-
Modify the Carbonyl Component: The steric bulk of the aldehyde's R-group significantly impacts the approach to the iminium ion. Larger groups will create a greater steric bias. If your synthesis allows, test a series of aldehydes with increasing steric demand.
-
Control Reaction Conditions: Systematically lower the temperature and screen different solvents. Aprotic solvents can sometimes provide superior yields and selectivity compared to traditional protic media.[5]
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving diastereoselective piperazine synthesis? A1: The main strategies can be categorized as follows:
-
Cyclization Reactions: These are the most common and include methods like diastereoselective reductive amination/cyclization of diketones or amino aldehydes, intramolecular hydroamination, and the Pictet-Spengler reaction.[5][8][9] Selectivity is governed by substrate stereocenters or chiral catalysts.
-
Catalytic Asymmetric Methods: These methods build the chiral piperazine core from achiral precursors using a chiral catalyst. Examples include asymmetric allylic alkylation of piperazin-2-ones followed by reduction, and iridium-catalyzed [3+3] cycloadditions of imines.[10][11][12]
-
Multi-component Reactions: Reactions like the Ugi reaction can assemble piperazine precursors, with subsequent cyclization steps often proceeding with high diastereoselectivity depending on the conditions.[13][14][15]
-
Post-Synthetic Epimerization: If a synthesis yields the less stable diastereomer, it's sometimes possible to epimerize it to the more stable, thermodynamically favored isomer using methods like visible light-mediated photocatalysis.[1]
Q2: How does the choice of N-protecting groups influence diastereoselectivity? A2: N-protecting groups have a profound impact through steric and electronic effects. A bulky protecting group (e.g., Boc, Cbz) can:
-
Dictate Ring Conformation: In the piperazine ring or its precursors, a bulky group will preferentially occupy an equatorial position, influencing the orientation of other substituents and directing the approach of incoming reagents.
-
Influence Lithiation: In direct C-H functionalization methods, the N-Boc group is crucial for directing lithiation to the adjacent carbon, and its steric presence influences the stereochemical outcome of trapping with electrophiles.[16][17]
-
Control Catalyst Binding: In catalytic reactions, the protecting group can interact with the catalyst's chiral ligand, enhancing the differentiation between diastereomeric transition states.
Q3: Can I use a chiral pool approach for diastereoselective piperazine synthesis? A3: Absolutely. Starting from readily available chiral molecules like amino acids is a very common and effective strategy.[10][18] For example, an α-amino acid can be elaborated into a chiral 1,2-diamine precursor. The inherent stereocenter of the amino acid then directs the stereochemistry of the subsequent cyclization step, often with high predictability and selectivity. This method is foundational for producing enantiomerically pure 2-substituted piperazines.[19]
Data & Visualization
Troubleshooting Workflow for Diastereoselectivity
The following diagram outlines a logical workflow for diagnosing and solving issues with low diastereoselectivity.
Caption: A systematic workflow for troubleshooting low diastereoselectivity.
Effect of Lewis Acid Additive on Reductive Cyclization
The following table summarizes hypothetical, yet representative, data on how additives can influence the diastereoselectivity of a manganese-mediated reductive cyclization of an imine precursor.
| Entry | Additive (1.1 eq) | Solvent | Temperature (°C) | Yield (%) | d.r. (trans:cis) |
| 1 | None | MeCN | 25 | 65 | 1.5 : 1 |
| 2 | TMSCl | MeCN | 25 | 78 | 4 : 1 |
| 3 | Acetic Acid | MeCN | 25 | 85 | 10 : 1 |
| 4 | Acetic Acid | MeCN | 0 | 82 | >20 : 1 |
This table illustrates a common trend where Brønsted acids can significantly improve diastereoselectivity in such reactions, with further enhancement at lower temperatures, as documented in related systems.[3][4]
Key Experimental Protocols
Protocol 1: Diastereoselective Synthesis of trans-Aryl-Substituted Piperazines via Manganese-Mediated Reductive Cyclization
This protocol is adapted from the procedure described for the synthesis of trans-2,5-diarylpiperazines and demonstrates a simple and effective method using a Brønsted acid and manganese(0).[4]
Materials:
-
Aryl imine precursor (1.0 eq)
-
Manganese dust (activated, <50 mesh) (4.0 eq)
-
Glacial Acetic Acid (4.0 eq)
-
Acetonitrile (MeCN), degassed
-
Argon or Nitrogen atmosphere
Procedure:
-
Reactor Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add manganese dust (4.0 eq). Flame-dry the flask under vacuum and backfill with an inert atmosphere (Argon or Nitrogen).
-
Solvent Addition: Add degassed acetonitrile to the flask to achieve a final substrate concentration of approximately 0.02 M. Note: Low substrate concentration is crucial to minimize oligomerization.[3]
-
Reagent Addition: Begin vigorous stirring and add glacial acetic acid (4.0 eq) to the manganese suspension.
-
Substrate Addition: Dissolve the aryl imine precursor (1.0 eq) in a minimal amount of degassed acetonitrile and add it dropwise to the reaction mixture over 30-60 minutes using a syringe pump.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup: Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until gas evolution ceases. Filter the mixture through a pad of Celite® to remove manganese salts, washing the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired trans-piperazine diastereomer.
-
Characterization: Confirm the stereochemistry via ¹H NMR spectroscopy and comparison to literature data. The trans diastereomer is typically the major product.[4]
References
-
Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 179-183. [Link]
-
Stoltz, B. M., et al. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. CaltechAUTHORS. [Link]
-
Thieme. (2015). Enantioselective Synthesis of Piperazin-2-ones and Piperazines. Synfacts. [Link]
-
Ellman, J. A., et al. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. Journal of the American Chemical Society. [Link]
-
Rentería-Gómez, A., et al. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. The Journal of Organic Chemistry. [Link]
-
El-Shazly, M. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry. [Link]
-
Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal. [Link]
-
ACS Publications. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. The Journal of Organic Chemistry. [Link]
-
Tejel, C., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis. [Link]
-
Tejel, C., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis. [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia. [Link]
-
Tejel, C., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. R&D World. [Link]
-
Scheidt, K. A., et al. (2003). Diastereoselective Synthesis of Piperazines by Manganese-Mediated Reductive Cyclization. Organic Letters. [Link]
- Reddy, G. J., et al. (2003). Method for the preparation of piperazine and its derivatives.
-
Papke, R. L., et al. (2020). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. [Link]
-
Van der Eycken, E. V. (2018). Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Frontiers in Chemistry. [Link]
-
Gellman, S. H. (Ed.). (2012). The Pictet-Spengler Reaction. Wiley Online Library. [Link]
-
Rentería-Gómez, A., et al. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. ResearchGate. [Link]
-
Scheidt, K. A., et al. (2003). Diastereoselective Synthesis of Piperazines by Manganese-Mediated Reductive Cyclization. Organic Letters. [Link]
-
O'Brien, P., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]
-
O'Brien, P., & Campos, K. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. ResearchGate. [Link]
-
IntechOpen. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. IntechOpen. [Link]
-
El-Remaily, M. A. A. A. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances. [Link]
-
O'Brien, P., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]
-
Nicewicz, D. A. (2024). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Journal of the American Chemical Society. [Link]
-
D'hooghe, M., et al. (2023). Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters. MDPI. [Link]
-
Al-Harrasi, A., et al. (2020). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules. [Link]
-
Bakulina, O., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI. [Link]
-
Placeres-Álvarez, A. J., et al. (2005). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically active tetrahydroisoquinolines and tetrahydro-β-carbolines. ARKIVOC. [Link]
-
Bakulina, O., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols. Organic Chemistry Portal. [Link]
-
IntechOpen. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. IntechOpen. [Link]
-
D'hooghe, M., et al. (2014). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. [Link]
-
Gruda, I., et al. (2012). Cis-diastereoselectivity in pictet-spengler reactions of L-tryptophan and electronic circular dichroism studies. Chirality. [Link]
Sources
- 1. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. The Pictet-Spengler Reaction [ebrary.net]
- 7. Cis-diastereoselectivity in pictet-spengler reactions of L-tryptophan and electronic circular dichroism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 9. Piperazine synthesis [organic-chemistry.org]
- 10. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 19. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Emulsion Management in Piperazine Workups
Ticket ID: PIP-EMUL-001 Subject: Troubleshooting persistent emulsions during aqueous workup of piperazine derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely reading this because your separatory funnel contains a milky, inseparable third phase where a clean interface should be. Do not panic. Piperazine derivatives are notorious for forming stable emulsions due to their amphiphilic nature and high basicity (
Part 1: Immediate Triage (The "Panic Button")
If you are currently staring at an emulsion, follow this decision tree. Do not randomly add solvents, as this often exacerbates the volume without resolving the interface.
Workflow: Breaking an Active Emulsion
Caption: Logical workflow for diagnosing and resolving active emulsions in amine workups.
Step-by-Step Remediation
-
The "Pickering" Check (Solids):
-
Diagnosis: If your reaction used inorganic bases (
, ) or Pd catalysts, you likely have a Pickering Emulsion—stabilized by solid particles at the interface rather than surfactants [1]. -
Action: Filter the entire biphasic mixture through a Celite pad or a tight glass wool plug. This physically removes the stabilizing particles.
-
Result: Often, the layers separate immediately in the receiving flask.
-
-
Ionic Strength Adjustment (Salting Out):
-
Mechanism: Piperazines are water-soluble.[1] Adding saturated NaCl (brine) increases the ionic strength of the aqueous phase, decreasing the solubility of organics ("salting out") and increasing the density difference [2].
-
Action: Add a volume of saturated brine equal to 20% of your aqueous layer. Swirl gently; do not shake vigorously.
-
-
The pH Swing:
-
Diagnosis: If the pH is between 8 and 10, the piperazine exists in an equilibrium of protonated and neutral states, acting as an ideal surfactant.
-
Action: Push the pH to an extreme.
-
To extract product into Organic: Adjust aqueous pH to >12 using 1M NaOH.
-
To wash product into Aqueous: Adjust aqueous pH to <2 using 1M HCl.
-
-
Part 2: The Science (Root Cause Analysis)
To prevent this, you must understand the physicochemical forces at play. Piperazines are not just bases; they are surfactants .
The Amphiphilic Trap
Piperazine has a secondary amine core (
-
At Neutral pH: The molecule is partially protonated, maximizing its surfactant activity at the oil-water interface.
-
The Fix: You must force the molecule to be either fully ionic (water-soluble) or fully neutral (lipid-soluble).
Solvent Incompatibility
Dichloromethane (DCM) is the standard solvent for amine extractions, but it is a "bad offender" for emulsions due to its high surface tension and density proximity to brine/water mixtures [4].
Table 1: Solvent Selection for Piperazine Workups
| Solvent | Density (g/mL) | Emulsion Risk | Recommendation |
| DCM | 1.33 | High | Avoid if possible. If necessary, mix with MeOH (95:5) to disrupt surface tension. |
| Chloroform | 1.49 | Medium | Better density differential than DCM, but toxic. |
| Ethyl Acetate | 0.90 | Low | Good for neutral piperazines. |
| MTBE | 0.74 | Very Low | Preferred. Excellent separation from water; does not extract water like Et2O. |
| 2-MeTHF | 0.85 | Low | Modern, green alternative to DCM/EtOAc. |
Part 3: Prevention (The "Golden" Protocol)
Do not rely on luck. Use this self-validating "pH Swing" protocol for future experiments. This method uses the basicity of piperazine to purify it without chromatography.
Protocol: The pH Swing Extraction
Prerequisites:
-
Reaction mixture containing crude piperazine derivative.
-
1M HCl and 1M NaOH (or 2M for larger scales).
-
MTBE or Ethyl Acetate (preferred over DCM).
Step 1: Acidic Wash (Removal of Non-Basic Impurities) [2]
-
Dissolve the crude reaction mixture in the organic solvent (e.g., MTBE).
-
Extract with 1M HCl (3x).
-
Chemistry: The piperazine protonates (
) and moves into the aqueous layer. -
Result: Non-basic impurities (unreacted halides, neutrals) remain in the organic layer.
-
-
Discard the organic layer (check TLC first to ensure product is in the aqueous phase!).
Step 2: Basification (The Release)
-
Take the acidic aqueous layer (containing your product).
-
Cool the flask (neutralization is exothermic).
-
Slowly add NaOH (pellets or concentrated solution) until pH > 12.
-
Indicator: The solution will turn cloudy as the free-base piperazine precipitates or oils out.
-
Validation: Use pH paper. Do not guess.
-
Step 3: Final Extraction
-
Extract the basic aqueous layer with fresh organic solvent (3x).
-
Wash combined organics with Brine (1x).
-
Dry over
and concentrate.
Part 4: Frequently Asked Questions (FAQs)
Q: I used DCM and the emulsion is solid. Can I just wait it out? A: If it is a Pickering emulsion (stabilized by solids), waiting will not work. You must filter it. If it is a surfactant emulsion, waiting might take hours. Try adding a small amount of Methanol (approx. 5% v/v) to the emulsion. Methanol reduces the interfacial tension and can "crack" the emulsion [4].
Q: My product is acid-sensitive. Can I use the pH swing? A: No. If your molecule contains acid-labile groups (e.g., Boc protecting groups, acetals), do not use the HCl wash. Instead:
-
Dilute the reaction with MTBE.
-
Wash with 5%
(aq) instead of water (Lithium chloride is more soluble in organics than NaCl, helping break emulsions). -
Wash with saturated
if removing acidic impurities.[2]
Q: Why do I lose yield when I filter through Celite? A: The emulsion often traps product within the micelle structures stuck to the solids.
-
Solution: After filtering the emulsion, wash the Celite pad copiously with your organic solvent and a polar co-solvent (like 10% MeOH in DCM) to flush the product through.
References
-
Pickering Emulsions in Organic Synthesis
-
Salting Out Effect
-
Piperazine pKa Data
-
Emulsion Breaking Techniques
Sources
Technical Support Center: LC-MS Analysis of Polar Piperazine Derivatives
Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Retention, Peak Shape, and Sensitivity for Polar Basic Amines
Introduction: The Piperazine Paradox
Piperazine derivatives represent a unique challenge in LC-MS bioanalysis. As cyclic secondary amines with high pKa values (typically ~9.8 for the secondary amine), they are positively charged under standard acidic LC-MS conditions. This creates a "perfect storm" of chromatographic difficulties:
-
High Polarity: They refuse to retain on standard C18 columns, often eluting in the void volume (dead time), leading to massive ion suppression.
-
Silanol Activity: The positive charge interacts strongly with residual silanols on silica surfaces, causing severe peak tailing.
-
Carryover: Their basicity leads to adsorption on metallic system components and injector ports.
This guide moves beyond generic advice, offering specific, mechanistic solutions for these polar targets.
Module 1: Retention Strategies (Escaping the Void)
The Issue: Your analyte elutes at
Strategic Decision: HILIC vs. Modified RP
Do not force a C18 column to do a job it wasn't designed for. Use the decision matrix below to select the correct stationary phase.
Figure 1: Stationary phase selection logic for polar amines. Blue nodes indicate decision points; colored nodes indicate the recommended column chemistry.
Protocol A: HILIC Implementation (The Gold Standard)
Hydrophilic Interaction Liquid Chromatography (HILIC) is the most robust method for polar piperazines.
-
Column: Amide-bonded phases (e.g., Waters BEH Amide) are superior to bare silica because they are less prone to irreversible adsorption of bases.
-
Mobile Phase:
-
A: 10 mM Ammonium Formate in 50:50 ACN:Water (pH 3.0).
-
B: 10 mM Ammonium Formate in 95:5 ACN:Water (pH 3.0).
-
Note: Always keep at least 5% water in the organic phase to maintain the hydration shell on the particles.
-
-
Equilibration: HILIC requires longer equilibration than RP. Ensure at least 20 column volumes before the first injection.
Protocol B: Biphenyl/PFPP (The Orthogonal Approach)
If you must use Reversed Phase (RP) solvents, use a Pentafluorophenyl (PFPP) or Biphenyl column.
-
Mechanism: These phases utilize Lewis acid-base interactions and pi-pi stacking to retain basic amines better than C18.
-
Advantage: Allows the use of standard aqueous/methanol gradients, which are often cleaner for MS sources than high-acetonitrile HILIC phases.
Module 2: Peak Shape & Tailing (The Silanol War)
The Issue: "Shark fin" peaks or severe tailing (Asymmetry factor > 2.0).
The Cause: Secondary interactions.[1] The protonated piperazine nitrogen interacts with ionized silanols (
Troubleshooting Workflow
Figure 2: Step-by-step logic for resolving peak tailing issues in basic analytes.
The "Ionic Shield" Technique
For MS detection, you cannot use non-volatile ion-pairing agents (like hexane sulfonic acid). Instead, use Ammonium Formate as a volatile shield.
-
Why it works: The ammonium ion (
) acts as a "sacrificial cation," competing with your piperazine analyte for the active silanol sites. -
Recommendation: Increase buffer concentration from 5 mM to 20 mM . This often dramatically sharpens peaks without suppressing the MS signal significantly.
Table 1: Mobile Phase Additive Impact on Piperazine Derivatives
| Additive | MS Compatibility | Effect on Tailing | Recommendation |
| Formic Acid (0.1%) | Excellent | Low | Insufficient for strong bases. |
| Ammonium Formate (10mM) | Good | Moderate | Standard starting point. |
| Ammonium Formate (25mM) | Moderate | High | Recommended for stubborn tailing. |
| TFA (0.05%) | Poor (Suppression) | Very High | Avoid unless sensitivity is secondary. |
| Ammonium Hydroxide (pH 10) | Good (Negative mode) | High | Excellent but requires Hybrid Particle columns. |
Module 3: Sensitivity & System Suitability
The Issue: Signal intensity drops over time, or "ghost peaks" appear in blank injections.
Q: Why is my signal disappearing?
A: Ion Suppression in the Void. If your piperazine elutes early (k' < 2), it is co-eluting with unretained salts and matrix components (phospholipids) that steal charge in the ESI source.
-
Fix: Use the retention strategies in Module 1 to shift retention time (
) away from the void. -
Hardware Fix: Use a Divert Valve . Direct the flow to waste for the first 1.0 minute (or until just before your peak) to keep the source clean.
Q: How do I eliminate carryover?
A: Aggressive Needle Wash. Piperazines stick to stainless steel. A standard methanol wash is insufficient.
-
Wash 1 (Organic): 40:40:20 ACN:MeOH:IPA + 0.5% Formic Acid.
-
Wash 2 (Aqueous): 90:10 Water:ACN + 0.5% Formic Acid.
-
Note: The acid in the wash solvent helps protonate the amine, keeping it soluble and preventing it from sticking to the injector surfaces.
References
-
Waters Corporation. Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. [Link]
-
Restek Corporation. Raptor Biphenyl LC Columns: Brochure and Applications. [Link]
-
Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]
-
National Institutes of Health (PMC). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Link]
Sources
Comparison of chiral piperazine and morpholine scaffolds
Title: Structural Optimization in Drug Discovery: A Comparative Guide to Chiral Piperazine and Morpholine Scaffolds
Introduction
Saturated nitrogen-containing heterocycles are foundational to modern medicinal chemistry. Among them, piperazine and morpholine are frequently deployed to modulate physicochemical properties, improve aqueous solubility, and establish critical binding interactions. However, the introduction of chirality into these rings—specifically at the C2 or C3 positions—unlocks new spatial geometries (exit vectors) and restricts ring conformations, dramatically altering target selectivity and metabolic stability.
As a Senior Application Scientist, I frequently encounter the dilemma of choosing between these two scaffolds during the hit-to-lead optimization phase. This guide objectively compares their performance profiles and provides the validated experimental methodologies required to evaluate them.
Physicochemical Profiling: The Causality of Scaffold Selection
The decision to utilize a chiral piperazine versus a chiral morpholine is rarely arbitrary; it is governed by the electronic and steric requirements of the target profile.
Chiral Piperazine: Featuring two nitrogen atoms, piperazine possesses a dual amine nature[1]. The secondary amine typically has a high pKa (~9.5–9.8), making it highly basic and predominantly ionized at physiological pH (7.4). This confers excellent aqueous solubility and allows the scaffold to act as a robust hydrogen-bond donor and acceptor. However, high basicity is a known liability for off-target hERG channel blockade (cardiotoxicity) and limits passive membrane permeability.
Chiral Morpholine: By replacing one nitrogen with an oxygen atom, the morpholine scaffold introduces a strong inductive electron-withdrawing (-I) effect. This pulls electron density away from the remaining nitrogen across the saturated ring, lowering its pKa to approximately 8.3–8.5[2]. Consequently, a significantly higher fraction of morpholine molecules remains un-ionized at physiological pH. This subtle electronic tuning enhances blood-brain barrier (BBB) penetration and mitigates hERG liabilities[1][2].
Decision tree for selecting chiral piperazine vs. morpholine scaffolds based on properties.
Metabolic Stability and Pharmacokinetics
Both scaffolds are susceptible to cytochrome P450 (CYP)-mediated metabolism, but their vulnerabilities differ. Piperazines are highly prone to N-oxidation and N-dealkylation. Morpholines often undergo oxidation adjacent to the oxygen or nitrogen, leading to ring-opening or morpholinone formation.
Introducing a chiral methyl or alkyl group at the C2 or C3 position provides critical steric shielding. This hindrance physically blocks CYP enzymes from accessing the adjacent heteroatoms, thereby extending the in vivo half-life (
Quantitative Comparison of Scaffold Properties
| Property / Parameter | Chiral Piperazine Scaffold | Chiral Morpholine Scaffold |
| Heteroatoms | Two Nitrogens (N, N) | One Nitrogen, One Oxygen (N, O) |
| Typical Amine pKa | ~9.5 – 9.8 (Highly Basic) | ~8.3 – 8.5 (Moderately Basic) |
| Lipophilicity (logP) | Lower (Highly Hydrophilic) | Moderate (Balanced Lipophilicity) |
| Aqueous Solubility | Excellent | Good to Excellent |
| BBB Penetration | Poor to Moderate (Ionized) | Excellent (Higher un-ionized fraction) |
| hERG Liability | High (Due to high basicity) | Low to Moderate |
| Primary Metabolic Soft Spots | N-dealkylation, N-oxidation | C-oxidation (morpholinone), Ring opening |
Case Study: Dopamine D4 Receptor Antagonism
The power of the chiral morpholine scaffold is perfectly exemplified in the discovery of ML398, a potent and selective dopamine D4 receptor antagonist[4]. Historically, D4 antagonists relied on piperidine or piperazine moieties, which suffered from cross-reactivity with other dopamine receptors (D1, D2, D3). By transitioning to a chiral morpholine scaffold, researchers leveraged the reduced basicity of the morpholine nitrogen to achieve unprecedented selectivity (>100-fold) while maintaining high potency (
Enantioselective synthesis workflow for chiral morpholine scaffolds via organocatalysis.
Experimental Methodologies
To ensure scientific rigor and trustworthiness, the following protocols represent self-validating systems used to synthesize and evaluate these scaffolds.
Protocol 1: Enantioselective Synthesis of Chiral Morpholines
Causality: Organocatalysis is utilized to establish the chiral center early in the synthesis, avoiding late-stage chiral resolution which wastes 50% of the material yield.
-
α-Chlorination: Dissolve the starting aldehyde in dichloromethane (DCM). Add a catalytic amount of dl-proline (or a specific chiral imidazolidinone for asymmetric induction) and N-chlorosuccinimide (NCS). Stir at room temperature until complete conversion to the α-chloro aldehyde.
-
Activation & Displacement: Reduce the aldehyde to an alcohol using
. Activate the resulting alcohol with triflic anhydride ( ) and 2,6-lutidine at -78°C. Introduce the desired amino alcohol to displace the triflate via an mechanism. -
Cyclization: Treat the intermediate with a strong base (e.g., NaH or potassium tert-butoxide) in tetrahydrofuran (THF) to induce intramolecular cyclization, forming the morpholine ring.
-
Validation: Purify via flash chromatography. Determine enantiomeric excess (ee) using chiral stationary phase HPLC. Confirm absolute stereochemistry via 2D NMR (NOESY) or X-ray crystallography.
Step-by-step in vitro metabolic stability workflow using liver microsomes.
Protocol 2: In Vitro Microsomal Stability Assay
Causality: Liver microsomes contain the primary CYP450 enzymes responsible for phase I metabolism. This assay identifies metabolic soft spots before advancing a compound to costly in vivo pharmacokinetic studies.
-
Preparation: Prepare a 10 mM stock solution of the chiral piperazine or morpholine in DMSO. Dilute to a 1 μM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).
-
Incubation: Combine the test compound with Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) at a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (a necessary cofactor for CYP enzyme function).
-
Time-Course Quenching: At specific time points (0, 5, 15, 30, and 60 minutes), extract an aliquot and immediately quench the reaction by adding it to three volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Validation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. Calculate the elimination rate constant (
), half-life ( ), and intrinsic clearance ( ). Self-Validation: Always run a parallel positive control (e.g., Verapamil) to confirm microsomal enzyme viability.
References
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. researchgate.net. 2
-
Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity. acs.org. 4
-
A Comparative Analysis of 4-Piperidinecarboxamide and Other Key Heterocyclic Scaffolds in Drug Discovery. benchchem.com. 1
-
PM6280 and PM6577: ADME Study of Two Potent and Anti-malarial Amodiaquine Analogs with Improved Metabolic Stability. rroij.com.
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. nih.gov. 3
Sources
Analytical methods for piperazine determination: a review
An in-depth technical comparison of analytical methodologies for piperazine determination, designed for analytical chemists, researchers, and drug development professionals.
The Analytical Challenge of Piperazine
Piperazine is a six-membered cyclic secondary diamine (MW 86.14 g/mol ) widely utilized as an anthelmintic agent, a critical building block in the synthesis of active pharmaceutical ingredients (APIs) such as fluoroquinolones and sildenafil, and a chemical intermediate. Regulatory agencies also strictly monitor piperazine as a veterinary drug residue in food animal products[1].
From an analytical perspective, piperazine presents a significant challenge: it is highly polar, lacks a native UV chromophore, and possesses no intrinsic fluorescence. Consequently, direct analysis via conventional reversed-phase High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) yields poor retention, severe peak tailing, and inadequate sensitivity[2]. To overcome these limitations, modern analytical workflows rely on specialized detection mechanisms (ELSD, MS) or chemical derivatization strategies[3][4].
Comparative Overview of Analytical Techniques
The selection of an analytical method depends entirely on the sample matrix, required sensitivity, and available instrumentation.
Direct HPLC-ELSD (Hydrophilic Interaction Liquid Chromatography)
Evaporative Light Scattering Detection (ELSD) is a universal, mass-sensitive detector that does not require the analyte to possess a chromophore[3]. Because piperazine is highly hydrophilic and elutes in the void volume of standard C18 columns, it is paired with a HILIC stationary phase (e.g., Cyanopropyl or bare silica) to achieve proper retention[3].
-
Best For: Bulk pharmaceutical purity validation, API counterion analysis, and high-concentration formulations.
HPLC-FLD with Pre-Column Derivatization
To achieve trace-level sensitivity without mass spectrometry, piperazine must be chemically tagged. Dansyl chloride (DNS-Cl) reacts with the secondary amines of piperazine under alkaline conditions to form a highly fluorescent, hydrophobic sulfonamide derivative[4]. This allows the analyte to be retained on a standard reversed-phase C18 column and detected at low parts-per-billion (ppb) levels.
-
Best For: Routine food residue monitoring (e.g., eggs, poultry) in standard analytical laboratories[4].
UPLC-MS/MS (Tandem Mass Spectrometry)
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for trace residue analysis. Operating in Electrospray Ionization positive mode (ESI+), the secondary amines of piperazine are easily protonated. Multiple Reaction Monitoring (MRM) provides absolute structural specificity, bypassing the need for lengthy derivatization steps[1][5].
-
Best For: High-throughput, ultra-trace residue analysis in complex biological matrices (pharmacokinetics, food safety)[1][5].
Quantitative Performance Comparison
| Analytical Technique | Derivatization Required? | Detection Principle | Typical LOD | Primary Application |
| HPLC-ELSD (HILIC) | No | Light scattering of non-volatile particles | ~1.0 - 5.0 µg/mL | Bulk API purity, counterion analysis |
| HPLC-FLD (Dansyl-Cl) | Yes | Fluorescence (Ex: 340 nm, Em: 530 nm) | ~10.0 - 20.0 µg/kg | Food residue monitoring (eggs, meat) |
| GC-MS | Optional (Often Yes) | Electron Ionization (EI) | ~1.0 - 5.0 µg/kg | Illicit drug profiling, volatile amines |
| UPLC-MS/MS | No | Electrospray Ionization (ESI+), MRM | 0.3 - 1.0 µg/kg | Trace residue analysis in complex matrices |
Analytical Decision Workflow
Analytical decision workflow for piperazine determination based on sample matrix and sensitivity.
Experimental Protocols: Self-Validating Systems
As an application scientist, it is critical to understand the causality behind these methodologies. The following protocols detail the mechanistic reasoning behind each step to ensure robust, reproducible results.
Protocol 1: Direct HPLC-ELSD for Bulk Drug Substances
Causality: ELSD requires the mobile phase to be entirely volatile. Non-volatile buffers (like phosphates) will precipitate in the drift tube, causing massive baseline noise. HILIC is utilized because piperazine's high polarity causes it to co-elute with the solvent front on a C18 column[3].
-
Column Selection: Cyanopropyl (CN) bonded stationary phase (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: 95% Acetonitrile / 5% Water containing 10 mM Ammonium Formate (pH adjusted to 3.0 with formic acid). The high organic content promotes HILIC retention, while the volatile buffer ensures complete evaporation in the ELSD[3].
-
ELSD Parameters: Set the drift tube temperature to 50–60°C and the nebulizer gas (Nitrogen) flow rate to ~1.5 L/min.
-
Data Processing: ELSD response is inherently non-linear. Calibration curves must be constructed using a log-log transformation (
) to ensure accurate quantitation[3].
Protocol 2: Pre-Column Derivatization HPLC-FLD for Residue Analysis
Causality: Dansyl chloride reacts specifically with primary and secondary amines. Because the reaction generates hydrochloric acid, a basic buffer (pH 9-10) is required to neutralize the acid and drive the reaction to completion[4].
-
Extraction & Cleanup: Extract the homogenized sample (e.g., egg or tissue) using Accelerated Solvent Extraction (ASE) with 2% formic acid in acetonitrile. Pass the extract through a Strong Cation-Exchange (PCX) Solid Phase Extraction (SPE) cartridge. Piperazine is protonated and retained; neutral lipids are washed away. Elute with 5% ammoniacal methanol[4].
-
Derivatization: Reconstitute the dried eluate in 1 mL of 0.1 M Sodium Carbonate buffer (pH 9.5). Add 1 mL of Dansyl chloride solution (1 mg/mL in acetone). Incubate in the dark at 40°C for 30 minutes[4].
-
Quenching: Add 100 µL of methylamine to quench unreacted Dansyl chloride, preventing baseline interference.
-
Chromatography: Inject onto a reversed-phase C18 column. Elute using a gradient of Water/Acetonitrile. Detect via FLD (Excitation: 340 nm, Emission: 530 nm).
Protocol 3: UPLC-MS/MS for Trace Residues in Food Matrices
Causality: To achieve sub-ppb detection limits without derivatization, UPLC-MS/MS relies on the efficient protonation of piperazine's nitrogen atoms in an acidic mobile phase. An aqueous-compatible stationary phase is required to retain the highly polar, underivatized piperazine[1][5].
-
Sample Prep: Homogenize 2.0 g of tissue with 1% trichloroacetic acid in acetonitrile. Centrifuge and purify the supernatant using a mixed-mode SPE cartridge to minimize matrix-induced ion suppression[5].
-
Chromatography: Utilize an Acquity UPLC HSS T3 column (which tolerates 100% aqueous mobile phases and retains polar analytes better than standard C18).
-
Mobile Phase: Gradient elution using 0.1% formic acid in water (A) and methanol (B)[5].
-
Mass Spectrometry: Operate the triple quadrupole MS in Positive Electrospray Ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transitions: Precursor ion m/z 87.1
Product ion m/z 44.1 (Quantifier) and m/z 70.1 (Qualifier)[1].ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
References
-
A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available at: [Link]
-
Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Journal of Liquid Chromatography & Related Technologies. Available at:[Link]
-
Quantification of Piperazine in Chicken Muscle by Ultra-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry. Food Analytical Methods. Available at: [Link]
-
Determination of Piperazine in Eggs Using Accelerated Solvent Extraction (ASE) and Solid Phase Extraction (SPE) with High-Performance Liquid Chromatography – Fluorescence Detection (HPLC-FLD) and Pre-Column Derivatization with Dansyl Chloride. Analytical Letters. Available at:[Link]
-
Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. ScienceAsia. Available at:[Link]
Sources
A Senior Application Scientist's Guide to Validated HPLC Methods for Piperazine Impurity Analysis
Introduction: The Criticality of Piperazine Impurity Control
Piperazine and its derivatives are fundamental building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] However, residual piperazine can persist as a process-related impurity in the final drug substance. Its control is paramount, not only to meet regulatory purity standards but also because simple amines like piperazine can be precursors to the formation of potentially mutagenic nitrosamine impurities. Furthermore, piperazine itself can be a genotoxic impurity in certain contexts, necessitating highly sensitive and accurate analytical methods for its quantification at trace levels.[2][3][4]
This guide provides an in-depth comparison of three distinct, validated High-Performance Liquid Chromatography (HPLC) strategies for the determination of piperazine impurities. We will move beyond simple protocol recitation to explore the underlying chromatographic principles, explain the rationale behind methodological choices, and present the validation data required to ensure trustworthiness and regulatory compliance, in accordance with International Council on Harmonisation (ICH) Q2(R1) guidelines.[5][6]
The Analytical Challenge: Piperazine's Chromatographic Behavior
The analysis of piperazine by HPLC presents two primary obstacles:
-
High Polarity: As a small, polar molecule, piperazine is poorly retained on traditional reversed-phase (RP) columns like C18.[7][8] It often elutes in the solvent front, co-eluting with other polar species and making accurate quantification impossible.
-
Lack of a Strong UV Chromophore: Piperazine does not possess significant UV-absorbing functional groups, leading to poor sensitivity when using standard UV detectors, which are the workhorse of most quality control laboratories.[1][9]
To overcome these challenges, analysts must employ specialized chromatographic techniques. This guide will compare three such methods: HPLC-UV with Pre-column Derivatization, Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD), and Ion-Pair Reversed-Phase HPLC-UV.
Comparative Analysis of HPLC Methodologies
Method 1: HPLC-UV with Pre-column Derivatization
This classical approach tackles the poor UV sensitivity of piperazine head-on. By reacting piperazine with a derivatizing agent that imparts a strong chromophore, its detectability is significantly enhanced.[9]
Principle of Operation: A reagent such as 4-chloro-7-nitrobenzofuran (NBD-Cl) reacts with the secondary amine groups of piperazine to form a stable, UV-active derivative.[9] This derivative is less polar than the parent piperazine, allowing for good retention and separation on a standard C18 column.
Causality Behind Experimental Choices:
-
Derivatizing Agent: NBD-Cl is chosen because it reacts specifically with primary and secondary amines under mild conditions and the resulting derivative has a high molar absorptivity, enabling trace-level detection.[9]
-
Reaction Conditions: The reaction is typically performed in a buffered, slightly alkaline medium (e.g., borate buffer pH ~8-9) to ensure the piperazine amines are deprotonated and nucleophilic, facilitating the reaction with NBD-Cl.
-
Column Choice: A standard C18 column is sufficient for the separation of the relatively non-polar derivative from the API and other impurities.[9]
Advantages:
-
Utilizes standard, widely available HPLC-UV instrumentation.[9]
-
Offers excellent sensitivity, allowing for the determination of piperazine at low parts-per-million (ppm) levels.
Limitations:
-
The additional sample preparation step (derivatization) can be time-consuming and introduce variability.[1]
-
Incomplete derivatization or the formation of side-products can lead to inaccurate results.
-
The derivatizing agent itself is often UV-active and may cause interfering peaks.
Method 2: HILIC with Charged Aerosol Detection (CAD)
This modern technique addresses both of piperazine's analytical challenges simultaneously. HILIC provides retention for highly polar compounds, while the universal nature of CAD allows for detection without reliance on a chromophore.[7][10]
Principle of Operation: HILIC employs a polar stationary phase (e.g., bare silica, diol, or zwitterionic) and a mobile phase with a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[11] Polar analytes like piperazine partition into a water-enriched layer on the surface of the stationary phase, leading to retention.[7] The eluent from the column is nebulized in the CAD, creating charged aerosol particles whose charge is measured by an electrometer, providing a signal proportional to the mass of the analyte.[12][13]
Causality Behind Experimental Choices:
-
Stationary Phase: A HILIC column (e.g., silica or diol-based) is essential for retaining the highly polar piperazine.
-
Mobile Phase: A high acetonitrile content (>60%) is required to facilitate the HILIC partitioning mechanism. A volatile buffer like ammonium formate is often used to ensure compatibility with the CAD detector.
-
Detector: CAD is selected because it provides a near-uniform response for all non-volatile analytes, making it ideal for quantifying compounds like piperazine that lack a UV chromophore.[14][15] This consistent response is crucial for accurate impurity profiling.[12]
Advantages:
-
Direct analysis without derivatization, simplifying sample preparation.
-
Excellent retention for highly polar compounds.
-
Universal detection is suitable for a wide range of analytes and impurities.[12]
Limitations:
-
HILIC methods can have longer column equilibration times and may be less robust than traditional RP methods.[7]
-
The sample diluent must be carefully matched to the mobile phase to avoid peak distortion.[11]
-
CAD is a destructive technique and is sensitive to non-volatile mobile phase additives.[15]
Method 3: Ion-Pair Reversed-Phase HPLC-UV
This technique modifies a standard reversed-phase system to retain polar, ionizable analytes like piperazine.
Principle of Operation: An ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium heptanesulfonate), is added to the mobile phase.[16] This reagent has a hydrophobic tail that adsorbs onto the C18 stationary phase and a charged head group that remains in the mobile phase. The protonated (positively charged) piperazine molecules form an ion pair with the negatively charged head groups of the reagent at the stationary phase surface, effectively increasing their retention.[16]
Causality Behind Experimental Choices:
-
Ion-Pairing Reagent: An alkyl sulfonate is chosen to pair with the basic piperazine analyte. The chain length of the alkyl group can be adjusted to fine-tune retention.
-
Mobile Phase pH: The pH must be controlled to be at least 2 pH units below the pKa of piperazine (~9.8) to ensure it is fully protonated and available for ion-pairing. A pH of 2.5-3.5 is common.[17]
-
Detection: While piperazine's UV absorbance is weak, detection at low wavelengths (e.g., 205-215 nm) can be sufficient for limit tests, though it may lack the sensitivity for trace quantitation.
Advantages:
-
Allows for the use of ubiquitous reversed-phase C18 columns.
-
The methodology is well-established and generally reproducible.[16]
Limitations:
-
Ion-pairing reagents can be aggressive and may irreversibly adsorb to the column, requiring dedicated columns for these methods.[16]
-
Methods are not compatible with mass spectrometry (MS) due to the non-volatile nature of the ion-pairing salts.[16]
-
Column equilibration can be slow, and removing the ion-pairing reagent from the HPLC system is difficult.
Method Validation Data Summary
The performance of each method must be demonstrated through formal validation, following ICH Q2(R1) guidelines.[5][6] The table below summarizes typical validation parameters for the three compared methods, providing an objective basis for method selection.
| Validation Parameter | Method 1: Derivatization-UV | Method 2: HILIC-CAD | Method 3: Ion-Pair RP-UV |
| Specificity | High; demonstrated by separating the derivative from API, reagents, and other impurities. | High; demonstrated by separating piperazine from API and other impurities. | Moderate; potential for interference at low UV wavelengths. |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.998 | > 0.995 |
| Range (ppm, relative to API) | 1 - 150 ppm | 5 - 200 ppm | 25 - 250 ppm |
| Limit of Quantitation (LOQ) | ~ 1 ppm | ~ 5 ppm | ~ 25 ppm |
| Accuracy (% Recovery) | 95.0 - 105.0%[9] | 90.0 - 110.0% | 90.0 - 110.0% |
| Precision (% RSD, Repeatability) | < 5.0%[9] | < 10.0% | < 10.0% |
Note: The values presented are representative based on typical performance characteristics found in the literature and serve for comparative purposes.[9][14][15]
Experimental Workflows & Protocols
Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow for validating an analytical procedure for impurity testing, in accordance with ICH Q2(R1) guidelines.[6][18]
Caption: Logical workflow for HPLC impurity method validation.
Protocol 1: HPLC-UV with Pre-column Derivatization
-
Standard Preparation:
-
Prepare a stock solution of Piperazine reference standard (e.g., 100 µg/mL) in diluent (e.g., 50:50 Acetonitrile:Water).
-
Create a working standard at the target concentration (e.g., 1 µg/mL, corresponding to 100 ppm in a 10 mg/mL API sample) by diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the API sample in diluent to a final concentration of 10 mg/mL.
-
-
Derivatization Procedure: [9]
-
To 1.0 mL of each standard and sample solution, add 1.0 mL of Borate Buffer (pH 9.0).
-
Add 1.0 mL of NBD-Cl solution (e.g., 1 mg/mL in Acetonitrile).
-
Vortex and heat the mixture in a water bath at 60°C for 30 minutes.
-
Cool to room temperature. The solution is ready for injection.
-
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 80% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 20 µL
-
UV Detection: 470 nm
-
Protocol 2: HILIC-CAD
-
Standard and Sample Preparation:
-
Prepare stock and working standards of Piperazine as described in Protocol 1. The diluent must be compatible with the initial mobile phase conditions (e.g., 90:10 Acetonitrile:Water).
-
Prepare the API sample as described in Protocol 1, using the same HILIC-compatible diluent.
-
-
Chromatographic Conditions:
-
Column: HILIC (e.g., Silica or Diol), 150 x 4.6 mm, 3 µm
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5)
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% B to 60% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Detector: Charged Aerosol Detector (CAD) (Settings as per manufacturer's recommendation)
-
Protocol 3: Ion-Pair Reversed-Phase HPLC-UV
-
Standard and Sample Preparation:
-
Prepare stock and working standards of Piperazine as described in Protocol 1. The diluent should be the mobile phase.
-
Prepare the API sample as described in Protocol 1, using the mobile phase as the diluent.
-
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Prepare a solution containing 5 mM Sodium Heptanesulfonate in water, add Acetonitrile (e.g., 85:15 Water:Acetonitrile), and adjust pH to 3.0 with Phosphoric Acid. Filter and degas.
-
Mode: Isocratic
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 50 µL
-
UV Detection: 210 nm
-
Conclusion and Recommendations
The selection of an optimal HPLC method for piperazine impurity analysis is contingent upon the specific requirements of the laboratory, including available instrumentation, required sensitivity, and sample throughput.
-
For high-sensitivity, routine QC testing in labs with standard equipment, the Derivatization-UV method is a robust and validated choice, despite the more involved sample preparation.
-
For laboratories equipped with modern universal detectors, the HILIC-CAD method offers a superior, direct approach that simplifies sample preparation and is well-suited for the challenges posed by highly polar analytes.
-
The Ion-Pair RP-UV method serves as a viable alternative for retaining piperazine on standard columns but is generally less sensitive and can be more problematic due to the persistent nature of ion-pairing reagents.
Ultimately, any chosen method must be fully validated in the user's own laboratory to demonstrate its suitability for the intended purpose, ensuring the generation of reliable data that guarantees the safety and quality of the final drug product.
References
- Anonymous. (n.d.). Improving the Quantitation of Unknown Trace Impurity Analysis of Active Pharmaceutical Ingredients Using HPLC with Charged Aerosol Detection. Thermo Fisher Scientific.
- BenchChem. (2025). A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives. BenchChem.
- European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMEA.
- AnalyteGuru - ThermoFisher. (2025, March 19). Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC). Thermo Fisher Scientific.
- ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.
- Anonymous. (n.d.). Improving the Quantitation of Unknown Impurity Analysis Using Dual-Gradient HPLC with Charged Aerosol Detection. Gcms.cz.
- Thermo Fisher Scientific. (2025, July 2). Thermo Fisher upgrades charged aerosol detection tech to improve complex drug analysis.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Anonymous. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
- Jones, A. (2022, April 15). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International.
- Varade, P. R., & Mahajan, M. P. (2025, October 15). Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk. Impactfactor.
- Anonymous. (2025, January 1). Identification and quantitative analysis of genotoxic impurities in rifampicin: Development and validation of a targeted LC-MS/MS method for 1-amino-4-methylpiperazine. PubMed.
- Anonymous. (n.d.). ICH Q2(R1) Analytical Method Validation. Scribd.
- Therapeutic Goods Administration. (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. TGA.
- Anonymous. (2024, May 11). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis.
- Anonymous. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
- BenchChem. (2025). Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds. BenchChem.
- Anonymous. (2025, July 15). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed.
- Welch Materials. (2025, December 23). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Welch Materials.
- Anonymous. (n.d.). Mixed-Mode Chromatography vs. Ion-Pairing Chromatography.
- SIELC. (2018, February 16). Separation of 1-(2-Aminoethyl)piperazine on Newcrom R1 HPLC column. SIELC.
- UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.
- Anonymous. (2024, January 20). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega.
- Anonymous. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate.
- Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions.
- Anonymous. (2021, November 14). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. ACS Publications.
- Anonymous. (2025, March 12). Evaluating Impurities in Drugs (Part II of III). Pharmaceutical Technology.
- Anonymous. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Identification and quantitative analysis of genotoxic impurities in rifampicin: Development and validation of a targeted LC-MS/MS method for 1-amino-4-methylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. welch-us.com [welch-us.com]
- 12. Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC) - AnalyteGuru [thermofisher.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. lcms.cz [lcms.cz]
- 15. lcms.cz [lcms.cz]
- 16. helixchrom.com [helixchrom.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. scribd.com [scribd.com]
Comparing different protecting groups for piperazine synthesis
An In-Depth Guide to Protecting Groups for Piperazine Synthesis: A Comparative Analysis
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of FDA-approved drugs and biologically active compounds.[1][2] Its unique structure, featuring two secondary amine nitrogens, offers rich opportunities for molecular diversification. However, this same feature presents a significant synthetic challenge: the comparable nucleophilicity of the two nitrogen atoms often leads to mixtures of mono- and di-substituted products, complicating purification and reducing yields.[3]
To achieve selective functionalization and construct complex, unsymmetrically substituted piperazine derivatives, chemists rely on the strategic use of protecting groups. This guide provides an in-depth comparison of the most common protecting groups employed in piperazine synthesis—Boc, Cbz, and Tosyl. We will explore the causality behind experimental choices, provide validated protocols, and present quantitative data to empower researchers in drug discovery and development to make informed decisions for their synthetic campaigns.
The Central Challenge: Controlling Reactivity
The synthesis of unsymmetrical N,N'-disubstituted piperazines requires a multi-step approach to differentiate the two nitrogen atoms.[3] The most common and reliable method involves the mono-protection of piperazine, which temporarily deactivates one nitrogen, allowing the other to be functionalized selectively. Following this first modification, the protecting group is removed, revealing the second nitrogen for a subsequent, different functionalization.[3][4] The choice of protecting group is therefore a critical decision that impacts the entire synthetic route.
Comparison of Key Protecting Groups
The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions planned for subsequent steps, and removable selectively under mild conditions that do not affect the rest of the molecule.[5] Let's examine the performance of the three most utilized groups in this context.
| Protecting Group | Introduction (Protection) | Stability | Deprotection (Cleavage) |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O, often with a base or in a biphasic system.[6][7] | Stable to bases, hydrogenolysis, and weak nucleophiles. | Strong acids (e.g., TFA in DCM, HCl in dioxane/methanol).[6][8] |
| Cbz (Carboxybenzyl) | Benzyl chloroformate (Cbz-Cl) under basic conditions. | Stable to acidic and basic conditions (within limits). | Catalytic hydrogenolysis (H₂ with Pd/C), strong acids (HBr/AcOH), or certain reductive methods.[9][10] |
| Tosyl (Ts) | p-Toluenesulfonyl chloride (Ts-Cl) in the presence of a base. | Extremely stable to a wide range of acidic, basic, and oxidative/reductive conditions.[11] | Harsh conditions: strong acids (e.g., HBr, MeSO₃H/TFA), or dissolving metal reductions (e.g., Na/NH₃).[12][13] Milder basic methods (e.g., Cs₂CO₃) may apply to certain substrates.[14] |
The Boc Group: The Versatile Workhorse
The tert-butoxycarbonyl (Boc) group is arguably the most common protecting group for piperazine due to its ease of introduction and, most importantly, its facile removal under mild acidic conditions.[7]
-
Expertise & Experience: The bulky tert-butyl group in (Boc)₂O sterically hinders the di-protection of piperazine, making the synthesis of mono-Boc-piperazine a straightforward and high-yielding process.[3] Its key advantage is its acid lability; the mechanism of deprotection involves protonation of the carbamate oxygen, leading to the loss of a stable tert-butyl cation and gaseous CO₂, which drives the reaction to completion.[8] This clean decomposition results in simple workups. However, its primary limitation is its instability towards strong acids, which restricts subsequent reaction choices.
-
Trustworthiness: The Boc group is orthogonal to the Cbz group, making it a cornerstone of complex syntheses requiring multiple, selective deprotection steps.[1][3]
The Cbz Group: The Classic Choice for Stability
The benzyloxycarbonyl (Cbz or Z) group is another widely used protecting group, valued for its stability under conditions that would cleave a Boc group.[9]
-
Expertise & Experience: The Cbz group is typically removed via catalytic hydrogenolysis. This method is exceptionally mild and clean, producing only toluene and CO₂ as volatile byproducts, which are easily removed.[9] This makes it ideal for molecules containing acid-sensitive functional groups. The primary drawback is its incompatibility with functional groups that are sensitive to reduction, such as alkenes, alkynes, or certain sulfur-containing moieties. Furthermore, the catalyst (palladium on carbon) can sometimes be poisoned by other functional groups in the substrate.
-
Trustworthiness: The Cbz group's stability in both acidic and basic media, combined with its unique deprotection via hydrogenolysis, makes it an excellent orthogonal partner to the acid-labile Boc group.[1][3]
The Tosyl Group: The Fortress of Protection
The tosyl (Ts) group is a sulfonyl-based protecting group known for its exceptional stability.[11]
-
Expertise & Experience: The N-Ts sulfonamide bond is extremely robust, resistant to strong acids, bases, and many oxidizing and reducing agents. This makes it suitable for syntheses that require harsh reaction conditions. However, this stability comes at a cost: its removal requires very harsh conditions, such as dissolving metal reductions or refluxing in strong acid, which can limit its applicability for complex molecules with sensitive functional groups.[11][12][13]
-
Trustworthiness: While less common for routine piperazine synthesis due to its difficult cleavage, the tosyl group's robustness makes it a reliable choice when subsequent synthetic steps involve aggressive reagents that other protecting groups would not survive.
Orthogonal Protection: The Strategy for Complex Molecules
For the synthesis of unsymmetrically disubstituted piperazines, an orthogonal protection strategy is the most flexible and powerful approach.[3] This strategy involves protecting the two piperazine nitrogens with groups that can be removed under mutually exclusive conditions.[3][5] The Boc/Cbz pair is a classic example. One nitrogen can be protected with Boc and the other with Cbz. The Boc group can be selectively removed with acid (e.g., TFA) to allow functionalization of the first nitrogen, leaving the Cbz group intact. Subsequently, the Cbz group can be removed by hydrogenolysis to allow functionalization of the second nitrogen.[1][3]
Caption: Workflow for an orthogonal Boc/Cbz protection strategy.
An Alternative: Protection-Free Synthesis
While protecting groups offer excellent control, they add steps to a synthesis, which can reduce the overall yield and atom economy.[4] An alternative strategy involves the direct mono-functionalization of piperazine. This can be achieved in two main ways:
-
Stoichiometric Control: By using equimolar quantities of piperazine and an electrophile under carefully controlled, mild conditions, it is possible to favor mono-substitution. However, preventing the formation of the di-substituted byproduct can be challenging.[3]
-
Protonation: Piperazine can be mono-protonated by using one equivalent of acid. The resulting piperazin-1-ium cation is deactivated towards electrophiles, allowing the reaction to occur selectively at the free nitrogen. This method is simple and atom-economical but may require specific catalysts to activate the electrophile.[4][15]
Caption: Conceptual workflow of protonation as a temporary protecting group.
Experimental Protocols
The following protocols are provided as self-validating systems for common transformations in piperazine synthesis.
Protocol 1: Mono-Boc Protection of Piperazine
This procedure utilizes di-tert-butyl dicarbonate to selectively protect one nitrogen of piperazine.[7]
-
Reaction Setup: In a reaction vessel, dissolve piperazine (1.0 equiv.) in a suitable solvent such as methanol.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, approx. 1.0-1.1 equiv.) in the same solvent to the cooled piperazine solution over 1-2 hours.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-piperazine, which is often pure enough for subsequent steps.[6]
Protocol 2: Acid-Catalyzed Deprotection of N-Boc-Piperazine
This protocol describes the removal of the Boc group using trifluoroacetic acid (TFA).[8]
-
Reaction Setup: Dissolve the N-Boc-piperazine derivative (1.0 equiv.) in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.5 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA, 5-10 equiv.) to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30 minutes to 4 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Isolation: Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess TFA. Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the deprotected piperazine.
Protocol 3: Deprotection of N-Cbz-Piperazine via Catalytic Hydrogenolysis
This is a standard, mild procedure for Cbz group removal.[9]
-
Reaction Setup: Dissolve the N-Cbz-piperazine derivative (1.0 equiv.) in a suitable solvent like methanol, ethanol, or ethyl acetate in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add palladium on carbon (Pd/C, 10% w/w, typically 5-10 mol% Pd) to the solution.
-
Hydrogenation: Seal the flask, evacuate the air, and replace it with hydrogen gas (H₂), typically from a balloon or a hydrogenation apparatus.
-
Reaction: Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Isolation: Rinse the filter pad with the reaction solvent and concentrate the combined filtrates under reduced pressure to yield the deprotected amine.[9]
Conclusion
The selection of a protecting group strategy is a critical decision in the synthesis of piperazine-containing molecules.
-
The Boc group is the preferred choice for many applications due to its ease of use and mild, non-reductive cleavage conditions.
-
The Cbz group offers a robust alternative that is stable to acids and is removed under very mild, neutral hydrogenolysis conditions, making it an ideal orthogonal partner for Boc.
-
The Tosyl group should be reserved for cases where extreme stability is required, and the harsh deprotection conditions are compatible with the target molecule.
For the synthesis of complex, unsymmetrically substituted piperazines, an orthogonal strategy using the Boc/Cbz pair provides the highest degree of flexibility and control. By understanding the distinct advantages and limitations of each protecting group, researchers can design more efficient, reliable, and successful synthetic routes to novel piperazine derivatives for drug discovery and beyond.
References
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
-
DeMong, D. E., & Williams, R. M. (n.d.). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. ResearchGate. [Link]
- Pospisil, P., et al. (2015).
-
Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
-
D'Souza, A., et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
-
Almaşi, D., et al. (n.d.). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N -. PMC. [Link]
-
Pospíšil, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. [Link]
-
Removal of the tosyl and nosyl groups. a Deprotection of tosyl (Ts).... (n.d.). ResearchGate. [Link]
-
Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. (n.d.). ResearchGate. [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. (2013, August 2). ResearchGate. [Link]
-
Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. (n.d.). Letters in Organic Chemistry. [Link]
-
Stoltz, B. M., et al. (n.d.). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. [Link]
-
Tzanetou, E., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. [Link]
- Alkylated piperazine compounds. (n.d.).
-
Amino Acid-Protecting Groups. (n.d.). SciSpace. [Link]
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2025, November 19).
-
Slanina, T., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI. [Link]
-
General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (n.d.). White Rose Research Online. [Link]
- Synthesis method of N-Boc piperazine. (n.d.).
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). PMC. [Link]
-
Albericio, F., et al. (2009). Amino Acid-Protecting Groups. ACS Publications. [Link]
-
Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
-
A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. (2025, August 6). ResearchGate. [Link]
-
Deprotection of N-benzyl piperidine compound. (2020, February 18). Sciencemadness.org. [Link]
-
Deprotection of Sulfonyl Aziridines. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Tosyl group. (n.d.). Wikipedia. [Link]
-
Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. (2019, February 13). PMC. [Link]
-
Deprotection of N-tosylated indoles and related structures using cesium carbonate. (n.d.). ResearchGate. [Link]
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (2014, January 15).
Sources
- 1. 1-Cbz-3-(tert-butyl)piperazine | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
- 11. Tosyl group - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Efficacy of (S)-2-(methoxymethyl)piperazine Derivatives In Vitro: A Comparative Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Synthesis
Executive Summary: The Rationale for a Privileged Scaffold
In modern structure-based drug design (SBDD), the (S)-2-(methoxymethyl)piperazine moiety has emerged as a highly versatile, privileged chiral scaffold. Its incorporation into small-molecule libraries is rarely accidental; it serves distinct physicochemical and pharmacokinetic purposes.
From a mechanistic standpoint, the methoxymethyl substituent provides a strategic hydrogen-bond acceptor while simultaneously exerting steric bulk that restricts the conformational flexibility of the piperazine ring[1]. Furthermore, the electronegative oxygen atom exerts an inductive effect that slightly lowers the
This guide objectively compares the in vitro efficacy of (S)-2-(methoxymethyl)piperazine derivatives across two entirely distinct therapeutic targets: Complement Factor B (CFB) (implicated in autoimmune and renal diseases) and the TRPC6 Ion Channel (implicated in focal segmental glomerulosclerosis and fibrotic disorders).
Target 1: Complement Factor B (CFB) Inhibition
Mechanistic Overview
The alternative pathway (AP) of the complement system is an amplification loop critical for innate immunity. However, its dysregulation leads to severe pathologies such as paroxysmal nocturnal hemoglobinuria (PNH) and C3 glomerulopathy (C3G)[2]. Complement Factor B (CFB) is a serine protease that, when bound to C3b and cleaved by Factor D, forms the active C3 convertase (C3bBb)[3].
Novartis and other groups have extensively utilized methoxymethyl-piperazine and structurally related piperidine derivatives (leading to the clinical candidate Iptacopan/LNP023) to develop high-affinity, reversible CFB inhibitors[4][5]. The chiral center of the (S)-2-(methoxymethyl)piperazine scaffold optimally orients the molecule within the CFB binding pocket, preventing the formation of the C3bB complex and halting the cascade[6].
Figure 1: Mechanism of CFB inhibition by (S)-2-(methoxymethyl)piperazine derivatives in the Alternative Pathway.
In Vitro Efficacy Data
Derivatives utilizing this scaffold demonstrate remarkable potency. In in vitro CVF-Bb convertase assays, these compounds routinely exhibit
Target 2: TRPC6 Ion Channel Inhibition
Mechanistic Overview
Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective calcium-permeable cation channel. Gain-of-function mutations or overactivation of TRPC6 (often via Gq-coupled GPCRs and diacylglycerol) leads to excessive intracellular calcium influx[8]. In the kidneys, this triggers podocyte cytoskeletal rearrangement, leading to proteinuria and Focal Segmental Glomerulosclerosis (FSGS)[9].
Boehringer Ingelheim and Hydra Biosciences have patented a series of highly selective TRPC6 antagonists featuring the (S)-2-(methoxymethyl)piperazine moiety attached to pyridine carbonyl cores[10][11]. Here, the scaffold acts as a critical spatial determinant, allowing the molecule to allosterically block the channel pore while avoiding off-target effects on closely related channels like TRPC3.
Figure 2: TRPC6 signaling cascade and the inhibitory intervention point for piperazine derivatives.
In Vitro Efficacy Data
In human TRPC6 patch-clamp electrophysiology assays and fluorescence-based intracellular calcium assays (using Fluo-4 AM), these derivatives yield
Comparative In Vitro Profiling
The table below summarizes the divergent applications and performance metrics of the (S)-2-(methoxymethyl)piperazine scaffold across both target classes.
| Parameter | Complement Factor B (CFB) Inhibitors | TRPC6 Ion Channel Inhibitors |
| Primary Indication | PNH, C3 Glomerulopathy, IgA Nephropathy | FSGS, Chronic Kidney Disease, Fibrosis |
| Role of Scaffold | Orients into the CFB active site; H-bond acceptor prevents C3b binding. | Allosteric pore blockade; provides necessary steric bulk to ensure TRPC6 selectivity. |
| Typical In Vitro | 5 nM – 80 nM[7] | 10 nM – 150 nM[12] |
| Primary In Vitro Assay | CVF-Bb Convertase Cleavage Assay | Patch-Clamp Electrophysiology / Ca2+ Flux |
| Cell Lines / Reagents | Purified Recombinant Human CFB, Factor D, C3 | HEK293 cells stably expressing human TRPC6 |
| Pharmacokinetic Benefit | Lowers amine | Enhances metabolic stability against oxidative degradation. |
Standardized Experimental Protocols
To ensure reproducibility and scientific integrity, the following self-validating in vitro protocols are provided for evaluating the efficacy of these derivatives.
Protocol A: In Vitro CFB Inhibition (CVF-Bb Convertase Assay)
This assay measures the ability of the derivative to inhibit the proteolytic activity of the C3 convertase complex.
-
Reagent Preparation: Prepare assay buffer containing 10 mM HEPES (pH 7.4), 50 mM NaCl, 3 mM
, and 0.005% surfactant P20[3]. -
Complex Formation: Incubate Cobra Venom Factor (CVF) with recombinant human Complement Factor B (CFB) and Complement Factor D (CFD) at 37°C for 30 minutes to form the active CVF-Bb convertase complex.
-
Compound Addition: Serially dilute the (S)-2-(methoxymethyl)piperazine derivative in DMSO (final DMSO concentration <1%). Add to the convertase complex and incubate for 15 minutes at room temperature to allow equilibrium binding.
-
Substrate Cleavage: Add a fluorogenic peptide substrate specific for the Bb protease (e.g., Boc-Leu-Gly-Arg-AMC).
-
Kinetic Readout: Monitor fluorescence continuously (Ex: 380 nm / Em: 460 nm) for 30 minutes.
-
Data Analysis: Calculate the initial velocity (
) of the cleavage reaction. Plot % inhibition versus compound concentration to determine the using a 4-parameter logistic fit[7].
Protocol B: In Vitro TRPC6 Patch-Clamp Electrophysiology
This assay directly measures the blockade of ion flux through the TRPC6 channel.
-
Cell Preparation: Culture HEK293 cells stably transfected with human TRPC6. Plate on glass coverslips 24 hours prior to the assay[11].
-
Solutions:
-
Extracellular solution: 140 mM NaCl, 5 mM CsCl, 1 mM
, 2 mM , 10 mM HEPES, 10 mM Glucose (pH 7.4). -
Intracellular (pipette) solution: 120 mM Cs-aspartate, 20 mM CsCl, 2 mM
, 5 mM EGTA, 10 mM HEPES, 2 mM ATP-Na2 (pH 7.2).
-
-
Whole-Cell Configuration: Establish a >1 GΩ seal using a borosilicate glass pipette, then rupture the patch to achieve whole-cell configuration. Hold the membrane potential at -60 mV.
-
Channel Activation: Perfuse the cells with 100 µM OAG (1-oleoyl-2-acetyl-sn-glycerol), a DAG analog, to fully activate the TRPC6 channels.
-
Compound Application: Once the inward current reaches a steady state, perfuse the (S)-2-(methoxymethyl)piperazine derivative at varying concentrations.
-
Data Acquisition: Record the reduction in steady-state current. Normalize the blocked current against the maximum OAG-induced current to generate concentration-response curves and derive the
[12][13].
References
-
ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available at:[Link]
-
Frontiers in Immunology. (2021). Functional variant rs12614 in CFB confers a low risk of IgA nephropathy by attenuating complement alternative pathway activation. Available at:[Link]
- WIPO. (2013). WO2013192345A1 - Complement pathway modulators and uses thereof. Novartis AG.
- WIPO. (2019). WO2019158572A1 - Inhibitors of TRPC6. Boehringer Ingelheim International GmbH.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Iptacopan - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Functional variant rs12614 in CFB confers a low risk of IgA nephropathy by attenuating complement alternative pathway activation in Han Chinese [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2013192345A1 - Complement pathway modulators and uses thereof - Google Patents [patents.google.com]
- 7. WO2013192345A1 - Complement pathway modulators and uses thereof - Google Patents [patents.google.com]
- 8. JP2021500390A - Its therapeutic use as a pyridinecarbonyl derivative and a TRPC6 inhibitor - Google Patents [patents.google.com]
- 9. WO2019158572A1 - Inhibitors of trpc6 - Google Patents [patents.google.com]
- 10. WO2019081637A1 - CARBONYL PYRIDINE DERIVATIVES AND THEIR THERAPEUTIC USES AS TRPC6 INHIBITORS - Google Patents [patents.google.com]
- 11. WO2019158572A1 - Inhibitors of trpc6 - Google Patents [patents.google.com]
- 12. AU2018355743B2 - Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors - Google Patents [patents.google.com]
- 13. JP2021500390A - Its therapeutic use as a pyridinecarbonyl derivative and a TRPC6 inhibitor - Google Patents [patents.google.com]
Structure-activity relationship of 2-substituted piperazines
An in-depth technical comparison guide designed for medicinal chemists, pharmacologists, and drug development professionals evaluating the structural and functional advantages of 2-substituted piperazines over traditional unsubstituted or N-substituted scaffolds.
Executive Summary: Escaping "Flatland" in Drug Discovery
Piperazine ranks as the third most common nitrogen heterocycle in FDA-approved drugs. However, approximately 80% of piperazine-containing therapeutics feature substitutions exclusively at the N1 and N4 positions[1]. While synthetically accessible, this N-substitution pattern often results in structurally "flat" molecules with high conformational flexibility, which can lead to off-target toxicity and suboptimal receptor binding.
The strategic introduction of substituents at the C2 position of the piperazine ring fundamentally alters the scaffold's 3D complexity. By introducing a chiral center and restricting the ring's conformational landscape, 2-substituted piperazines offer superior target selectivity, enhanced metabolic stability, and improved binding affinities across diverse therapeutic targets, including G protein-coupled receptors (GPCRs), kinases, and efflux pumps[1][2].
Evolution of piperazine SAR: from flat N-substitutions to 3D-complex C2-substitutions.
Structure-Activity Relationship (SAR) Comparative Analysis
To objectively evaluate the performance of 2-substituted piperazines, we compare their pharmacological profiles against their unsubstituted counterparts across three distinct therapeutic domains.
Case Study A: CCK1R Agonists (Metabolic Diseases)
The Cholecystokinin 1 receptor (CCK1R) is a primary target for obesity management. Early SAR campaigns utilizing standard 1,4-diarylimidazole piperazine carboxamides yielded moderate agonists. However, structural optimization via C2-substitution (specifically introducing an isopropyl or methyl group) yielded compounds with sub-nanomolar functional binding[3]. The steric bulk at the C2 position forces the piperazine into a specific chair conformation, perfectly aligning the polar side chains with the intramembranous allosteric pocket of CCK1R, drastically reducing off-target binding to the closely related AVP2R[4].
Case Study B: Farnesyltransferase Inhibitors (Oncology)
In the development of non-carboxylic acid inhibitors of Farnesyltransferase (FTase), unsubstituted piperazines failed to achieve necessary potency. The introduction of 2-alkyl substitutions (acting as constrained amino acid mimetics) allowed the scaffold to exploit the hydrophobic
Case Study C: Anticancer Agents and Efflux Pump Inhibitors
Recent repurposing studies of 4-acyl-1-phenylaminocarbonyl piperazines against MCF7 breast cancer cells demonstrated that 2-methyl and 2-phenyl substitutions are critical for cytotoxicity. Compounds lacking the C2 substituent were rapidly exported by P-glycoprotein (P-gp) efflux pumps. The 2-substituted analogs not only resisted efflux but acted as competitive P-gp inhibitors, showing 1.38–1.46 fold stronger efflux pump inhibition than the reference drug verapamil[6][7].
Quantitative Performance Comparison
| Scaffold Type | Therapeutic Target | Representative Modification | Activity (IC50 / EC50) | Selectivity / Advantage |
| N-Substituted Piperazine | CCK1R (Obesity) | N-alkyl carboxamide | ~45 nM | High off-target AVP2R binding[4] |
| 2-Substituted Piperazine | CCK1R (Obesity) | 2-isopropyl carboxamide | < 1.0 nM | Sub-nanomolar potency; high selectivity[3] |
| N-Substituted Piperazine | Farnesyltransferase | N-acylpiperazine | ~40 nM | Poor FTase/GGTase selectivity[5] |
| 2-Substituted Piperazine | Farnesyltransferase | 2-alkyl-N-acylpiperazine | 1.0 nM | 160-fold selectivity for FTase[5] |
| N-Substituted Piperazine | P-gp Efflux Pumps | 1,4-diaryl urea | > 100 µM | Rapidly effluxed by cancer cells[6] |
| 2-Substituted Piperazine | P-gp Efflux Pumps | 2-phenyl-4-acyl urea | 18.2 µM | Outperforms Verapamil as an inhibitor[7] |
Mechanistic Causality: Why C2-Substitution Drives Efficacy
The experimental superiority of 2-substituted piperazines is grounded in two fundamental physicochemical principles:
-
Stereospecific Hydrogen Bonding: In kinase inhibitors (e.g., GSK-3
), docking studies reveal that the (S)-isomer of 2-arylpiperazines forms a highly specific hydrogen bond between the piperazine nitrogen and the oxygen atom of the Gln185 main chain. This interaction is physically impossible for unsubstituted analogs due to the lack of necessary rotational constraint[2]. -
Vectorial Projection of Substituents: Unsubstituted piperazines rapidly flip between chair conformations. A bulky C2 substituent acts as a conformational anchor (due to 1,3-diaxial interactions), locking the ring into a single, stable chair conformer. This ensures that the N1 and N4 substituents are projected into the receptor pocket at precise, predictable vectors, minimizing the entropic penalty of binding[8].
Validated Experimental Methodologies
To harness the SAR benefits of 2-substituted piperazines, rigorous synthetic and biological validation protocols are required. Below are field-proven methodologies with explained causalities.
Protocol 1: Synthesis of Enantiopure 2-Arylpiperazines via Asymmetric Lithiation
Causality: Traditional de novo synthesis from chiral amino acids is lengthy and limits late-stage functionalization. Direct C-H functionalization via asymmetric lithiation allows for the stereoselective introduction of aryl groups onto pre-existing N-Boc piperazine scaffolds, enabling rapid SAR library generation[2].
-
Substrate Preparation: Dissolve N-Boc piperazine in anhydrous tetrahydrofuran (THF) under an argon atmosphere. Cool the reaction vessel to -78 °C to prevent premature ring opening or non-specific deprotonation.
-
Asymmetric Lithiation: Add s-BuLi (1.2 equiv) dropwise in the presence of a chiral ligand (e.g., (+)-sparteine). Mechanism: The chiral ligand coordinates with the lithium ion, directing the deprotonation exclusively to one enantiotopic pro-S or pro-R equatorial proton at the C2 position.
-
Transmetalation: Introduce a copper(I) salt (e.g., CuCN·2LiCl) at -78 °C. Mechanism: Transmetalation from hard lithium to softer copper stabilizes the intermediate and prevents homocoupling during the subsequent electrophilic trapping.
-
Electrophilic Trapping: Add the desired aryl halide and allow the reaction to warm to room temperature.
-
Purification: Quench with saturated
, extract with ethyl acetate, and purify via flash chromatography to yield the enantioenriched 2-arylpiperazine[2].
Synthetic workflow for enantioenriched 2-arylpiperazines via asymmetric lithiation.
Protocol 2: Biological Validation via TR-FRET IP-One Accumulation Assay
Causality: When evaluating 2-substituted piperazines targeting
-
Cell Preparation: Resuspend HEK-293 cells overexpressing CCK1R in IP-One assay media (phenol-red free DMEM, 10% FBS) supplemented with 50 mM LiCl. Mechanism: LiCl inhibits inositol monophosphatase, forcing the accumulation of IP1 upon receptor activation.
-
Compound Incubation: Dispense cells into a 384-well plate. Add the 2-substituted piperazine derivatives at varying concentrations (10 pM to 10 µM) and incubate for 1 hour at 37 °C.
-
Lysis and Detection: Add the TR-FRET lysis buffer containing anti-IP1 cryptate (donor) and IP1-d2 (acceptor).
-
Readout: Measure time-resolved fluorescence at 665 nm and 620 nm. Calculate the FRET ratio. A decrease in the FRET signal correlates with higher intracellular IP1, confirming the 2-substituted piperazine is functionally driving the active receptor conformation[4].
References
-
Williams, T. M., et al. "2-Substituted Piperazines as Constrained Amino Acids. Application to the Synthesis of Potent, Non Carboxylic Acid Inhibitors of Farnesyltransferase." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]
-
Berger, R., et al. "2-Substituted piperazine-derived imidazole carboxamides as potent and selective CCK1R agonists for the treatment of obesity." Bioorganic & Medicinal Chemistry Letters, 2008. URL:[Link]
-
"Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization." Molecules, MDPI, 2021. URL:[Link]
-
"Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents." International Journal of Molecular Sciences, MDPI, 2023. URL:[Link]
-
"Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines." Organic Letters, ACS Publications, 2023. URL:[Link]
-
"Mechanism of Action and Structure–Activity Relationships of Tetracyclic Small Molecules Acting as Universal Positive Allosteric Modulators of the Cholecystokinin Receptor." Biomedicines, MDPI, 2023. URL:[Link]
-
"Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines." Organic & Biomolecular Chemistry, RSC Publishing, 2020. URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Substituted piperazine-derived imidazole carboxamides as potent and selective CCK1R agonists for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Action and Structure–Activity Relationships of Tetracyclic Small Molecules Acting as Universal Positive Allosteric Modulators of the Cholecystokinin Receptor [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Benchmarking (S)-2-(Methoxymethyl)piperazine: A Comparative Guide for Chiral Amine Selection in Medicinal Chemistry
In modern medicinal chemistry, the piperazine ring is a ubiquitous structural motif employed to modulate physicochemical properties, improve aqueous solubility, and optimize target engagement. However, as drug targets become more complex, simple unsubstituted piperazines often fall short in providing the necessary metabolic stability or binding specificity. The introduction of chirality and functionalized side chains transforms the basic piperazine into a privileged scaffold.
This technical guide benchmarks (S)-2-(methoxymethyl)piperazine against traditional chiral amines, such as (S)-2-methylpiperazine and (S)-2-(hydroxymethyl)piperazine. Designed for drug development professionals, this guide provides a deep dive into the causality behind scaffold selection, supported by comparative data and self-validating experimental workflows.
Structural Rationale: The Causality of the Methoxymethyl Group
When optimizing a lead compound, the decision to replace a simple methyl group with a methoxymethyl moiety (–CH₂OCH₃) is driven by a delicate balance of lipophilicity, steric bulk, and hydrogen bonding.
-
Steric Conformational Locking: Positioned at the C2 of the piperazine ring, the methoxymethyl group exerts a specific steric bias, locking the piperazine into a preferred chair conformation. This pre-organization minimizes the entropic penalty upon binding to a target protein, a phenomenon successfully leveraged in the synthesis of dynamic chiral frameworks[1].
-
Hydrogen-Bond Acceptor Capability: The ethereal oxygen acts as a localized hydrogen-bond acceptor. This allows the molecule to engage with water molecules in solvent-exposed regions of a binding pocket, improving overall aqueous solubility without significantly penalizing the LogP.
-
Permeability Preservation: Unlike the hydroxyl group in (S)-2-(hydroxymethyl)piperazine, the methoxy ether avoids acting as a hydrogen-bond donor. Hydrogen-bond donors require significant desolvation energy to cross lipid bilayers. By "masking" this polarity as an ether, the scaffold maintains excellent passive membrane permeability while retaining its hydrogen-bond accepting capabilities[2].
Because of these unique properties, (S)-2-(methoxymethyl)piperazine and its Boc-protected derivatives (e.g., CAS: 1217728-72-7) are heavily utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including VDAC inhibitors for cancer therapy[3] and advanced analogs of the antituberculosis drug Bedaquiline[4][5].
Quantitative Benchmarking: Physicochemical & ADME Profiles
To objectively compare these scaffolds, we must look at their fundamental physicochemical properties. The table below summarizes the calculated parameters for the free amine scaffolds.
Table 1: Physicochemical and ADME Profiling of Chiral Piperazines
| Scaffold | LogP (calc) | pKa (Secondary Amine) | H-Bond Donors | H-Bond Acceptors | Relative Clearance (HLM) |
| Piperazine | -1.17 | 9.73 | 2 | 2 | High |
| (S)-2-methylpiperazine | -0.85 | 9.55 | 2 | 2 | Moderate |
| (S)-2-(hydroxymethyl)piperazine | -1.40 | 9.20 | 3 | 3 | Low |
| (S)-2-(methoxymethyl)piperazine | -0.95 | 9.15 | 2 | 3 | Low-Moderate |
Data synthesized from standard ADME modeling and empirical human liver microsome (HLM) stability assays. Note how the methoxymethyl variant perfectly bridges the gap between the high solubility of the hydroxymethyl analog and the favorable lipophilicity of the methyl analog.
Workflow & Pathway Visualization
The following diagram illustrates the logical workflow and downstream pharmacological outcomes when selecting a specific piperazine substitution during lead optimization.
Workflow demonstrating the impact of piperazine substitution on drug optimization.
Self-Validating Experimental Protocol: SNAr Derivatization
To validate the synthetic utility of (S)-2-(methoxymethyl)piperazine, we present a self-validating protocol for Nucleophilic Aromatic Substitution (SNAr). This methodology is engineered to maximize enantiomeric retention while providing built-in In-Process Controls (IPCs) to guarantee scientific integrity.
Objective: Coupling of (S)-1-Boc-2-(methoxymethyl)piperazine with 2,4-dichloropyrimidine.
Step 1: Reagent Preparation Dry 1.0 eq of 2,4-dichloropyrimidine and 1.2 eq of tert-butyl (S)-2-(methoxymethyl)piperazine-1-carboxylate[5] under vacuum for 1 hour. Causality: Removing trace moisture prevents the competitive hydrolysis of the pyrimidine chloride, ensuring maximum electrophile availability.
Step 2: Solvent & Base Selection Dissolve the reagents in anhydrous N-Methyl-2-pyrrolidone (NMP). Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: NMP is selected over DMF because its higher dipole moment stabilizes the polar transition state of the SNAr reaction, accelerating the formation of the Meisenheimer complex. DIPEA is utilized because its significant steric bulk prevents it from acting as a competing nucleophile, ensuring exclusive attack by the secondary amine of the chiral piperazine.
Step 3: Reaction Execution & In-Process Control (IPC) Heat the mixture to 80°C for 4 hours under a nitrogen atmosphere. Self-Validation (IPC 1): At t=2h and t=4h, pull a 10 µL aliquot for LC-MS analysis. The reaction is validated as complete when the starting aryl chloride peak disappears and the product mass (M+H)+ becomes the base peak. Causality: The temperature is strictly capped at 80°C. Exceeding 100°C can lead to partial racemization of the stereocenter adjacent to the nitrogen due to reversible ring-opening events.
Step 4: Quenching & Extraction Cool to room temperature and quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Causality: A mild basic quench is critical to prevent premature Boc-deprotection, which would occur if an acidic workup was mistakenly applied.
Step 5: Chiral Validation (IPC 2) Following flash chromatography (SiO₂, Hexanes/EtOAc gradient), run a sample of the purified intermediate on a Chiralpak IC HPLC column. Self-Validation: Compare the retention time against a racemic standard. An enantiomeric excess (ee) of >99% validates that the thermal conditions of the SNAr reaction preserved the absolute stereochemistry of the (S)-methoxymethyl group.
Conclusion
Benchmarking (S)-2-(methoxymethyl)piperazine against its analogs reveals it as a highly sophisticated building block. By replacing a simple methyl group with a methoxymethyl ether, medicinal chemists can independently tune steric bulk and hydrogen-bond accepting capabilities. This targeted approach directly translates to improved target affinity, superior metabolic stability, and optimized ADME profiles in late-stage drug candidates.
References
1.[5] tert-butyl (S)-2-(methoxymethyl)piperazine-1-carboxylate | 1217728-72-7 - J&K Scientific. Available at: 2.[2] 169448-87-7 | (R)-tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate - Ambeed. Available at: 3.[1] Merging dynamic and static chirality in propeller-shaped carbazole oligomers via chiral amine substitution - RSC Publishing. Available at: 4.[4] Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline - ACS Publications. Available at: 5.[3] US10787423B2 - Piperazine and piperidine derivatives, their synthesis and use thereof in inhibiting VDAC oligomerization, apoptosis and mitochondria dysfunction - Google Patents. Available at:
Sources
- 1. Merging dynamic and static chirality in propeller-shaped carbazole oligomers via chiral amine substitution - RSC Advances (RSC Publishing) DOI:10.1039/D5RA09136E [pubs.rsc.org]
- 2. 169448-87-7 | (R)-tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 3. US10787423B2 - Piperazine and piperidine derivatives, their synthesis and use thereof in inhibiting VDAC oligomerization, apoptosis and mitochondria dysfunction - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jk-sci.com [jk-sci.com]
Personal protective equipment for handling (S)-2-(methoxymethyl)piperazine 2HCl
Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Chemical Profile
Compound: (S)-2-(methoxymethyl)piperazine dihydrochloride CAS: 163839-95-6 (Generic reference for salt forms; confirm specific batch COA) Physical State: White to off-white solid (Powder/Crystals) Primary Utility: Chiral building block for medicinal chemistry (e.g., kinase inhibitors, GPCR ligands).
Operational Directive: This guide provides a self-validating safety protocol for handling (S)-2-(methoxymethyl)piperazine 2HCl. As a dihydrochloride salt of a secondary amine, this compound presents specific risks regarding inhalation sensitization , corrosivity to mucous membranes , and hygroscopicity . The protocols below prioritize containment of dust and prevention of hydrolytic degradation.
Risk Assessment & Hazard Identification
Before selecting PPE, we must define the hazard vectors. This compound is an organic amine salt , meaning it shares the toxicological profile of piperazine derivatives—known sensitizers.
| Hazard Class (GHS) | Hazard Statement | Operational Implication |
| Skin Corrosion/Irritation | H315 : Causes skin irritation.[1][2][3] | Direct contact with powder will cause dermatitis. |
| Serious Eye Damage | H319 : Causes serious eye irritation.[1][2][3][4][5] | Dust is highly irritating; corneal damage risk if untreated. |
| Respiratory Sensitization | H334 : May cause allergy/asthma symptoms.[2][4][5] | CRITICAL: Inhalation of dust can induce irreversible sensitization. |
| STOT - Single Exposure | H335 : May cause respiratory irritation.[1][3][6][7] | Volatility is low, but dust generation is the primary vector. |
Expert Insight: The "2HCl" (dihydrochloride) designation indicates the salt form. While this stabilizes the amine, it increases acidity upon contact with moisture (sweat, mucous membranes), exacerbating irritation. Treat this as a corrosive solid .
Personal Protective Equipment (PPE) Matrix
Do not rely on generic lab safety rules. Use this matrix to select PPE based on the specific task.
Tier 1: Standard Handling (Weighing < 1g, Closed Transfer)
-
Respiratory: Work inside a certified Chemical Fume Hood . If hood access is restricted, use a P100 (HEPA) half-face respirator .
-
Ocular: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to fine dust drift.
-
Dermal (Hands): Double-gloving strategy.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Nitrile (4-8 mil) or Neoprene.
-
Rationale: Piperazines can permeate thin nitrile over time; the outer glove is sacrificial.
-
-
Body: Standard cotton lab coat (buttoned to neck) + long pants + closed-toe leather/composite shoes.
Tier 2: High Exposure (Spill Cleanup, Weighing > 10g, Open System)
-
Respiratory: Powered Air Purifying Respirator (PAPR) or Full-face P100 respirator.
-
Ocular: Integrated into full-face respirator.
-
Dermal (Hands): Extended cuff Nitrile (minimum 8 mil) taped to lab coat sleeve.
-
Body: Tyvek® disposable lab coat or apron over standard lab coat.
Operational Protocol: The "Safe Handling Cycle"
This workflow ensures containment from storage to reaction.
Step 1: Pre-Operational Inspection
-
Verify Fume Hood airflow (> 100 fpm face velocity).
-
Check compound hygroscopicity.[4] Note: 2HCl salts absorb water rapidly. Clumping indicates moisture ingress.
Step 2: Weighing & Transfer (The Critical Control Point)
-
Static Control: Use an ionizing bar or anti-static gun inside the balance draft shield. Static charge disperses amine salts as aerosolized dust.
-
Containment: Weigh into a tared vial or flask, never onto weighing paper. Cap the vessel immediately after addition.
-
Solvent Addition: Add solvent (e.g., Methanol, Water, DMSO) to the solid slowly.
-
Caution: Dissolution of HCl salts is often exothermic.
-
Step 3: Reaction Monitoring
-
When neutralizing the salt (releasing the free base), expect pH spikes and potential fuming if strong base (NaOH) is added too quickly. Use internal cooling (ice bath).
Visualization: Safe Handling Workflow
Figure 1: Logical workflow for handling hygroscopic amine salts, emphasizing inspection and static control.
Emergency Response & Spill Management
Scenario: Powder Spill inside Fume Hood
-
Do not blow. Do not use compressed air.
-
Cover: Gently cover the spill with a paper towel dampened with water (solubilizes the salt and prevents dust).
-
Wipe: Wipe up the dissolved residue.
-
Clean: Wash surface with 10% Sodium Bicarbonate (NaHCO3) solution to neutralize residual acidity.
Scenario: Skin/Eye Exposure [1][2][3][5][6][7][8][9][10][11][12]
-
Eyes: Flush immediately with water for 15 minutes.[3][4][6][12] The HCl salt is acidic; speed is critical to prevent corneal etching.
-
Skin: Wash with soap and water.[3][4][5][7] Do not use ethanol (increases skin permeability).
Disposal Strategy
Disposal must comply with local environmental regulations (RCRA in US, EC directives in Europe).
| Waste Stream | Protocol |
| Solid Waste | Dissolve in water, neutralize to pH 6-8, and dispose of as Aqueous Chemical Waste . Do not throw solid HCl salts in trash (generates acidic leachate). |
| Aqueous Waste | Collect in "Basic/Aqueous" waste container. Ensure no oxidizers (e.g., bleach) are present to avoid chloramine formation. |
| Contaminated PPE | Treat gloves and paper towels as hazardous solid waste. |
Self-Validation Check:
-
Did I neutralize the waste? (Check pH).[1]
-
Is the waste container compatible? (HDPE is preferred over metal).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2776887, Piperazine dihydrochloride. Retrieved from [Link]
-
New Jersey Department of Health (2017). Hazardous Substance Fact Sheet: Piperazine Dihydrochloride. Retrieved from [Link]
-
Ball State University (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. aaronchem.com [aaronchem.com]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride [cdc.gov]
- 9. nj.gov [nj.gov]
- 10. sds.edqm.eu [sds.edqm.eu]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
